3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIZIJSYGAIRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659381 | |
| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-85-3 | |
| Record name | B-[3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive, in-depth analysis of a robust synthetic pathway to 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid (CAS 957120-85-3). This highly functionalized arylboronic acid is a valuable building block in medicinal chemistry and materials science, offering multiple points for molecular elaboration. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the strategic considerations and mechanistic underpinnings of the synthesis.
Strategic Importance and Applications
This compound is a pivotal intermediate in modern organic synthesis. Its utility stems from the orthogonal reactivity of its substituents. The boronic acid moiety is a workhorse for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide variety of sp²-hybridized partners. The presence of both bromine and chlorine atoms allows for sequential, site-selective cross-coupling reactions, a powerful strategy for building molecular complexity.[1] Furthermore, the trifluoromethyl group is a highly sought-after substituent in pharmaceutical candidates, as it can enhance metabolic stability, binding affinity, and lipophilicity.
Retrosynthetic Analysis and Strategic Design
A logical retrosynthetic disconnection of the target molecule points to a halogen-metal exchange followed by borylation as the key transformation. The immediate precursor would be an aryl halide. To achieve regioselective borylation at the desired position, a more reactive halogen is required. Therefore, the synthesis is strategically designed to proceed from 1-bromo-3-chloro-5-(trifluoromethyl)benzene, a readily accessible starting material. This precursor is first iodinated to install a more reactive C-I bond at the 2-position, ortho to the chlorine. The significant difference in reactivity between the C-I and C-Br/C-Cl bonds allows for a highly selective lithium-iodine exchange.
References
An In-depth Technical Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid: Physicochemical Properties and Experimental Analysis
This guide provides an in-depth technical overview of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical properties of this compound, offers detailed protocols for its characterization, and discusses its stability, reactivity, and safe handling.
Introduction: The Significance of a Multifunctional Building Block
This compound is a polysubstituted aromatic compound of significant interest in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the boronic acid moiety, a versatile participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[1]; the bromo and chloro substituents, which offer additional sites for subsequent transformations; and the electron-withdrawing trifluoromethyl group, which modulates the electronic properties and metabolic stability of resulting molecules.[2] This unique combination of reactive centers makes it a valuable precursor for the synthesis of complex molecular architectures, including novel pharmaceutical agents and functional materials.[3][4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BBrClF₃O₂ | [5][6] |
| Molecular Weight | 303.27 g/mol | [5][6] |
| CAS Number | 957120-85-3 | [5][7] |
| Appearance | White to off-white solid (typical for arylboronic acids) | General Knowledge |
| Melting Point | Not experimentally determined. | |
| Boiling Point | 347.6 ± 52.0 °C (Predicted) | [8] |
| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | 6.28 ± 0.58 (Predicted) | [8] |
| Solubility | Generally soluble in organic solvents like acetone, DMSO, and methanol.[9] Sparingly soluble in water.[10] | General Knowledge |
Experimental Protocols for Characterization
The following section details robust, field-proven methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of pKa by UV-Visible Spectrophotometry
The acidity of the boronic acid moiety is a critical parameter influencing its reactivity and biological interactions. UV-Visible spectrophotometry offers a reliable method for pKa determination, leveraging the change in the molecule's chromophore upon ionization.[11][12][13]
Principle: The equilibrium between the neutral boronic acid (R-B(OH)₂) and its anionic boronate form (R-B(OH)₃⁻) is pH-dependent. As the pH of the solution changes, the ratio of these two species shifts, leading to a measurable change in the UV-Vis absorbance spectrum. By plotting absorbance at a specific wavelength against pH, a sigmoidal curve is obtained, from which the pKa can be determined as the pH at the inflection point.[14]
Step-by-Step Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 units below to 2 units above the expected pKa (e.g., pH 4 to 8).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different buffer solutions. Ensure the final concentration of the organic solvent is low (e.g., <1% v/v) to minimize its effect on the pKa.[12]
-
Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate reader.
-
Data Analysis:
-
Identify the wavelength(s) with the largest change in absorbance as a function of pH.
-
Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer.
-
Fit the data to a sigmoidal dose-response equation to determine the pKa value, which corresponds to the pH at the midpoint of the curve.[13]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Assessment of Solubility
Determining the solubility of this compound in various solvents is crucial for its application in synthesis and formulation. A common method for this is the isothermal equilibrium method.
Principle: A supersaturated solution of the compound in the solvent of interest is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, representing its solubility at that temperature.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant.
-
Quantification:
-
Dilute the supernatant with a suitable solvent.
-
Determine the concentration of the boronic acid using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination by the isothermal equilibrium method.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the protons in the molecule. For this compound, one would expect to see signals in the aromatic region corresponding to the two protons on the phenyl ring. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be solvent-dependent and may exchange with D₂O.[9]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The spectrum will show signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.[15]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the -CF₃ group, and its chemical shift can provide information about the electronic environment of the molecule.[15]
-
¹¹B NMR: Boron-11 NMR spectroscopy is highly informative for boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the coordination state of the boron atom, allowing for the differentiation between the trigonal planar boronic acid and the tetrahedral boronate ester or boronate anion.[16]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic vibrational bands for this compound include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid.[17]
-
B-O stretching: Strong absorptions typically observed in the 1300-1400 cm⁻¹ region.[18][19]
-
C-F stretching: Strong, characteristic bands for the trifluoromethyl group, usually found in the 1000-1200 cm⁻¹ range.
-
Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.
-
C-Br and C-Cl stretching: These vibrations appear in the fingerprint region at lower wavenumbers.
Stability, Handling, and Reactivity
Stability and Storage
Arylboronic acids are generally stable solids, but they can be susceptible to certain degradation pathways.
-
Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be influenced by pH, temperature, and the electronic nature of the aryl ring.[20][21] Electron-withdrawing groups, such as the trifluoromethyl group in the target molecule, can affect the rate of protodeboronation.[22]
-
Oxidative Degradation: Boronic acids can be sensitive to oxidation, particularly in solution.[23] It is advisable to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[24][25]
-
Boroxine Formation: In the solid state or upon heating, boronic acids can undergo dehydration to form cyclic trimetric anhydrides known as boroxines. This is a reversible process, and the boronic acid can be regenerated by the addition of water.[26]
Recommended Storage Conditions: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere.[24]
Safe Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[27]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Keep away from strong oxidizing agents.[25]
Reactivity and Applications
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . This powerful carbon-carbon bond-forming reaction allows for the coupling of the aryl group of the boronic acid with various organic halides or triflates, catalyzed by a palladium complex.[1][28] The presence of bromo and chloro substituents on the phenyl ring allows for selective or sequential cross-coupling reactions, enabling the synthesis of highly complex and diverse molecular scaffolds.[29][30][31]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. dovepress.com [dovepress.com]
- 3. nbinno.com [nbinno.com]
- 4. japsonline.com [japsonline.com]
- 5. scbt.com [scbt.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. This compound | 957120-85-3 [chemicalbook.com]
- 8. This compound CAS#: 957120-85-3 [m.chemicalbook.com]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemagine.co.uk [chemagine.co.uk]
- 14. ishigirl.tripod.com [ishigirl.tripod.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 22. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 23. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. laballey.com [laballey.com]
- 25. fishersci.co.uk [fishersci.co.uk]
- 26. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 27. chemicals.co.uk [chemicals.co.uk]
- 28. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid CAS number 957120-85-3
An In-Depth Technical Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of this compound (CAS No. 957120-85-3). We will delve into its physicochemical properties, synthetic utility, and critical role as a sophisticated building block in modern medicinal chemistry and materials science, with a focus on the causality behind its application in palladium-catalyzed cross-coupling reactions.
Introduction: A Multifunctional Synthetic Building Block
This compound is a polysubstituted aromatic compound of significant interest in organic synthesis. Its structure is distinguished by the presence of four key functional groups on a phenyl ring: a boronic acid, a trifluoromethyl group, and two different halogen atoms (bromine and chlorine). This unique combination of substituents makes it an exceptionally versatile reagent.
The boronic acid moiety is the primary reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds.[1][2] The trifluoromethyl (-CF3) group, a common feature in modern pharmaceuticals, acts as a strong electron-withdrawing group and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3][4] The presence of both bromo and chloro substituents offers the potential for sequential and regioselective cross-coupling reactions, providing a pathway to construct highly complex and diverse molecular architectures from a single starting material.
Physicochemical and Structural Properties
A clear understanding of the compound's physical properties is essential for its proper handling, storage, and application in synthesis. The key data are summarized below.
| Property | Value | Reference |
| CAS Number | 957120-85-3 | [5][6][7][8] |
| Molecular Formula | C₇H₄BBrClF₃O₂ | [6][8] |
| Molecular Weight | 303.27 g/mol | [6][7] |
| MDL Number | MFCD09800879 | [7][9] |
| Purity | Typically ≥98% | [7] |
| Hazard | Irritant | [9] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic systems, which are core structures in many pharmaceutical agents and functional materials.
The Catalytic Cycle Explained
The reaction proceeds via a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (the coupling partner), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then transfers its organic group (the 3-bromo-2-chloro-5-(trifluoromethyl)phenyl moiety) to the Pd(II) complex, displacing the halide. This is the crucial C-C bond-forming precursor step.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then begin a new cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Advantages in Drug Discovery
The incorporation of the trifluoromethyl (-CF₃) group is a well-established strategy in modern drug design to enhance pharmacological profiles.[3] The -CF₃ group can improve:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life.[4]
-
Lipophilicity: This group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2][4]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group alters the electronic properties of the aromatic ring, which can lead to stronger and more selective interactions with biological targets.[4]
By using this compound, medicinal chemists can efficiently introduce this valuable pharmacophore along with a complex substitution pattern onto a target scaffold.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, self-validating protocol for a Suzuki-Miyaura reaction. Researchers should optimize conditions for their specific substrates.
Reagents and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., 4-iodoanisole) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃, anhydrous) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v), degassed
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up and purification
-
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the aryl halide, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The system must be kept under an inert atmosphere to prevent the degradation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent.
Hazard Identification
This compound is classified as an irritant.[9] Users should consult the full Safety Data Sheet (SDS) before use.
| Hazard Class | Statement |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
GHS information is aggregated and may vary by supplier.
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[12]
-
PPE: Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Handling: Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption, which can degrade the boronic acid.[14]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[12]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12][13]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[12][13]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[12][13]
Conclusion
This compound is a high-value, strategically designed building block for advanced organic synthesis. Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, where it serves as a robust tool for introducing a trifluoromethyl-substituted phenyl moiety with additional reactive handles for further chemical diversification. A thorough understanding of its properties, the mechanistic underpinnings of its reactions, and appropriate safety protocols enables researchers to effectively leverage this powerful reagent in the pursuit of novel pharmaceuticals and functional materials.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. This compound | 957120-85-3 [chemicalbook.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. CAS 957120-85-3 | 6860-F-01 | MDL MFCD09800879 | 3-Bromo-2-chloro-5-(trifluoromethyl)benzeneboronic acid | SynQuest Laboratories [synquestlabs.com]
- 8. scbt.com [scbt.com]
- 9. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
Structure elucidation of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halogenated and trifluoromethyl-substituted phenylboronic acids are invaluable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures. The compound this compound (C₇H₄BBrClF₃O₂) presents a unique substitution pattern, offering specific steric and electronic properties to a target molecule.[1][2] Rigorous and unambiguous confirmation of its structure is a prerequisite for its use in any synthetic campaign, ensuring the integrity of subsequent research and development.
This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We will proceed not by simply listing data, but by building a logical case, where each analytical technique provides a unique piece of the puzzle, culminating in a self-validating confirmation of the molecular structure. The causality behind each experimental choice and the interpretation of the resulting data are emphasized, reflecting a field-proven methodology.
Foundational Analysis: Molecular Formula and Isomeric Landscape
Before delving into complex spectroscopic analysis, the foundational step is to confirm the elemental composition. The molecular formula, C₇H₄BBrClF₃O₂, corresponds to a molecular weight of approximately 303.27 g/mol .[2] High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
The primary challenge in elucidating this structure is to definitively establish the substitution pattern on the phenyl ring. Given the substituents (Br, Cl, CF₃, B(OH)₂), there are numerous possible constitutional isomers. Our analytical workflow is designed to systematically eliminate all other possibilities and prove the 3-bromo, 2-chloro, 5-trifluoromethyl arrangement.
Proposed Analytical Workflow
The elucidation strategy employs a synergistic combination of mass spectrometry and multinuclear NMR spectroscopy, supported by infrared spectroscopy and chromatography. This workflow ensures that every aspect of the molecule's constitution is verified.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: From Composition to Fragmentation
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is the first and most critical test of the compound's identity.
Expected Result: Using a technique like electrospray ionization (ESI) in negative ion mode, we would expect to see the [M-H]⁻ ion. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated mass for the formula C₇H₃BBrClF₃O₂⁻. The characteristic isotopic pattern for one bromine and one chlorine atom (with isotopes ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) provides a definitive signature that must match the theoretical distribution.
| Parameter | Theoretical Value | Expected Observation |
| Formula | C₇H₄BBrClF₃O₂ | C₇H₄BBrClF₃O₂ |
| Exact Mass | 303.9105 | m/z within 5 ppm of theoretical |
| Isotopic Pattern | Characteristic Br/Cl pattern | Match between observed and theoretical pattern |
Tandem Mass Spectrometry (MS/MS)
Rationale: MS/MS analysis involves isolating the parent ion and inducing fragmentation. The resulting fragment ions provide crucial information about the molecule's connectivity, revealing which pieces are lost and which remain connected.
Expected Fragmentation: The B(OH)₂ group is a common loss. Another predictable fragmentation pathway is the loss of a bromine or chlorine radical. The trifluoromethyl group is generally robust and less likely to be lost initially. Observing a fragment corresponding to the loss of the boronic acid group would strongly support its presence.
Multinuclear NMR Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of specific nuclei. For this molecule, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is essential.
¹H NMR Spectroscopy
Rationale: The proton NMR spectrum will reveal the number of different types of protons and their connectivity through spin-spin coupling. For the proposed structure, there are two protons on the aromatic ring, which are expected to be in different chemical environments.
Predicted Spectrum:
-
Aromatic Region (δ 7.5-8.5 ppm): We expect to see two distinct signals in the aromatic region.
-
H-4: This proton is meta to the CF₃ group and ortho to the bromine atom. It will appear as a doublet.
-
H-6: This proton is ortho to both the CF₃ and B(OH)₂ groups. It will also appear as a doublet.
-
-
Coupling: The two aromatic protons (H-4 and H-6) are meta to each other. This will result in a small coupling constant (⁴JHH), typically in the range of 2-3 Hz, splitting each signal into a narrow doublet.
-
Boronic Acid Protons (δ ~5.0-7.0 ppm): The two protons of the B(OH)₂ group will likely appear as a broad singlet. This signal's position is variable and concentration-dependent, and it will exchange with D₂O.[3]
Caption: Predicted meta-coupling between H-4 and H-6.
¹³C NMR Spectroscopy
Rationale: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.
Predicted Spectrum: We expect to see 7 distinct signals.
-
Aromatic Carbons (δ 120-150 ppm): Six signals corresponding to the phenyl ring carbons. The carbon attached to the boron (C-1) will often show a broader signal and its chemical shift is a key indicator.[3] The carbons attached to the electronegative halogens (C-2, C-3) will be significantly influenced.
-
CF₃ Carbon (δ ~120-130 ppm): This signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF), which is a hallmark of a CF₃ group.[3]
¹⁹F NMR Spectroscopy
Rationale: ¹⁹F NMR is highly specific for fluorine-containing compounds. It provides a clean and direct confirmation of the trifluoromethyl group.
Predicted Spectrum: A single, sharp signal is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent. There will be no coupling to other nuclei unless ¹³C satellites are considered.
¹¹B NMR Spectroscopy
Rationale: ¹¹B NMR is a powerful tool specifically for characterizing organoboron compounds.[4][5][6] The chemical shift is highly sensitive to the coordination and geometry of the boron atom.
Predicted Spectrum: For a trigonal planar (sp² hybridized) arylboronic acid, a single, relatively broad signal is expected in the range of δ 28-34 ppm.[6] The presence of this signal is definitive proof of the boronic acid moiety.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Feature(s) |
| ¹H | 7.5 - 8.5 | Two meta-coupled doublets |
| 5.0 - 7.0 | Broad singlet (B(OH)₂), exchanges with D₂O | |
| ¹³C | 120 - 150 | 6 aromatic signals + 1 C-B signal |
| ~125 (quartet) | Quartet for CF₃ carbon (¹JCF coupling) | |
| ¹⁹F | -60 to -65 | Single sharp singlet |
| ¹¹B | 28 - 34 | Single broad signal characteristic of Ar-B(OH)₂ |
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Predicted Spectrum:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups in the boronic acid dimer.[7]
-
B-O Stretch: A strong, characteristic band around 1330-1380 cm⁻¹ corresponds to the B-O stretching vibration.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds in the trifluoromethyl group.
-
Aromatic C=C Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-Cl / C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
System: Standard HPLC system with PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Rationale: This standard reverse-phase method is suitable for assessing the purity of a wide range of boronic acids. The acidic mobile phase helps to ensure sharp peak shapes.
NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Concentration: ~10-20 mg/mL.
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 512-1024 scans with proton decoupling.
-
¹⁹F NMR: Acquire with proton decoupling.
-
¹¹B NMR: Acquire with a wide spectral window, proton decoupling optional.
-
Rationale: DMSO-d₆ is an excellent solvent for boronic acids, and the residual water peak does not typically interfere with the aromatic signals. A 400 MHz instrument provides sufficient resolution to resolve the expected meta-coupling.
High-Resolution Mass Spectrometry (HRMS)
-
Instrument: ESI-TOF or ESI-Orbitrap Mass Spectrometer.
-
Mode: Negative Ion Electrospray (ESI-).
-
Sample Prep: Dilute sample in methanol or acetonitrile with a trace of ammonium hydroxide to facilitate deprotonation.
-
Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.
-
Rationale: ESI is a soft ionization technique ideal for analyzing polar molecules like boronic acids, minimizing in-source fragmentation and preserving the parent ion for accurate mass measurement.[8]
Conclusion
The structural elucidation of this compound is achieved through a systematic and orthogonal analytical approach. High-resolution mass spectrometry confirms the elemental formula and isotopic signature. Tandem MS provides evidence of the key structural subunits. A full suite of multinuclear NMR experiments (¹H, ¹³C, ¹⁹F, and ¹¹B) provides the definitive evidence for the 1,2,3,5-substitution pattern and the nature of the functional groups. Finally, IR spectroscopy corroborates the presence of these functional groups. When the data from each of these techniques are consistent and complementary, the proposed structure can be confirmed with the highest degree of scientific confidence.
References
- 1. scbt.com [scbt.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. Designed for professionals in research and drug development, this document elucidates the structural nuances of this complex molecule through the lens of NMR spectroscopy. We will explore the theoretical basis for the predicted chemical shifts and coupling constants, outline a robust experimental protocol for data acquisition, and present the anticipated data in a clear, tabular format.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₇H₄BBrClF₃O₂[1][2], is a highly substituted arylboronic acid. Its utility in medicinal chemistry and materials science stems from the unique interplay of its functional groups. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation. The halogen (Bromo and Chloro) and trifluoromethyl substituents significantly modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and potential biological activity.
Understanding the precise molecular structure is paramount for predicting its behavior in chemical reactions and biological systems. High-resolution NMR spectroscopy is the preeminent technique for elucidating the structure of organic molecules in solution. This guide will provide the foundational knowledge for interpreting the ¹H and ¹³C NMR spectra of this specific, and structurally complex, arylboronic acid.
Predicted NMR Spectra: A Rationale-Driven Approach
Due to the absence of publicly available experimental spectra for this compound, this section presents a detailed prediction of the ¹H and ¹³C NMR data. These predictions are grounded in established principles of NMR spectroscopy and analysis of data from structurally analogous compounds.[3][4][5][6]
Molecular Structure and Proton Environment
The structure of this compound (CAS 957120-85-3[1][7]) features a benzene ring with five substituents. The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons.
Diagram 1: Molecular Structure and Proton Numbering
References
- 1. scbt.com [scbt.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 5. 3-Chloro-2-(trifluoromethyl)phenylboronic acid(1401990-62-2) 1H NMR [m.chemicalbook.com]
- 6. 3-BROMO-5-(TRIFLUOROMETHYL)BENZENEBORONIC ACID 98(913835-64-0) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | 957120-85-3 [chemicalbook.com]
An In-Depth Technical Guide to C7H4BBrClF3O2: Properties, Characterization, and Applications
This guide provides a comprehensive technical overview of the substituted phenylboronic acid class of compounds represented by the molecular formula C7H4BBrClF3O2. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization, and strategic applications of these valuable synthetic building blocks. The insights within are grounded in established chemical principles and field-proven methodologies.
Part 1: Core Physicochemical and Structural Properties
The molecular formula C7H4BBrClF3O2 corresponds to a class of trisubstituted phenylboronic acids. The precise arrangement of the bromo, chloro, and trifluoromethyl substituents on the phenyl ring defines the specific isomer. For illustrative purposes, this guide will often refer to 4-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid , a representative member of this class.
The inherent structural complexity of these molecules—featuring a boronic acid moiety, multiple halogen atoms, and a trifluoromethyl group—makes them highly valuable synthons in medicinal chemistry. Each substituent imparts distinct electronic and steric properties that can be leveraged to fine-tune the pharmacological profile of a target molecule.
Quantitative Data Summary
A summary of the key quantitative properties for C7H4BBrClF3O2 is presented below. These values are critical for experimental design, from reaction setup to purification and analysis.
| Property | Value | Source/Method |
| Molecular Formula | C7H4BBrClF3O2 | - |
| Average Molecular Weight | 319.27 g/mol | Calculation |
| Monoisotopic Mass | 317.8971 Da | Calculation |
| IUPAC Name (Example Isomer) | (4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)boronic acid | IUPAC Nomenclature |
| CAS Number (Example Isomer) | Not broadly available; isomer-specific | Chemical Databases |
Part 2: Synthesis and Safe Handling
Proven Synthetic Methodologies
The synthesis of substituted phenylboronic acids is well-established in organic chemistry. A common and effective strategy involves a Grignard reaction or metal-halogen exchange followed by borylation.[1]
Step-by-Step Synthesis Protocol (General)
-
Grignard Reagent Formation: The corresponding aryl halide (e.g., 1,4-dibromo-2-chloro-5-(trifluoromethyl)benzene) is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the phenylmagnesium bromide reagent.
-
Borylation: The Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate (B(OMe)3), in an anhydrous solvent.[1]
-
Hydrolysis: The resulting boronate ester is carefully hydrolyzed, typically with an aqueous acid (e.g., HCl), to yield the final phenylboronic acid product.
-
Purification: The crude product is often purified by recrystallization or column chromatography to achieve the high purity required for subsequent applications.
The choice of starting materials and reaction conditions can be optimized to favor the formation of specific isomers.[2]
Safety and Handling Protocol
Organoboron compounds require careful handling to ensure laboratory safety.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, strong oxidizing agents, and acids.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Uncleaned containers should be treated as the product itself.[5]
Part 3: Comprehensive Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of C7H4BBrClF3O2. A multi-technique approach is essential for a complete profile.
Analytical Workflow Diagram
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized C7H4BBrClF3O2 compound.
Caption: Workflow for the analytical characterization of C7H4BBrClF3O2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. It's important to note that arylboronic acids can form trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[6] Running the NMR in a solvent like d4-methanol or D2O can help break up these oligomers and provide sharper signals.[6]
-
¹H NMR: Will show signals in the aromatic region, characteristic of the substitution pattern on the phenyl ring. The B(OH)2 protons are often broad and may exchange with solvent.
-
¹³C NMR: Provides information on the carbon skeleton. The carbon attached to the boron atom will have a characteristic chemical shift.
-
¹⁹F NMR: A single sharp signal is expected for the CF3 group, providing a clear diagnostic peak.
-
¹¹B NMR: This technique is specific for the boron nucleus and can confirm the presence of the boronic acid. The chemical shift helps distinguish between the sp²-hybridized boronic acid and potential sp³-hybridized boronate esters or complexes.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
Step-by-Step Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.
-
Mass Analysis: Acquire the spectrum in a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Data Interpretation:
-
Molecular Ion Peak: Look for the molecular ion [M-H]⁻ or [M+H]⁺.
-
Isotopic Pattern: The presence of both chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) will create a highly characteristic isotopic cluster for the molecular ion and any fragments containing these halogens.[8][9][10] This pattern is a definitive confirmation of the elemental composition.
-
Part 4: Applications in Research and Drug Development
Substituted phenylboronic acids are indispensable tools in modern drug discovery, primarily serving as key building blocks in carbon-carbon bond-forming reactions.[11]
The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of C7H4BBrClF3O2 is in the Suzuki-Miyaura cross-coupling reaction.[12][13] This palladium-catalyzed reaction couples the boronic acid with an aryl or vinyl halide to create complex biaryl or styrenyl structures, which are common motifs in pharmaceutically active compounds.[14][15]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
Strategic Advantages in Drug Design:
-
Modulation of Properties: The trifluoromethyl group is a bioisostere for other groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final molecule.
-
Vectorial Synthesis: The differential reactivity of the bromo and chloro substituents can be exploited for sequential, site-selective cross-coupling reactions, allowing for the controlled, step-wise construction of highly complex molecular architectures.
-
Versatility: Phenylboronic acids are generally stable, have low toxicity, and the reaction conditions are mild, making them suitable for a wide range of functional groups.[11][12]
Other Applications
Beyond cross-coupling, phenylboronic acids are explored for their ability to form reversible covalent bonds with diols, a chemistry that is being leveraged for:
-
Biosensors: Developing sensors for glucose and other carbohydrates.[16][17]
-
Drug Delivery: Creating stimuli-responsive drug delivery systems that release their payload in response to specific biological cues.[16][18]
-
Enzyme Inhibition: The boronic acid moiety can act as a pharmacophore, reversibly binding to the active site of certain enzymes.[19]
References
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 3. Boron - ESPI Metals [espimetals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
A Senior Application Scientist's Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid: Commercial Availability and Synthetic Utility
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic use of highly functionalized building blocks is paramount. 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is a prime example of such a reagent, offering a versatile scaffold for the construction of complex molecular architectures. Its trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates, while the ortho-chloro and meta-bromo substituents provide distinct handles for sequential, regioselective cross-coupling reactions. This guide provides an in-depth analysis of the commercial availability of this key synthetic intermediate, its physicochemical properties, and a field-proven protocol for its application in Suzuki-Miyaura coupling, designed for researchers and drug development professionals.
Core Properties and Identification
A precise understanding of a reagent's properties is the foundation of reproducible science. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 957120-85-3 | [1][2][3][4] |
| Molecular Formula | C₇H₄BBrClF₃O₂ | [1][2] |
| Molecular Weight | 303.27 g/mol | [2] |
| Typical Form | Solid | |
| Structure |
|
Commercial Availability Analysis
This compound is readily available from a range of fine chemical suppliers, catering to needs from discovery-scale research to process development. Availability can vary in terms of purity, quantity, and lead time. Below is a comparative summary of major vendors.
| Supplier | Typical Purity | Standard Quantities | Notes |
| Santa Cruz Biotechnology | Research Grade | 1 g, 5 g, 10 g | Primarily for research use; not intended for diagnostic or therapeutic applications.[1] |
| Sigma-Aldrich (Merck) | ≥95% | 250 mg, 1 g, 5 g | A well-documented source with readily accessible safety and technical data. |
| Combi-Blocks | >97% | 1 g, 5 g, 10 g, 25 g | Offers a range of quantities suitable for both initial screening and scale-up. |
| CRO SPLENDID LAB | Custom Synthesis | Per request | An ISO 17034:2016 & GLP certified CRO, offering custom synthesis for specific purity or quantity needs.[2] |
| ChemicalBook | Varies by Lister | Varies | Acts as an aggregator, providing information and links to various suppliers.[4][5] |
Note: Availability and catalog numbers are subject to change. Researchers should always verify with the supplier before procurement.
Application in Synthesis: The Suzuki-Miyaura Coupling
The primary utility of this reagent lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and high functional group tolerance.[6][7] The presence of both a bromine and a chlorine atom on the aromatic ring allows for selective and sequential couplings, as the C-Br bond is significantly more reactive than the C-Cl bond under typical palladium catalysis conditions. This differential reactivity is a key strategic advantage in multi-step syntheses.
The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, which is often leveraged to enhance the biological activity, bioavailability, and metabolic stability of pharmaceutical compounds.[8]
Below is a diagram illustrating the procurement and application workflow for a typical research project.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating methodology for the coupling of this compound with a generic aryl halide partner (e.g., 4-iodoanisole).
Objective: To synthesize 4'-methoxy-2-chloro-5-(trifluoromethyl)-1,1'-biphenyl.
Materials:
-
This compound (1.0 equiv.)
-
4-Iodoanisole (1.1 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv.)
-
Toluene (Solvent)
-
Water (Solvent)
-
Argon or Nitrogen gas supply
Methodology:
-
Inert Atmosphere Preparation (Causality): To a flame-dried Schlenk flask, add this compound and 4-iodoanisole. The system must be rendered inert because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the catalytic cycle.
-
Reagent Addition: Add the catalyst, Pd(PPh₃)₄, and the base, Na₂CO₃. The base is crucial for the transmetalation step of the Suzuki mechanism, activating the boronic acid by forming a more nucleophilic boronate species.
-
Solvent Degassing (Causality): Add toluene and water to create a biphasic system. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Removing dissolved oxygen is critical to protect the Pd(0) catalyst from oxidation.[7]
-
Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for all steps in the catalytic cycle, particularly the oxidative addition and reductive elimination. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Extraction: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. The aqueous layer is extracted twice more with ethyl acetate. This ensures the complete transfer of the non-polar product from the aqueous phase to the organic phase.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired biaryl compound.
The following diagram illustrates the catalytic cycle for this reaction.
Safety and Handling
As a professional scientist, adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS) for similar phenylboronic acids, the following precautions should be observed.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[10]
-
Irritation: Phenylboronic acids can cause skin and serious eye irritation.[9][10] In case of contact, rinse thoroughly with water.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the specific SDS provided by the supplier for the most accurate and comprehensive safety information before use.
Conclusion
This compound is a commercially accessible and highly valuable reagent for constructing complex molecules. Its unique substitution pattern allows for strategic, sequential cross-coupling reactions, making it a powerful tool in the arsenal of medicinal and materials chemists. A thorough understanding of its properties, sourcing, and safe handling, combined with robust experimental protocols, enables researchers to effectively leverage this building block for scientific innovation.
References
- 1. scbt.com [scbt.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. equationchemical.com [equationchemical.com]
- 4. This compound | 957120-85-3 [chemicalbook.com]
- 5. This compound CAS#: 957120-85-3 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Discovery and history of substituted phenylboronic acids
An In-Depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
Abstract
Substituted phenylboronic acids, once laboratory curiosities, have become indispensable reagents in modern organic and medicinal chemistry. This guide traces their historical journey, from their initial synthesis in the late 19th century to their meteoric rise as key building blocks in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. We will explore the evolution of synthetic methodologies, detailing both classical and contemporary approaches to their preparation. Beyond their celebrated role in carbon-carbon bond formation, this guide illuminates the expanding scope of their applications, including their critical function in FDA-approved pharmaceuticals, advanced chemical sensors, and bioconjugation strategies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth chemical principles, field-proven experimental protocols, and a forward-looking perspective on this versatile class of organoboron compounds.
The Genesis of a Reagent: Early Synthesis and Characterization
The story of phenylboronic acids begins in the late 19th century, a period of foundational discoveries in organic chemistry. The first synthesis of the parent compound, phenylboronic acid (PhB(OH)₂), was reported in 1880 by the German chemist August Michaelis and his student, Becker.[1] Their pioneering method was harsh by modern standards, involving the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200°C).[1] The resulting benzeneboronyl dichloride was then hydrolyzed to afford phenylboronic acid.[1]
While groundbreaking, this organomercury route was hazardous and offered limited scope. A more practical and enduring method emerged from the burgeoning field of organometallic chemistry. The reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, such as trimethyl borate, followed by aqueous hydrolysis, became the classical and most common laboratory-scale synthesis for many decades.[1][2][3][4] This approach, alongside variations using phenyllithium, provided a more accessible entry to these compounds, allowing for their initial physicochemical characterization.[1][5]
Phenylboronic acid is a white, crystalline powder that is stable and generally easy to handle, a characteristic that would later prove crucial for its widespread adoption.[2][3] Structurally, the boron atom is sp²-hybridized, possessing a vacant p-orbital that imparts mild Lewis acidity.[2][6] This electronic feature is fundamental to its reactivity, including its ability to reversibly form cyclic esters with diols—a property that was explored for saccharide recognition long before its rise in cross-coupling chemistry.[1][4]
The Suzuki-Miyaura Revolution: A Paradigm Shift in Synthesis
For nearly a century, phenylboronic acids remained useful but niche reagents. Their transformation into one of the most important building blocks in organic synthesis was catalyzed by the development of the palladium-catalyzed cross-coupling reaction independently reported by Akira Suzuki and Norio Miyaura in 1979.[6][7] This reaction, now universally known as the Suzuki-Miyaura coupling, forges a carbon-carbon bond between an organoboron compound and an organohalide.[2][4]
The genius of the Suzuki-Miyaura reaction lies in its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[8] Phenylboronic acids proved to be ideal coupling partners due to their optimal balance of stability and reactivity. They are readily available, generally non-toxic, and stable to air and moisture, unlike many other highly reactive organometallic reagents.
The core of the reaction is a catalytic cycle involving a palladium complex. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., an aryl bromide) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the phenyl group is transferred from the boronic acid to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic "ate" complex.[9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
This powerful C-C bond-forming methodology revolutionized the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[10] The ability to easily synthesize a vast array of substituted biaryls by simply varying the substituted phenylboronic acid and aryl halide partners provided unprecedented modularity to synthetic chemists.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Evolution of Synthetic Methodologies
The surging demand for diverse substituted phenylboronic acids, driven by the success of the Suzuki-Miyaura reaction, spurred significant innovation in their synthesis.
Classical Approaches
| Method | Description | Advantages | Disadvantages |
| Grignard/Organolithium | Reaction of an aryl Grignard or aryl lithium reagent with a trialkyl borate (e.g., B(OMe)₃) followed by hydrolysis.[3] | Well-established, straightforward for simple aryl halides. | Requires pre-formation of highly reactive organometallics; limited tolerance for electrophilic functional groups (e.g., esters, ketones). Low temperatures often required.[5] |
| Organomercury Route | The original method involving heating diphenylmercury with BCl₃.[1] | Historical significance. | Highly toxic mercury reagents, harsh conditions, poor functional group compatibility. |
Modern Transition-Metal Catalyzed Methods
The limitations of classical methods, particularly their poor functional group tolerance, led to the development of milder, more versatile transition-metal-catalyzed borylation reactions.
-
Miyaura Borylation: This palladium-catalyzed reaction couples an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5][11] This method is now one of the most widely used for preparing boronic esters (which are easily hydrolyzed to boronic acids) due to its exceptional tolerance for a wide range of functional groups.[8]
-
C-H Borylation: A more recent and atom-economical approach involves the direct borylation of an aromatic C-H bond, catalyzed by iridium or rhodium complexes.[5][9] This strategy avoids the need for pre-functionalized aryl halides, offering a powerful tool for late-stage modification of complex molecules.
Caption: A general workflow for synthesizing a substituted phenylboronic acid via Miyaura borylation.
Beyond Coupling: The Expanding Horizon of Applications
While defined by their role in cross-coupling, the unique chemical properties of substituted phenylboronic acids have enabled their use in diverse scientific fields.
Medicinal Chemistry and Drug Development
The ability of the boronic acid moiety to form reversible covalent bonds with active site serine or threonine residues in enzymes has made it a powerful pharmacophore.
-
Proteasome Inhibitors: The most prominent example is bortezomib (Velcade®) , an FDA-approved drug for treating multiple myeloma.[8] Bortezomib's dipeptidyl boronic acid structure allows it to potently and reversibly inhibit the 26S proteasome, a key cellular machine responsible for protein degradation. This inhibition disrupts protein homeostasis in cancer cells, leading to apoptosis. A second-generation oral proteasome inhibitor, ixazomib , also features a boronic acid warhead.[8]
-
β-Lactamase Inhibitors: Boronic acids can mimic the transition state of β-lactam hydrolysis, making them effective inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance.[6] Vaborbactam , a cyclic boronic acid derivative, was approved by the FDA in 2017 for use in combination with antibiotics to combat resistant bacterial infections.[8]
Chemical Sensors and Diagnostics
The reversible interaction between boronic acids and diols forms the basis of sophisticated chemical sensors, particularly for carbohydrates.[1] Substituted phenylboronic acids functionalized with fluorescent reporters can signal the presence of glucose through changes in their emission spectra upon binding.[1] This technology is being actively explored for the continuous monitoring of blood glucose levels in diabetic patients.[1]
Experimental Protocols
Protocol: Synthesis of 4-Methoxyphenylboronic Acid (Classical Grignard Method)
Disclaimer: This protocol is for informational purposes only and should be carried out by trained chemists in a suitable laboratory environment with appropriate safety precautions.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a single crystal of iodine.
-
In the dropping funnel, add a solution of 4-bromoanisole in anhydrous THF. Add a small portion of the solution to the magnesium. The reaction should initiate (slight warming, disappearance of iodine color). Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add trimethyl borate dropwise via syringe, keeping the internal temperature below -60 °C. A thick white precipitate will form.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Hydrolysis & Workup: Cool the mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 30 minutes until two clear layers form.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or ether/hexanes) to obtain pure 4-methoxyphenylboronic acid.
Conclusion and Future Perspectives
From a hazardous 19th-century synthesis to a cornerstone of modern chemistry, the journey of substituted phenylboronic acids is a testament to the enabling power of synthetic innovation. Their impact, cemented by the Nobel Prize-winning Suzuki-Miyaura reaction, continues to grow. The development of C-H borylation and other advanced synthetic methods promises even greater efficiency and access to novel structures.[12] In medicinal chemistry, the success of bortezomib and vaborbactam has validated the boronic acid moiety as a privileged structure, inspiring new research into inhibitors for a wide range of enzymes. As our understanding of their chemical biology and material properties deepens, substituted phenylboronic acids are poised to play an even more significant role in solving complex challenges in medicine, diagnostics, and materials science.
References
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. acs.org [acs.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Organoboron Chemistry towards Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
A Technical Guide to the Stability and Storage of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Introduction
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid, a polysubstituted arylboronic acid, is a critical building block in modern synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex biaryl structures, which are prevalent in many pharmaceutical agents. However, the efficacy of this reagent and the reproducibility of synthetic protocols are intrinsically linked to its stability. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance.
Chemical Profile and Inherent Stability Considerations
The structure of this compound presents a unique combination of electronic and steric factors that influence its stability. The boronic acid functional group, -B(OH)₂, is the primary site of reactivity and potential degradation.
| Property | Value | Source |
| CAS Number | 957120-85-3 | [1] |
| Molecular Formula | C₇H₄BBrClF₃O₂ | [1][2] |
| Molecular Weight | 303.27 g/mol | [2] |
| Appearance | Typically a solid | [3] |
| Melting Point | Not consistently reported; related compounds have melting points >210°C | [3][4] |
The aryl ring is substituted with three electron-withdrawing groups: bromine, chlorine, and a trifluoromethyl group. This electronic profile significantly impacts the C-B bond, a key determinant of the molecule's susceptibility to degradation pathways.
Primary Degradation Pathways for Arylboronic Acids
Understanding the potential routes of degradation is fundamental to establishing effective storage protocols. For arylboronic acids, including the title compound, two primary pathways are of concern: protodeboronation and oxidative decomposition.
Protodeboronation: The Predominant Non-Oxidative Pathway
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom, yielding the corresponding arene (in this case, 2-bromo-1-chloro-4-(trifluoromethyl)benzene) and boric acid.[5][6] This process is often the main cause of titre reduction in boronic acid reagents.
The mechanism is sensitive to several factors:
-
Water: Water is a necessary reactant for this hydrolytic process.[7]
-
pH: The rate of protodeboronation is pH-dependent. Studies on other arylboronic acids have shown that the reaction can be accelerated under both acidic and basic conditions, with a region of relative stability around pH 5.[7]
-
Electron-Withdrawing Groups: The strongly electron-withdrawing nature of the substituents on the phenyl ring of this compound can make the aryl group a better leaving group, potentially increasing its susceptibility to protodeboronation, especially under basic conditions.[6]
Caption: Key factors influencing the protodeboronation of arylboronic acids.
Oxidative Decomposition
Arylboronic acids can be susceptible to oxidation, particularly in the presence of atmospheric oxygen and certain metal contaminants. This can lead to the formation of phenolic byproducts. While generally less rapid than protodeboronation for solid materials stored properly, it can be a concern for solutions or materials exposed to air over long periods.
Recommended Storage and Handling Protocols
Based on the inherent chemical properties and degradation pathways of arylboronic acids, the following conditions are mandated for maintaining the stability and purity of this compound.
Core Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) | Reduces the rate of all chemical degradation pathways. Some supplier information for phenylboronic acid specifically recommends refrigeration to maintain product quality.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, directly inhibiting hydrolysis (protodeboronation) and oxidation.[4][8] |
| Moisture | Store in a dry environment. Use a desiccator for long-term storage. | The compound is likely hygroscopic.[8] Excluding moisture is critical to prevent protodeboronation.[5][6] |
| Light | Store in an amber or opaque container. | While not the primary cause of degradation for this class of compounds, protection from light is a general best practice to prevent potential photolytic decomposition. |
Handling Procedures
Proper handling is as crucial as storage for preventing contamination and degradation.
-
Dispensing: Only remove the amount of material needed for immediate use.
-
Inert Atmosphere: When opening the container, do so under a positive pressure of inert gas if possible, or at least in a low-humidity environment.
-
Container Sealing: After dispensing, purge the container headspace with inert gas before tightly resealing. Ensure the container seal is intact and not compromised.
-
Avoid Contamination: Use clean, dry spatulas and equipment. Avoid introducing any moisture or other contaminants into the primary container.
Caption: Workflow for ensuring the long-term stability of the reagent.
Incompatible Materials
To prevent hazardous reactions and degradation, this compound should be stored separately from the following classes of chemicals:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[8][9]
-
Strong Acids and Strong Bases: Can catalyze degradation and may cause exothermic reactions.[8][9]
-
Water/Moisture: As detailed above, moisture is a key reactant in the primary degradation pathway.[8]
Experimental Protocol: A Guideline for Stability Assessment
For critical applications where reagent integrity is paramount, end-users may wish to perform their own stability assessments. The following is a guideline protocol.
Objective: To assess the stability of this compound under accelerated degradation conditions.
Methodology:
-
Sample Preparation:
-
Aliquot 10 mg of the boronic acid into three separate amber glass vials.
-
Vial 1 (Control): Purge with argon, seal tightly, and store at -20°C.
-
Vial 2 (Accelerated Storage): Leave open to the atmosphere in a temperature and humidity-controlled chamber (e.g., 40°C, 75% Relative Humidity) for 1 week.
-
Vial 3 (Solution Stability): Dissolve in a relevant aprotic solvent (e.g., dioxane) to a known concentration (e.g., 0.1 M). Store the solution under ambient laboratory conditions for 24 hours.
-
-
Analysis:
-
At the end of the designated period, dissolve the contents of Vials 1 and 2 in a suitable solvent (e.g., Acetonitrile or THF).
-
Analyze all three samples, alongside a freshly opened standard, by a suitable analytical method such as HPLC-UV or ¹H NMR spectroscopy.
-
HPLC Analysis: Use a C18 column. The appearance of a new, earlier-eluting peak corresponding to the protodeboronated product (2-bromo-1-chloro-4-(trifluoromethyl)benzene) is indicative of degradation. Quantify the purity by peak area percentage.
-
NMR Analysis: In a suitable deuterated solvent (e.g., DMSO-d₆), look for the disappearance of the B(OH)₂ proton signals and the appearance of a new aromatic proton signal in the place of the C-B bond.
-
-
Interpretation:
-
Compare the purity of the stressed samples (Vials 2 and 3) to the control (Vial 1). A significant decrease in the parent peak area and the emergence of the protodeboronated species indicates instability under those conditions.
-
Conclusion
The stability of this compound is governed primarily by its sensitivity to moisture, which drives protodeboronation. Adherence to stringent storage and handling protocols is not merely a recommendation but a requirement for ensuring the reagent's purity, reactivity, and the ultimate success of the synthetic endeavors in which it is employed. By storing the compound under refrigerated, dry, and inert conditions, researchers can significantly extend its shelf-life and ensure the reliability of their results.
References
- 1. scbt.com [scbt.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. 3-((2′-氯-5′-(三氟甲基)苯氧基)甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling with 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed framework for utilizing 3-bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This multifunctional building block, featuring distinct halogen reactivities and a potent electron-withdrawing group, offers significant potential for the strategic, sequential synthesis of complex molecular architectures. We present a mechanistic overview, validated experimental protocols for two distinct coupling strategies, and expert insights into reaction optimization and troubleshooting. The causality behind experimental choices is explained to empower users to adapt and refine these methods for their specific synthetic targets.
Introduction: A Versatile Building Block for Complex Synthesis
The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] Its success is built upon mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[4]
The subject of this guide, This compound , is a particularly valuable reagent. Its trifunctional nature—a boronic acid, a reactive aryl bromide, and a less reactive aryl chloride—positions it as an ideal substrate for sequential, site-selective cross-coupling. This allows for the controlled, stepwise introduction of different aryl or vinyl substituents, a powerful strategy in medicinal chemistry and materials science for rapidly generating molecular diversity.
This document outlines two primary applications for this reagent:
-
Strategy A: Coupling through the boronic acid moiety, leveraging its role as the nucleophilic partner.
-
Strategy B: Selective coupling at the C-Br bond, utilizing the substrate as the electrophilic partner while preserving the chlorine and boronic acid functionalities for subsequent transformations.
Mechanistic Framework: Principles of Reactivity and Selectivity
A robust understanding of the Suzuki-Miyaura catalytic cycle is paramount for protocol design and troubleshooting. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
References
Application Notes & Protocols: Strategic Use of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry and materials science. The presence of a trifluoromethyl group significantly enhances the metabolic stability and lipophilicity of target molecules, making this reagent particularly valuable for drug development professionals.[1] This document elucidates the substrate's unique reactivity profile, driven by the strong electron-withdrawing nature of the CF₃ group and the differential reactivity of its bromo and chloro substituents. We present detailed, field-proven protocols for the Suzuki-Miyaura coupling, guidance on catalyst and ligand selection to overcome common challenges, and a systematic troubleshooting guide. This note is intended for researchers, synthetic chemists, and drug development scientists seeking to leverage this versatile intermediate for the efficient synthesis of complex molecular architectures.
Introduction: The Strategic Value of a Multifunctional Building Block
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[2] Within the pharmaceutical industry, these methods are indispensable for constructing the complex scaffolds of drug candidates. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a widely employed strategy to enhance a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[1][3]
This compound emerges as a highly strategic building block for several reasons:
-
Ready for Suzuki-Miyaura Coupling: The boronic acid moiety is a primary functional handle for forming new C(sp²)–C(sp²) bonds.
-
Electron-Deficient Core: The potent electron-withdrawing CF₃ group significantly influences the electronic properties of the aromatic ring, impacting reaction kinetics.[4]
-
Orthogonal Halide Handles: The molecule possesses two different halogens, bromine and chlorine. In palladium catalysis, the reactivity of carbon-halogen bonds follows the general trend C–I > C–Br > C–Cl. This differential reactivity allows the product of an initial Suzuki-Miyaura coupling to serve as a substrate for subsequent, selective cross-coupling at the bromine and then chlorine positions, enabling sequential, site-specific molecular elaboration.
This guide focuses on providing the foundational knowledge and practical protocols to successfully employ this substrate, beginning with its most common application: the Suzuki-Miyaura reaction.
Substrate Profile and Reactivity Considerations
A thorough understanding of the substrate's intrinsic properties is critical for designing successful reaction protocols.
-
Electronic Effects: The trifluoromethyl group is a powerful σ- and π-electron-withdrawing group.[1][4] This has a dual effect on the Suzuki-Miyaura reaction. While it can make the arylboronic acid more prone to protodeboronation, it also activates the C-Br and C-Cl bonds on the ring toward oxidative addition in subsequent reactions. For the initial Suzuki coupling, the primary challenge is often a slower transmetalation step due to the reduced nucleophilicity of the arylboron species.[5]
-
Steric Hindrance: The presence of the ortho-chloro substituent provides moderate steric bulk adjacent to the boronic acid group. This can influence the rate of transmetalation and may necessitate the use of sterically demanding ligands to facilitate the reaction.
-
Stability and Handling: Arylboronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under basic conditions or in the presence of moisture.[5][6] It is recommended to use anhydrous solvents, maintain a robust inert atmosphere, and consider using stronger, non-aqueous bases to minimize this side reaction. For particularly sensitive applications, in-situ conversion to a more stable boronate ester (e.g., a pinacol ester) can be a viable strategy.
The Suzuki-Miyaura Coupling: Mechanism and Optimization
The Suzuki-Miyaura reaction is the most direct and powerful method for utilizing this compound to create biaryl or heteroaryl-aryl structures.[7]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (an aryl or vinyl halide/triflate), forming a Pd(II) intermediate.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple to form the final product and regenerate the active Pd(0) catalyst, which re-enters the cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Success
Optimizing the reaction requires careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, modern palladium precatalysts are often superior for challenging substrates. Buchwald G3 or G4 precatalysts, for example, are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reliable results.[10][11]
-
Ligand Selection: This is arguably the most critical choice. Due to the electron-deficient nature of the boronic acid, the oxidative addition and reductive elimination steps must be facilitated. Bulky, electron-rich phosphine ligands are paramount.[12][13] Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) increase the electron density on the palladium center, which promotes oxidative addition and stabilizes the catalyst.[14] Their steric bulk accelerates the final reductive elimination step.[13]
-
Base Selection: The base activates the boronic acid for transmetalation. For electron-deficient boronic acids, stronger bases are often required to drive the equilibrium towards the active boronate species. While K₂CO₃ is common, K₃PO₄ and Cs₂CO₃ are frequently more effective for this substrate class.[10] Using a finely powdered, anhydrous base is crucial.
-
Solvent System: Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation and substrate protodeboronation. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water if using carbonate or phosphate bases to aid in their solubility. For challenging couplings, strictly anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene/THF are recommended.
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts, phosphine ligands, and organic solvents should be handled with care.
Protocol 1: General Suzuki-Miyaura Coupling with Aryl Bromides
This protocol provides a robust starting point for coupling this compound with standard aryl or heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Bromide (1.0 equiv, limiting reagent)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve 0.1-0.2 M concentration)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 80–110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Recommended Conditions for Suzuki-Miyaura Coupling
The following table provides starting conditions for various classes of aryl halide coupling partners. Optimization may be required.
| Coupling Partner (Ar-X) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| 4-Bromoanisole (Electron-rich) | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Toluene | 100 | Good to Excellent Yield |
| 4-Bromobenzonitrile (Electron-poor) | SPhos Pd G3 (2%) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | Excellent Yield |
| 2-Bromotoluene (Sterically hindered) | RuPhos Pd G3 (3%) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | Moderate to Good Yield |
| 3-Bromopyridine (Heteroaryl) | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | Good to Excellent Yield |
| 4-Chlorotoluene (Aryl Chloride) | BrettPhos Pd G3 (4%) | K₃PO₄ (3.0) | t-BuOH/H₂O | 110 | Challenging, requires optimization |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide provides a systematic approach to problem-solving.[10][15]
Figure 2: A workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry
Introduction: A Trifecta of Functionality for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and its derivatives into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid (CAS 957120-85-3) emerges as a highly valuable building block, offering a unique combination of three critical functionalities: a reactive boronic acid for carbon-carbon bond formation, a trifluoromethyl group for modulating pharmacokinetic properties, and two distinct halogen atoms (bromine and chlorine) that allow for sequential, regioselective functionalization.
This guide provides an in-depth exploration of the applications of this versatile reagent, focusing on its use in the synthesis of complex molecular architectures relevant to drug discovery, with a particular emphasis on the construction of kinase inhibitor scaffolds. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Core Application: Sequential Cross-Coupling for Kinase Inhibitor Scaffolds
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceutically active compounds, especially kinase inhibitors.[4][5][6]
The key strategic advantage of this reagent is the presence of the bromo and chloro substituents on the phenyl ring. These halogens remain intact during the initial Suzuki-Miyaura reaction, which consumes the boronic acid moiety. The resulting biaryl product is a di-halogenated intermediate, primed for subsequent, orthogonal cross-coupling reactions. Due to the difference in bond dissociation energies (C-Br < C-Cl), the bromine atom is significantly more reactive towards palladium catalysts in subsequent oxidative addition steps.[7] This reactivity differential allows for a highly regioselective second cross-coupling reaction at the bromine position, while leaving the less reactive chlorine atom untouched for potential further modification.
This step-wise approach enables the divergent synthesis of complex, highly substituted molecules from a single, advanced intermediate, a highly desirable strategy in the rapid exploration of chemical space for lead optimization. A prime therapeutic area for such scaffolds is the development of Tropomyosin Receptor Kinase (TRK) inhibitors, a class of targeted cancer therapies for tumors harboring NTRK gene fusions.[4][8][9]
Workflow for Divergent Kinase Inhibitor Synthesis
The following diagram illustrates the strategic workflow for using this compound to generate molecular diversity. The initial Suzuki-Miyaura coupling (Step 1) attaches the core phenyl moiety to a heterocyclic core (Het-X). The subsequent, regioselective Suzuki-Miyaura coupling (Step 2) introduces a second point of diversity (Ar' group) at the more reactive bromine position.
Experimental Protocols
The following protocols are designed to be self-validating systems, with explanations for the critical steps and choices of reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the initial coupling of this compound with a generic heteroaryl bromide (e.g., 4-bromo-1H-pyrazole) to form the key di-halogenated intermediate.
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl bromide (e.g., 4-bromo-1H-pyrazole) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the heteroaryl bromide, Pd(dppf)Cl2, and anhydrous K2CO3.
-
Expertise & Experience: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. Pd(dppf)Cl2 is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) complex. It is effective for a wide range of substrates, including electron-deficient boronic acids.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture. The total solvent volume should result in a substrate concentration of approximately 0.1 M.
-
Trustworthiness: The biphasic solvent system is common for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K2CO3) and facilitate the crucial transmetalation step.[3] Degassing the water (e.g., by sparging with argon for 30 minutes) is essential to remove dissolved oxygen.
-
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Causality: Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps. Vigorous stirring is necessary to ensure efficient mixing of the biphasic system.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired di-halogenated biaryl intermediate.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Condition Optimization
For a challenging substrate like this compound, optimization of reaction conditions is key. The following table provides a summary of typical conditions and expected outcomes for the coupling with a generic heteroaryl bromide, based on literature precedents for similar electron-deficient and sterically hindered substrates.[10][11][12]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | K2CO3 (3) | Dioxane/H2O (4:1) | 100 | 12 | 60-75 |
| 2 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (3) | Toluene | 110 | 8 | 75-90 |
| 3 | Pd(dppf)Cl2 (3) | - | Cs2CO3 (2.5) | Dioxane/H2O (5:1) | 90 | 10 | 80-95 |
| 4 | Pd2(dba)3 (2) | Ad2PnBu (6) | LiOtBu (3) | Dioxane | 100 | 6 | >90 |
Note: Yields are hypothetical and serve as a guide for optimization. Actual results will vary based on the specific coupling partner and precise reaction conditions.
Rationale for Conditions:
-
Entry 1: A classic, widely used catalyst system. It is reliable but may require higher temperatures and longer reaction times for challenging substrates.
-
Entry 2: The use of a bulky, electron-rich phosphine ligand like SPhos can significantly accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times.
-
Entry 3: Pd(dppf)Cl2 is an excellent, versatile precatalyst. Cesium carbonate is a stronger base than potassium carbonate and can be effective in difficult couplings.
-
Entry 4: For highly sterically hindered or electron-deficient partners, a highly active catalyst system comprising a bulky, electron-rich dialkylphosphane ligand (Ad2PnBu) and a strong, non-aqueous base (LiOtBu) may be required to achieve exhaustive coupling.[10]
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its unique substitution pattern allows for the introduction of a trifluoromethylated phenyl ring into complex molecules, while the retained halogen atoms serve as handles for subsequent, regioselective diversification. The primary application via the Suzuki-Miyaura cross-coupling reaction provides a reliable and strategic pathway to novel scaffolds, particularly in the pursuit of next-generation kinase inhibitors. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively harness the synthetic potential of this valuable reagent.
References
- 1. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2015042085A3 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
Reaction conditions for coupling 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid with aryl halides
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid with Aryl Halides
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating a Challenging Cross-Coupling Partner
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This guide focuses on a particularly challenging yet valuable building block: This compound . The utility of this reagent is clear; molecules bearing trifluoromethyl and polychlorinated phenyl motifs are prevalent in pharmaceuticals and agrochemicals. However, its structure presents a confluence of steric and electronic hurdles that can impede catalytic efficiency.
This boronic acid is characterized by:
-
Steric Hindrance: The presence of ortho-bromo and chloro substituents significantly encumbers the boron center, potentially slowing the crucial transmetalation step in the catalytic cycle.[3][4]
-
Electron-Deficient Nature: The cumulative electron-withdrawing effects of the trifluoromethyl group and two halogens decrease the nucleophilicity of the aryl group, further complicating transmetalation.[5]
Successfully coupling this substrate requires moving beyond standard protocols and adopting catalyst systems specifically designed for deactivated and sterically demanding partners. This document provides a detailed exploration of the mechanistic considerations, key reaction parameters, and optimized protocols to empower researchers to effectively utilize this versatile reagent.
Mechanistic Insights: Overcoming Steric and Electronic Barriers
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing reactions with challenging substrates.[2][6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The unique features of this compound directly impact the efficiency of these steps.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl halide (R¹-X) bond, is generally less problematic but is influenced by the halide. The reactivity order is I > Br > OTf >> Cl. For less reactive aryl chlorides, a highly active catalyst is essential.[7][8]
-
Transmetalation: This is often the rate-determining step, especially for hindered and electron-deficient boronic acids.[5] The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) center. The steric bulk around the boron atom on our substrate directly impedes this transfer. Therefore, the choice of ligand and base is critical to facilitate this step.
-
Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is typically fast. However, bulky ligands that are required to facilitate oxidative addition and transmetalation can also accelerate this final step.
Key Parameters for Reaction Optimization
Success with this compound hinges on the careful selection of four key components: the palladium source and ligand, the base, and the solvent.
Catalyst & Ligand Selection: The Heart of the Reaction
For challenging substrates, the combination of a palladium precursor and a specialized phosphine ligand is crucial. Simple catalysts like Pd(PPh₃)₄ are often insufficient.
-
Palladium Precursors: Standard and reliable sources include Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically used in loadings of 1-5 mol %.
-
Ligands for Hindered Substrates: The key is to use bulky, electron-rich monodentate phosphine ligands. These ligands promote the formation of highly reactive, low-coordinate Pd(0) species, which are necessary to engage sterically hindered partners.[9] Leading ligand classes include:
-
Buchwald Ligands: This class is exceptionally effective. Ligands like SPhos , RuPhos , and XPhos have proven efficacy in coupling sterically demanding and electron-poor substrates, including aryl chlorides.[4][7]
-
Dialkylphosphinobiphenyls: These provide the necessary bulk and electron density to drive catalysis.
-
Other Bulky Phosphines: Tri(tert-butyl)phosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also powerful choices for coupling unreactive substrates, including chlorides and triflates, often at room temperature.[9][10]
-
Base Selection: Activating the Boronic Acid
The base plays a dual role: it activates the boronic acid to form a boronate complex and influences the overall reaction kinetics. For sterically hindered boronic acids, a strong, non-nucleophilic base is often required to drive the sluggish transmetalation step.
| Base | Common Substrates | Strength | Key Considerations |
| K₃PO₄ (Potassium Phosphate) | Aryl Chlorides/Bromides (Hindered) | Strong | Highly recommended for this substrate. Its strength facilitates transmetalation for hindered systems.[3] |
| K₂CO₃ / Cs₂CO₃ | Aryl Bromides/Iodides | Moderate | Standard choice, but may be insufficient for highly challenging couplings. Often used in aqueous mixtures.[11] |
| KF (Potassium Fluoride) | Base-sensitive substrates | Mild | The fluoride ion is thought to play a unique role in activating the boronic acid.[10] |
| KOtBu (Potassium t-butoxide) | Aryl Chlorides | Very Strong | Effective for very unreactive chlorides, but its high basicity can promote side reactions like protodeboronation.[11] |
Protodeboronation , the undesired cleavage of the C-B bond by a proton source, is a key side reaction for electron-deficient boronic acids.[5] Careful base selection and control of water content can mitigate this issue.
Solvent & Temperature
-
Solvents: Anhydrous, polar aprotic solvents are generally preferred. 1,4-Dioxane , Toluene , and Tetrahydrofuran (THF) are excellent choices. Reactions are often run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and boronic acid.[7]
-
Temperature: Elevated temperatures (80-110 °C) are typically required to overcome the activation barriers associated with these challenging substrates.[4]
Recommended Experimental Protocols
The following protocols provide starting points for the coupling of this compound with representative aryl halides. Optimization may be necessary for specific substrates.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Coupling with an Electron-Rich Aryl Bromide
Reaction: this compound with 4-bromoanisole.
-
Reagents & Materials:
-
This compound (1.2 equiv)
-
4-bromoanisole (1.0 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
SPhos (4.5 mol %)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed vial, magnetic stirrer, heating block
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Coupling with a Sterically Hindered Aryl Chloride
Reaction: this compound with 2-chloro-1,3-dimethylbenzene.
-
Reagents & Materials:
-
This compound (1.5 equiv)
-
2-chloro-1,3-dimethylbenzene (1.0 equiv)
-
Pd(OAc)₂ (3 mol %)
-
RuPhos (6 mol %)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed vial, magnetic stirrer, heating block
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 2-chloro-1,3-dimethylbenzene, this compound, K₃PO₄, Pd(OAc)₂, and RuPhos.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress. Due to the less reactive aryl chloride, this may require a longer reaction time (24-48 hours).
-
Follow the workup and purification steps as described in Protocol 1.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst system | Increase catalyst/ligand loading. Switch to a more active ligand (e.g., from SPhos to RuPhos). Ensure reagents are pure. |
| 2. Insufficiently reactive aryl halide (e.g., chloride) | Increase reaction temperature and/or time. Ensure a highly active catalyst system is used. | |
| Protodeboronation | 1. Base is too harsh or water is present | Use a milder base if possible (e.g., K₂CO₃). Ensure all solvents and reagents are anhydrous. |
| 2. Sluggish transmetalation allows for side reaction | Use a bulkier, more electron-rich ligand and a strong base like K₃PO₄ to accelerate the desired coupling reaction. | |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success relies on a rational approach to reaction design, grounded in an understanding of the mechanistic hurdles. By employing highly active catalyst systems featuring bulky, electron-rich phosphine ligands in combination with strong, non-nucleophilic bases like potassium phosphate, researchers can effectively synthesize a wide range of valuable biaryl compounds. The protocols and principles outlined in this guide provide a robust framework for navigating the complexities of this reaction and accelerating discovery in chemical and pharmaceutical development.
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis
Introduction: Unlocking Complex Molecular Architectures
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and multi-functionalized aromatic rings is paramount for modulating the physicochemical and biological properties of target molecules. 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid (CAS No. 957120-85-3) has emerged as a highly valuable and versatile building block for this purpose.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, alongside two distinct halogen atoms (bromine and chlorine) for sequential and regioselective cross-coupling reactions, offers a powerful tool for the construction of complex molecular architectures.
This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, mechanistic insights, and practical considerations are elucidated to empower researchers in leveraging the full potential of this reagent.
Physicochemical Properties and Safety Data
A thorough understanding of the properties and handling requirements of a reagent is fundamental to its successful and safe application.
| Property | Value | Source |
| CAS Number | 957120-85-3 | [1] |
| Molecular Formula | C₇H₄BBrClF₃O₂ | [1] |
| Molecular Weight | 303.27 g/mol | [2] |
| Appearance | White to off-white solid | Generic observation |
| Melting Point | Not widely reported, boronic acids can dehydrate upon heating | |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF) | General chemical knowledge |
Safety and Handling: this compound is an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[3][4][5][6]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The presence of both a bromine and a chlorine atom on the phenyl ring allows for selective functionalization. The carbon-bromine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine bond. This reactivity difference is the cornerstone of its application in sequential, regioselective cross-coupling strategies.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. When using this compound as a coupling partner with an aryl or heteroaryl halide, the reaction will preferentially occur at the boronic acid moiety.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid, facilitated by a base, to form a diorganopalladium(II) intermediate. The final step is reductive elimination, which yields the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.
This protocol provides a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other biologically active molecules. This compound can be a precursor to aryl halides that undergo this reaction. For instance, after a Suzuki coupling at the boronic acid position, the resulting bromo-chloro-aryl compound can be selectively aminated at the more reactive C-Br bond.
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving a Pd(0)/Pd(II) redox couple.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
The reaction commences with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.
This protocol describes a general procedure for the amination of an aryl bromide, which could be the product of a previous Suzuki coupling with this compound.
Materials:
-
Aryl bromide (e.g., 3-Bromo-2-chloro-5-(trifluoromethyl)-biphenyl) (1.0 equivalent)
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 equivalents)
-
Anhydrous, degassed aprotic solvent (e.g., toluene or THF)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Caption: A general experimental workflow for the Buchwald-Hartwig amination reaction.
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Under a positive flow of the inert gas, add the aryl bromide (1.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Finally, add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Gateway to Chemical Diversity
This compound is a testament to the power of rational reagent design in modern organic synthesis. Its unique combination of reactive sites allows for the controlled and sequential introduction of diverse functionalities, making it an invaluable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a comprehensive guide to harnessing the synthetic potential of this versatile building block, paving the way for the efficient construction of novel and complex molecular entities.
References
Application Notes & Protocols: Navigating Solvent Effects in Suzuki Reactions of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth analysis of a particularly challenging substrate class: electronically deactivated and sterically hindered dihaloarenes, exemplified by 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. The presence of two distinct halogen atoms (Br and Cl) and a potent electron-withdrawing group (-CF₃) introduces significant complexities, particularly regarding reaction rate and chemoselectivity. This document serves as an advanced protocol and strategic guide for researchers, focusing on the critical role of solvent selection to navigate these challenges, ensuring high-yield, selective, and reproducible outcomes.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a valuable building block, but its structure presents a tripartite challenge for the Suzuki-Miyaura reaction:
-
Electronic Deactivation: The trifluoromethyl group strongly deactivates the aromatic ring, making the oxidative addition step of the catalytic cycle, which is often rate-determining, more difficult.[3]
-
Steric Hindrance: The ortho-chloro substituent creates significant steric hindrance around the C-Br bond, further impeding the approach of the bulky palladium catalyst.[4]
-
Chemoselectivity: The molecule possesses two potential reaction sites. Based on carbon-halogen bond strengths, the reactivity order is C-Br > C-Cl.[5] Achieving selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations is paramount and highly dependent on reaction conditions.
The solvent is not a passive medium in this reaction; it is an active participant that profoundly influences every stage of the catalytic cycle.[6][7] A rational choice of solvent is therefore the primary lever for overcoming the substrate's inherent difficulties.
The Mechanistic Role of the Solvent
The solvent's influence extends across the three fundamental steps of the Suzuki-Miyaura catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.[8] Understanding these interactions is key to troubleshooting and optimization.
-
Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the aryl-halide bond. For challenging substrates like electron-deficient aryl chlorides and bromides, this step has a high activation energy.[3] Polar solvents can stabilize the polar transition state of this step, potentially accelerating the reaction.[9][10][11] However, certain coordinating polar aprotic solvents like DMF or MeCN can also alter the nature of the active catalyst, sometimes leading to unexpected changes in selectivity.[9][12]
-
Transmetalation: Here, the organic group is transferred from the boronic acid to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The solvent's role is critical:
-
Solubility: It must effectively dissolve both the organic-soluble aryl halide and the often poorly soluble inorganic base (e.g., K₃PO₄, K₂CO₃).
-
Water as a Co-solvent: The presence of water is often crucial. It dramatically increases the solubility of inorganic bases and facilitates the formation of the reactive [Ar-B(OH)₃]⁻ species, accelerating transmetalation.[13][14] However, excessive water can promote the undesirable side reaction of protodeboronation, where the boronic acid is cleaved.[3]
-
-
Reductive Elimination: This final step forms the new C-C bond and regenerates the Pd(0) catalyst. While less directly influenced by the solvent than the other steps, the overall solvent environment must maintain catalyst stability and prevent its decomposition into inactive palladium black.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
Activating the Unreactive: A Strategic Guide to Base Selection for 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Coupling Partner
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, offering a unique substitution pattern for the synthesis of complex biaryl structures. However, its successful application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is not trivial. The presence of two ortho-substituents (bromine and chlorine) creates significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step of the catalytic cycle. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the boronic acid and its reactivity.
The judicious selection of a base is paramount to overcoming these challenges and achieving high yields and reaction efficiency. The base is not merely a stoichiometric reactant but a critical activator that governs the rate and success of the coupling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the activation of this demanding substrate. We will delve into the mechanistic role of the base, offer a comparative analysis of common bases, and provide detailed experimental protocols as a robust starting point for reaction optimization.
The Multifaceted Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling plays a pivotal role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1] There are two primary mechanistic pathways through which the base facilitates this process: the boronate pathway and the oxo-palladium pathway.[2]
-
The Boronate Pathway: In this pathway, the base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate.[3][4] This increases the electron density on the boron atom, making the organic substituent more readily transferable to the electrophilic palladium(II) complex. For a sterically hindered substrate like this compound, a stronger base is often required to drive the equilibrium towards the formation of the reactive boronate species.
-
The Oxo-Palladium Pathway: Alternatively, the base (typically a hydroxide) can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This palladium-hydroxide complex is more electrophilic and can react directly with the neutral boronic acid.
The operative pathway is influenced by the specific base, solvent, and substrate used. However, for sterically hindered and electronically deactivated boronic acids, promoting the formation of the boronate is often a key strategy for successful coupling.
Caption: Figure 1: The role of the base in the Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Common Bases
The choice of base is critical and should be tailored to the specific substrates and reaction conditions. For the sterically demanding this compound, a screening of bases is highly recommended. Below is a comparative analysis of commonly used bases in Suzuki-Miyaura couplings.
| Base | Formula | pKa of Conjugate Acid (in H₂O) | Typical Conditions & Remarks |
| Potassium Carbonate | K₂CO₃ | 10.3 | A common and cost-effective choice. Often used in aqueous/organic solvent mixtures. May be less effective for highly hindered substrates.[5] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Often more effective than K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which can enhance catalyst activity.[6][7] |
| Potassium Phosphate | K₃PO₄ | 12.3 | A stronger base that is frequently successful for sterically hindered and electron-deficient substrates. Often used in anhydrous or biphasic conditions.[8][9] |
| Potassium Fluoride | KF | 3.2 | A weaker base that can be effective, particularly when base-sensitive functional groups are present. The fluoride ion is thought to activate the boronic acid by forming a fluoroborate species.[4] |
| Sodium Hydroxide | NaOH | 15.7 | A very strong base that can be effective but may also promote side reactions such as protodeboronation, especially at elevated temperatures.[10] |
Note: pKa values are for the corresponding conjugate acids in water and are provided for relative comparison of base strength.
For this compound, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often the preferred starting points due to the significant steric hindrance.
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific coupling partners.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is recommended for initial screening due to the proven efficacy of K₃PO₄ with sterically hindered substrates.[8]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and anhydrous potassium phosphate.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Coupling using Cesium Carbonate (Cs₂CO₃)
Microwave irradiation can often accelerate the reaction and improve yields, particularly for challenging substrates.[11]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the aryl halide, the palladium catalyst, and cesium carbonate.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 15-45 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous workup and purify the product as described in Protocol 1.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Increase Base Strength: If using a weaker base like K₂CO₃, switch to K₃PO₄ or Cs₂CO₃.
-
Screen Catalysts/Ligands: For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be more effective.[12]
-
Increase Temperature: The reaction may require higher thermal energy to overcome the activation barrier.
-
Ensure Anhydrous Conditions (for non-aqueous protocols): Water can hydrolyze the boronic acid and deactivate the catalyst.
-
-
Protodeboronation (Loss of the Boronic Acid Group):
-
Use a Milder Base: If significant protodeboronation is observed with a strong base, a weaker base like KF or a carbonate may be beneficial.
-
Lower Reaction Temperature: High temperatures can promote this side reaction.
-
Use Anhydrous Conditions: The presence of water can facilitate protodeboronation.
-
Conclusion
The successful activation of this compound in Suzuki-Miyaura coupling hinges on the strategic selection of the base. Due to the steric and electronic nature of this substrate, stronger bases such as potassium phosphate and cesium carbonate are recommended as starting points. A systematic screening of bases, in conjunction with optimization of the catalyst, solvent, and temperature, will enable researchers to unlock the synthetic potential of this valuable building block. The protocols and insights provided in this application note serve as a comprehensive foundation for developing efficient and high-yielding cross-coupling methodologies.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Anhydrous Cross-Coupling Reactions with Boronic Esters Derived from 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid
Introduction: A Privileged Scaffold in Modern Chemistry
The 3-bromo-2-chloro-5-(trifluoromethyl)phenyl motif is a highly valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of a trifluoromethyl (CF3) group significantly influences the molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of two distinct halogen atoms—bromine and chlorine—at the ortho and meta positions offers a versatile handle for sequential and site-selective cross-coupling reactions, allowing for the controlled and differential introduction of various substituents.
This guide provides detailed application notes and anhydrous protocols for the use of boronic esters derived from 3-bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The use of boronic esters, particularly pinacol esters, is emphasized due to their enhanced stability, ease of handling, and compatibility with anhydrous reaction conditions, which circumvents common side reactions like protodeboronation that can plague reactions using boronic acids.[2]
Part 1: Preparation and Handling of the Key Boronic Ester Intermediate
The successful execution of any cross-coupling reaction begins with a high-quality organoboron reagent. Boronic esters offer superior stability compared to their corresponding boronic acids, making them ideal for multi-step syntheses.
Protocol 1: Synthesis of 2-(3-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This protocol describes the esterification of this compound with pinacol.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.2 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Round-bottom flask with Dean-Stark trap (for toluene) or a flask with a drying tube (for THF with sieves)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound and pinacol.
-
Add anhydrous toluene to the flask.
-
If using a Dean-Stark trap, fill the side arm with toluene. Heat the mixture to reflux and continue until no more water is collected in the trap (typically 2-4 hours).
-
Alternatively, if using THF, add activated 4Å molecular sieves and stir the mixture at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature. If molecular sieves were used, filter them off.
-
Remove the solvent under reduced pressure to yield the crude pinacol ester.
-
The product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pinacol ester as a stable solid.
Expert Insight (Causality): The removal of water is critical as the esterification is a reversible equilibrium. A Dean-Stark trap azeotropically removes water when using a solvent like toluene. In lower-boiling solvents like THF, a desiccant like molecular sieves is necessary to drive the reaction to completion. The resulting pinacol ester is significantly less polar and more chromatographically stable than the parent boronic acid.
Part 2: Chemoselective Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of chemoselective functionalization of the 3-bromo-2-chloro-5-(trifluoromethyl)phenyl scaffold. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend C-I > C-Br > C-Cl.[3] This inherent reactivity difference allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The electron-withdrawing nature of the trifluoromethyl group further activates both halide positions towards oxidative addition.
Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The use of anhydrous conditions with a boronic ester and an organic-soluble base like potassium trimethylsilanolate (TMSOK) can lead to rapid and high-yielding transformations.[1][2][3][4]
This protocol details the selective coupling at the C-Br position.
Materials:
-
2-(3-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
Aryl or Vinyl Boronic Acid/Ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G2, 1-3 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-6 mol%)
-
Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃, or TMSOK, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF)
-
Schlenk tube or similar reaction vessel for inert atmosphere conditions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the boronic ester, the coupling partner (aryl/vinyl boronic acid/ester), the palladium catalyst, ligand (if needed), and the anhydrous base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring. Typical temperatures range from 80 °C to 110 °C.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS. Reactions are often complete within 2-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | Traditional, but not anhydrous. Risk of deboronation. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 4-12 | Good for sterically hindered substrates. Anhydrous. |
| XPhos Pd G2 | Cs₂CO₃ | 1,4-Dioxane | 100 | 2-8 | Highly active pre-catalyst, broad scope. Anhydrous. |
| Pd(OAc)₂ / AntPhos | TMSOK | THF | 60 | 0.5-2 | Very rapid, homogeneous anhydrous conditions.[4][5] |
Trustworthiness Check: The progress of the reaction should show the clean consumption of the starting boronic ester and the formation of a single major product corresponding to the mono-coupled product. The C-Cl bond should remain intact, which can be verified by mass spectrometry (observing the characteristic isotopic pattern for chlorine).
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2.2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes. The reaction is typically selective for the C-Br bond over the C-Cl bond.[6] Modern protocols often utilize copper-free conditions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
This protocol outlines the selective alkynylation at the C-3 position.
Materials:
-
2-(3-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Ligand (e.g., a bulky, electron-rich phosphine like cataCXium® A, 4-10 mol%)
-
Anhydrous Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), used as solvent or co-solvent)
-
Anhydrous co-solvent (e.g., THF or Dioxane, if needed)
-
Schlenk tube or pressure vessel
Procedure:
-
To a dry Schlenk tube, add the boronic ester and the palladium catalyst/ligand system.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base and the terminal alkyne via syringe.
-
Seal the vessel and heat to the desired temperature (typically 60-100 °C). For volatile alkynes, a sealed pressure vessel is recommended.
-
Monitor the reaction progress. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine hydrohalide salt.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography.
Expert Insight (Causality): The amine base is crucial as it serves both to neutralize the HX byproduct and to deprotonate the terminal alkyne, facilitating its entry into the catalytic cycle.[7] For challenging substrates like ours (electron-deficient, sterically hindered), a more robust catalyst system, such as one employing a bulky phosphine ligand, is often necessary to promote efficient oxidative addition and reductive elimination.[6]
Diagram: Catalytic Cycle of Sonogashira Coupling (Copper-Free)
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Ligand selection for palladium-catalyzed reactions of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Application Note & Protocol Guide
Topic: Strategic Ligand Selection for Palladium-Catalyzed Reactions of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Introduction: Navigating the Challenges of a Complex Substrate
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for constructing complex molecular architectures.[1] These reactions are pivotal in pharmaceutical and materials science for creating essential carbon-carbon and carbon-heteroatom bonds. The substrate, this compound, is a highly valuable building block due to the presence of multiple, orthogonally reactive sites and the influence of the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of drug candidates.[1][2]
However, this substrate presents a unique set of challenges for the synthetic chemist:
-
Chemoselectivity: The molecule possesses two distinct halogen atoms, bromine and chlorine. The C−Br bond is inherently more reactive towards oxidative addition than the C−Cl bond, offering an opportunity for selective functionalization.[3] Achieving this selectivity is paramount to avoid mixtures of products.
-
Steric Hindrance: The chlorine atom at the 2-position (ortho to the boronic acid) introduces significant steric bulk around the primary reactive center (the C-Br bond), which can impede the approach of the palladium catalyst.
-
Electronic Effects: The potent electron-withdrawing trifluoromethyl (−CF₃) group significantly alters the electronic properties of the aromatic ring, influencing the rates of the catalytic cycle steps.[2]
This guide provides a comprehensive framework for selecting the optimal ligand to overcome these challenges, ensuring high-yield, selective, and reproducible outcomes in palladium-catalyzed reactions, with a primary focus on the Suzuki-Miyaura coupling.
The Decisive Role of the Ligand
The ligand is not a passive spectator in the catalytic cycle; it is the primary determinant of the catalyst's reactivity, stability, and selectivity.[4] Phosphine-based ligands and N-Heterocyclic Carbenes (NHCs) are the two dominant classes used in modern cross-coupling.[4][5][6] Their function is to stabilize the palladium center, modulate its electronic properties, and provide a specific steric environment that dictates the course of the reaction.
For a substrate like this compound, the ligand must facilitate three key steps in the catalytic cycle:
-
Oxidative Addition: The ligand must enable the Pd(0) complex to selectively insert into the C−Br bond over the stronger C−Cl bond. Bulky, electron-rich ligands are known to accelerate this rate-limiting step, particularly for challenging substrates.[7][8]
-
Transmetalation: The ligand must not hinder the transfer of the aryl group from the boronic acid to the palladium center.
-
Reductive Elimination: The ligand's steric and electronic properties must promote the final, bond-forming step to release the product and regenerate the active Pd(0) catalyst.[9][10]
Caption: Logical relationship between ligand properties and catalyst performance.
Strategic Ligand Selection: Phosphines vs. NHCs
The choice of ligand class is the first critical decision. For sterically hindered and electronically deactivated aryl halides, bulky and electron-rich ligands are essential for effective catalysis.[11][12]
Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)
This class of ligands has revolutionized cross-coupling chemistry by enabling reactions of previously unreactive substrates.[8][10] Ligands such as SPhos , XPhos , and RuPhos are characterized by a biaryl backbone and a bulky, electron-rich dialkylphosphino group.
-
Why they work: Their significant steric bulk promotes the formation of a highly reactive, monoligated L₁Pd(0) active species.[8] This coordinatively unsaturated complex readily undergoes oxidative addition. The strong electron-donating ability of the phosphorus center increases electron density on the palladium, further facilitating the cleavage of the C-Br bond.[8][13]
-
Best for: Achieving high selectivity for the C-Br bond in sterically congested environments. They are the go-to choice for ensuring that the more challenging C-Cl bond remains untouched.
N-Heterocyclic Carbene (NHC) Ligands
NHCs are powerful σ-donating ligands that form exceptionally stable bonds with transition metals.[14] Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are sterically demanding and highly effective.
-
Why they work: The strong Pd-NHC bond leads to highly stable and long-lived catalysts, often requiring lower catalyst loadings and tolerating higher temperatures.[5] Their potent electron-donating nature makes the palladium center highly nucleophilic, promoting rapid oxidative addition.[5][15]
-
Best for: Situations requiring high thermal stability or when catalyst turnover is a concern. They can be so active that care must be taken to control selectivity, as over-reactivity could lead to competing C-Cl bond activation.
Experimental Protocols & Data
Recommended Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a robust starting point for the selective coupling of an aryl partner at the bromine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid partner (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid partner, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane to form the pre-catalyst complex.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with an inert atmosphere three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) to the flask via syringe.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Ligand Performance Data
The following table presents expected outcomes for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the impact of ligand choice.
| Ligand | Catalyst System | Temp (°C) | Yield (%) | Selectivity (Br:Cl Coupling) | Rationale |
| PPh₃ | Pd(PPh₃)₄ (5 mol%) | 100 | < 20% | >98:2 | Standard, non-bulky ligand. Inefficient for hindered substrates, leading to low conversion. |
| SPhos | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | 90 | > 95% | >99:1 | Bulky, electron-rich ligand overcomes steric hindrance and promotes selective, high-yield coupling at the C-Br bond.[8][10] |
| IPr | PEPPSI™-IPr (3 mol%) | 90 | > 90% | ~95:5 | Highly active NHC catalyst provides excellent yield but may show slightly reduced selectivity due to its high reactivity.[5][9][15] |
Note: Data are illustrative and represent typical trends for this class of transformation.
Troubleshooting Common Issues
-
Low Conversion/No Reaction:
-
Cause: Inactive catalyst or insufficient temperature.
-
Solution: Ensure reagents and solvents are anhydrous and properly degassed. Increase temperature in 10 °C increments. Consider a more active ligand system (e.g., switch from a simple phosphine to a Buchwald-type ligand).
-
-
Poor Selectivity (C-Cl Coupling Observed):
-
Cause: Catalyst system is too reactive or reaction temperature is too high.
-
Solution: Lower the reaction temperature. Switch to a slightly less active but more selective ligand. Reduce reaction time to minimize over-reaction.
-
-
Protodeborylation of Starting Material:
-
Cause: Presence of excess water or protic sources; slow transmetalation step.
-
Solution: Use anhydrous base and solvents. Ensure the reaction is run under a strictly inert atmosphere. The choice of a highly active ligand that promotes rapid transmetalation can also mitigate this side reaction.
-
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling is critically dependent on strategic ligand selection. For achieving high chemoselectivity at the C-Br bond while overcoming significant steric and electronic hurdles, bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos represent the premier choice, offering an optimal balance of reactivity and selectivity. While highly active NHC ligands are also effective, careful optimization may be required to maintain selectivity. The protocols and principles outlined in this guide provide researchers with a robust foundation for developing efficient and reliable synthetic routes utilizing this valuable chemical intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gessnergroup.com [gessnergroup.com]
- 14. orgchemres.org [orgchemres.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center dedicated to optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical, field-proven protocols to overcome common challenges and maximize reaction yields.
The unique structure of this compound—with ortho-substituents (Cl) and an electron-withdrawing trifluoromethyl group—presents significant hurdles in Suzuki couplings. These include slow oxidative addition, difficult transmetalation, and a propensity for side reactions. This guide will address these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no conversion of my starting materials. What are the likely causes and immediate troubleshooting steps?
A1: Low or no conversion with this substrate is a common challenge, often stemming from a combination of steric hindrance and electronic effects. The bulky chlorine atom adjacent to the boronic acid can impede the crucial transmetalation step of the catalytic cycle.[1][2]
Immediate Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] You must employ a catalyst system designed for challenging couplings.
-
Recommendation: Utilize bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the difficult transmetalation step.[5][6]
-
-
Choice of Base: The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid to form a more nucleophilic boronate "ate" complex required for transmetalation.[7]
-
Solvent System: The solvent influences catalyst solubility, base efficacy, and the stability of intermediates.
-
Recommendation: Aprotic polar solvents or mixtures are generally preferred. A combination of 1,4-dioxane/water or toluene/water is a robust starting point.[9][10][11] The water component is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11][12]
-
Q2: My reaction is producing significant amounts of homocoupled byproducts. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid (to form a symmetrical biaryl) is typically caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling pathways.[8]
Mitigation Strategies:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[8][13]
-
Inert Atmosphere: The reaction must be set up and run under a strictly inert atmosphere (argon or nitrogen).[8][14] Use Schlenk techniques or a glovebox.
-
Catalyst Choice: Some palladium sources are more prone to promoting homocoupling. If the problem persists, consider switching to a different palladium precatalyst.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
Q3: I am observing protodeboronation of my boronic acid. What causes this and how can I prevent it?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your starting material.[8] It is often promoted by excess water and certain bases, particularly under prolonged heating.
Prevention Methods:
-
Use of Boronic Esters: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates. These are generally more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid for the catalytic cycle.[15]
-
Diethanolamine Adducts: A simple and effective method is to form a crystalline, air-stable adduct of the boronic acid with diethanolamine. These "dabornates" can be used directly in Suzuki couplings, often in protic solvents, and show enhanced stability.[16]
-
Careful Control of Water: While some water is often beneficial, excess water can promote this side reaction.[17] Use anhydrous solvents and add a controlled amount of degassed water (e.g., a 10:1 organic solvent to water ratio).
-
Base Selection: Milder bases like K₂CO₃ might be less prone to causing protodeboronation than stronger bases, but this must be balanced with the need for sufficient reactivity.[17]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9][18]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
When encountering low yields, a systematic approach to optimization is crucial. The following workflow provides a logical sequence for troubleshooting.
Caption: A workflow diagram for troubleshooting low yields.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide partner.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water, 10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the finely powdered K₃PO₄.[19]
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1][19]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[19]
Parameter Optimization Summary
For challenging substrates, screening several parameters is often necessary. The following table summarizes key variables and recommendations.
| Parameter | Standard Conditions | Recommended Optimization for Hindered Substrate | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ | XPhos Pd G3, SPhos Pd G2 | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[3][4][20] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Facilitates coupling of sterically demanding and electron-poor partners.[1][6] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are more effective at forming the reactive boronate "ate" complex.[7] |
| Solvent | Toluene, THF | 1,4-Dioxane/H₂O, Toluene/H₂O | Polar aprotic solvents, often with water, improve solubility of base and boronate.[10][11][21] |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures may be required to overcome the activation energy for hindered substrates.[13] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Products from 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid Reactions
Welcome to the technical support guide for handling reaction mixtures involving 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid . This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block, most commonly in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this reagent—featuring steric hindrance from the ortho-chloro group and strong electronic withdrawal from the trifluoromethyl group—presents specific challenges in both reaction progression and subsequent product purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
When using this compound in a typical palladium-catalyzed cross-coupling reaction, you should anticipate several key impurities alongside your desired product. Identifying these is the first step to a successful purification strategy.
-
Protodeboronated Starting Material: The most common byproduct is often 1-Bromo-2-chloro-4-(trifluoromethyl)benzene. This arises from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction, known as protodeboronation, is frequently observed with electron-deficient arylboronic acids, especially under the basic aqueous conditions typical of Suzuki couplings.[1][2]
-
Unreacted Boronic Acid: Incomplete conversion will leave residual this compound.
-
Homocoupled Boronic Acid: A symmetrical biaryl, formed from the coupling of two molecules of the starting boronic acid, can also be a significant byproduct.
-
Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. These exist in equilibrium with the monomeric acid and will exhibit different chromatographic behavior.
-
Residual Catalyst: Palladium residues from the catalyst may persist in the crude product.
-
Inorganic Salts: Bases used in the reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) will be present.
Q2: I'm seeing a major byproduct with a mass corresponding to the loss of the B(OH)₂ group. What is it and why does it form?
This is the classic signature of protodeboronation.[3][4] The mechanism can be complex but is often accelerated under basic conditions, which are required to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.[5] The electron-withdrawing trifluoromethyl group on your specific reagent makes the aryl ring electron-deficient, increasing its susceptibility to this side reaction.[1] Minimizing reaction time and carefully optimizing the base and temperature may reduce its formation.
Q3: Should I prioritize purification by column chromatography or recrystallization?
The choice depends on the nature of your crude product and the impurities present.
-
Column Chromatography: This is the most versatile method, especially for messy crude mixtures where impurities have significantly different polarities than your product. It is often the first choice for an initial cleanup. However, residual boronic acids can sometimes streak on silica gel.[6]
-
Recrystallization: If your desired product is a solid and constitutes the major component of the crude mixture (>80-90%), recrystallization is an excellent and scalable method for achieving high purity.[7] It is particularly effective at removing trace impurities and residual catalyst that may co-elute during chromatography.
A common strategy is to perform a rapid filtration through a plug of silica to remove baseline impurities and palladium residues, followed by recrystallization of the concentrated eluate.
Part 2: Troubleshooting Guide
Problem: My crude NMR is very complex. How do I begin to strategize purification?
Analysis & Solution: A complex NMR suggests multiple components. First, identify the key species.
-
Identify Your Product: Locate the expected characteristic peaks for your target molecule.
-
Identify Unreacted Starting Materials: Compare the crude NMR to spectra of your starting boronic acid and coupling partner.
-
Identify the Protodeboronated Impurity: Look for a new set of aromatic signals that resemble the starting boronic acid's aromatic pattern but lack the broad singlet from the B(OH)₂ protons.
-
Run a TLC: Develop a thin-layer chromatography plate using a solvent system like Hexane/Ethyl Acetate. This will visually separate the components by polarity and guide your purification choice. A large separation between your product and impurities suggests that column chromatography will be effective. If spots are very close, recrystallization or an alternative chromatographic method may be needed.
Problem: My product streaks badly on a silica gel TLC plate.
Analysis & Solution: Streaking often indicates an interaction between your compound(s) and the stationary phase.
-
Cause 1: Acidic Impurities: Residual unreacted boronic acid is weakly acidic and can interact strongly with the silanol groups on the silica surface, causing streaking.
-
Solution 1: Modified Eluent: Adding a small amount (~0.5-1%) of acetic acid to your mobile phase can often resolve streaking from acidic compounds by protonating the silanol groups and/or the analyte. However, use this with caution as it may affect acid-labile products.
-
Cause 2: Product Polarity: If your final coupled product is highly polar, it may also streak.
-
Solution 2: Change Stationary Phase: Consider using neutral alumina instead of silica gel, as it is less acidic and may provide better separation for certain compounds.[6]
Problem: I cannot separate my desired product from the unreacted boronic acid by column chromatography.
Analysis & Solution: This occurs when the polarity of your product and the unreacted boronic acid are too similar. In this case, a chemical separation based on differing properties is more effective than a physical one.
-
Strategy: Acid-Base Extraction. Boronic acids are Lewis acids and will deprotonate to form water-soluble boronate salts in the presence of a sufficiently strong base.[8][9] Your coupled product is likely neutral. By dissolving your crude mixture in an organic solvent (like ethyl acetate or DCM) and washing with an aqueous basic solution (e.g., 1M NaOH), you can selectively extract the acidic boronic acid into the aqueous layer.
Caution: Ensure your desired product does not contain any base-labile functional groups before performing this extraction.
Problem: My final, purified product still contains a grayish or black tint, indicating palladium contamination.
Analysis & Solution: Palladium residues can be difficult to remove completely by standard chromatography or recrystallization alone.
-
Solution 1: Activated Carbon Treatment. Dissolve your product in a suitable solvent (e.g., toluene, ethyl acetate, or DCM), add a small amount of activated carbon (charcoal), and stir or heat gently for 15-30 minutes. The palladium species will adsorb onto the carbon. Filter the mixture through a pad of Celite® to remove the carbon.
-
Solution 2: Scavenging Resins. Commercially available scavenger resins with thiol functional groups are highly effective at binding and removing residual palladium.
Part 3: Protocols & Workflows
Protocol 1: General Aqueous Workup & Acid-Base Extraction
This protocol is designed to remove inorganic salts and unreacted this compound.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as Ethyl Acetate (EtOAc).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Sodium Hydroxide (NaOH) solution (2x). This will extract the unreacted boronic acid into the aqueous layer.
-
Water (1x).
-
Brine (saturated NaCl solution) (1x). This helps to break any emulsions and remove residual water.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product, now enriched and free of acidic impurities.
Protocol 2: Flash Column Chromatography
-
Adsorb the Crude Product: Dissolve the crude material from Protocol 1 in a minimal amount of a strong solvent (e.g., DCM or EtOAc). Add a small amount of silica gel to this solution and concentrate it in vacuo until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.
-
Pack the Column: Prepare a silica gel column using your chosen eluent system.
-
Load and Elute: Carefully add the silica-adsorbed product to the top of the column. Begin eluting with your solvent system, starting with a less polar mixture and gradually increasing polarity if necessary (gradient elution).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
Part 4: Visualizations & Data
Diagrams
Data Tables
Table 1: Common Impurities and Characteristics
| Impurity Name | Typical Polarity (on Silica) | Identification Method | Removal Strategy |
| 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | Non-polar to Moderately Polar | GC-MS, NMR | Column Chromatography |
| This compound | Polar | NMR, LC-MS | Basic Wash (Protocol 1), Column Chromatography |
| Homocoupled Biaryl | Non-polar to Moderately Polar | NMR, LC-MS | Column Chromatography, Recrystallization |
| Palladium Catalyst Residues | Baseline (Very Polar) | Visual (color), ICP-MS | Activated Carbon, Scavenger Resin, Filtration |
Table 2: Suggested Solvent Systems for Chromatography
| Product Polarity Profile | Starting TLC Eluent (v/v) | Gradient Elution Suggestion |
| Low to Medium | 95:5 Hexane / Ethyl Acetate | Increase to 80:20 Hexane / EtOAc |
| Medium to High | 80:20 Hexane / Ethyl Acetate | Increase to 50:50 Hexane / EtOAc |
| High | 98:2 DCM / Methanol | Increase to 95:5 DCM / MeOH |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid . This resource will help you navigate and resolve common side reactions to optimize your synthetic outcomes.
Introduction: The Challenge of a Substituted Phenylboronic Acid
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of ortho-substituents (bromo and chloro groups) introduces significant steric hindrance, which can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2] Furthermore, the electron-withdrawing trifluoromethyl group deactivates the aromatic ring, potentially slowing down the reaction and making it more susceptible to side reactions.[3][4][5]
This guide will address the most frequently encountered side products and provide actionable strategies to mitigate their formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing significant amounts of homocoupled boronic acid byproduct. What is causing this and how can I prevent it?
A1: Understanding Homocoupling
Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki couplings.[6] This can occur through two primary pathways:
-
Oxygen-Mediated Pathway: In the presence of oxygen, a Pd(0) catalyst can be oxidized, leading to a palladium-peroxo species that facilitates the homocoupling of the boronic acid.[4] This is often a major issue if the reaction is not performed under strictly inert conditions.[7]
-
Palladium(II)-Mediated Pathway: Residual Pd(II) from the precatalyst or formed during the reaction can react directly with the boronic acid in a stoichiometric manner to produce the homocoupled product and Pd(0).[8]
Electron-deficient arylboronic acids, like the one , have been shown to be particularly prone to homocoupling.[3][4][5]
Troubleshooting Strategies:
-
Rigorous Inert Atmosphere: The most critical step to prevent oxygen-mediated homocoupling is to ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[7][9] This involves using degassed solvents and properly purging the reaction vessel before adding the catalyst.[10] A common technique is to bubble an inert gas through the solvent for 15-20 minutes prior to use.[9]
-
Use of a Reducing Agent: To eliminate residual Pd(II), a mild reducing agent can be added to the reaction mixture. Potassium formate has been shown to be effective in suppressing homocoupling by ensuring the palladium is in its active Pd(0) state.[8]
-
Catalyst Choice: Employing a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) precatalysts like Pd(OAc)₂.[11]
-
Controlled Addition of Boronic Acid: Pre-heating the mixture of the aryl halide, base, and catalyst before the addition of the boronic acid can sometimes minimize homocoupling.[7]
Q2: I am observing a significant amount of dehalogenated starting material. What leads to this and what are my options to suppress it?
A2: The Problem of Dehalogenation
Dehalogenation, where the bromo or chloro group is replaced by a hydrogen atom, is another prevalent side reaction.[12][13] This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group to yield the dehalogenated arene.[14]
Sources of the hydride can include:
-
Solvents: Alcoholic solvents can be oxidized by the palladium complex to generate hydride species.[13]
-
Bases: Certain bases or impurities within them can act as hydride sources.[13]
-
Water: Trace amounts of water can also contribute to the formation of Pd-H species.[15]
Given the two halogen atoms on your substrate, selective dehalogenation can lead to a mixture of products, complicating purification. The general reactivity trend for oxidative addition is I > Br > OTf >> Cl, meaning the C-Br bond is expected to react preferentially over the C-Cl bond.[9][16]
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over dehalogenation.[13][14] Ligands like SPhos have been shown to be effective in obtaining good yields of cross-coupling products with challenging substrates.[3]
-
Solvent and Base Optimization: Avoid alcoholic solvents if dehalogenation is a significant issue.[13] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[17] Screening different bases is also recommended; weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ may be beneficial.[14]
-
Anhydrous Conditions: While some Suzuki reactions benefit from aqueous conditions, if dehalogenation is problematic, running the reaction under anhydrous conditions can minimize this side reaction.[11]
Q3: My boronic acid seems to be degrading during the reaction, leading to low yields. Could this be protodeboronation?
A3: Understanding Protodeboronation
Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[18][19] This is a well-known side reaction for boronic acids and can be catalyzed by acid, base, or even metal salts.[18][20] The presence of water and the reaction's pH are critical factors.[21] Electron-deficient arylboronic acids can be particularly susceptible to this side reaction.[9]
Troubleshooting Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, is a highly effective strategy to prevent protodeboronation.[11][19] These esters are more robust and can act as a "slow release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[20]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction by using anhydrous solvents and reagents can suppress protodeboronation.[10][11]
-
Base Selection: The choice of base and its concentration are critical. Harsh basic conditions can accelerate protodeboronation.[10] It may be beneficial to screen different bases to find one that is effective for the coupling reaction but minimizes boronic acid degradation.
-
Temperature Control: Higher reaction temperatures can increase the rate of protodeboronation.[21] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Summary of Side Products and Mitigation Strategies
| Side Product | Likely Causes | Recommended Solutions |
| Homocoupling of Boronic Acid | Presence of oxygen, residual Pd(II) | Rigorous inert atmosphere, use of a mild reducing agent (e.g., potassium formate), choice of Pd(0) catalyst.[7][8][9][11] |
| Dehalogenation | Hydride sources (e.g., alcoholic solvents, certain bases, water) | Use bulky, electron-rich ligands (e.g., SPhos), switch to aprotic solvents (e.g., dioxane, toluene), screen different bases (e.g., K₃PO₄).[3][13][14] |
| Protodeboronation | Excess water, harsh basic conditions, high temperature | Convert boronic acid to a more stable ester (pinacol or MIDA), use anhydrous conditions, optimize base and temperature.[10][11][19][21] |
Experimental Workflow Diagrams
Troubleshooting Logic for Side Product Formation
Caption: Troubleshooting workflow for identifying and addressing common side products.
General Catalytic Cycle and Competing Pathways
Caption: Suzuki catalytic cycle with key competing side reaction pathways.
Recommended General Protocol for Optimization
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl halide, incorporating best practices to minimize side reactions.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
-
Inert Atmosphere:
-
Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the appropriate ligand (e.g., SPhos, 1-4 mol%).[1][3]
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
-
Monitoring and Workup:
-
Purification:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Improving stability of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid in solution
Welcome to the technical support center for 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges related to the stability of this reagent in solution. Our goal is to provide you with a deeper understanding of the degradation mechanisms and to offer practical, field-tested strategies to ensure the success of your experiments.
Overview: The Challenge of Stability
This compound is a highly functionalized building block, valuable in cross-coupling reactions like the Suzuki-Miyaura coupling. However, its utility is often hampered by its instability in solution. The electron-deficient nature of the aromatic ring, due to the presence of chlorine and trifluoromethyl substituents, makes the C-B bond particularly susceptible to cleavage. Understanding the primary degradation pathways is the first step toward mitigating these issues.
Caption: Primary degradation pathways for arylboronic acids in solution.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered when working with this compound solutions.
Q1: I'm seeing a new, unexpected apolar impurity in my reaction mixture by LC-MS and a simplified aromatic pattern in the 1H NMR. What is happening?
A: This is a classic sign of protodeboronation , the most common degradation pathway for this type of boronic acid.[1][2] In this process, the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom, yielding 1-Bromo-2-chloro-5-(trifluoromethyl)benzene. This side product is more nonpolar and will typically have a longer retention time on a reverse-phase HPLC column.
The Chemistry Behind It: Protodeboronation can occur under both acidic and basic conditions, but it is often significantly accelerated by base.[3][4] For electron-deficient arylboronic acids like yours, the mechanism at high pH involves the formation of a negatively charged "ate" complex, [ArB(OH)₃]⁻. This complex is more reactive and susceptible to cleavage of the aryl-boron bond.[4][5] The electron-withdrawing substituents (Cl, CF₃) on your molecule stabilize the transient aryl anion that can form during this process, making it particularly prone to this degradation pathway.[4]
Immediate Action:
-
Re-evaluate your pH: If you are using strong bases (e.g., NaOH, KOH) or carbonate bases at elevated temperatures, this is likely the cause.
-
Confirm the impurity: Compare the mass and retention time of the impurity to a standard of 1-Bromo-2-chloro-5-(trifluoromethyl)benzene if available.
-
Minimize time in solution: Prepare the boronic acid solution immediately before use. Do not let it stand in basic media for extended periods.
Q2: My reaction yields are inconsistent, and I suspect my boronic acid is degrading upon storage in solution. What is the best way to prepare and store a stock solution?
A: Storing this boronic acid in solution for extended periods is not recommended, especially in protic or aqueous solvents. If a stock solution is absolutely necessary, its preparation and storage conditions are critical to minimizing degradation.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., Dioxane, THF, CPME). | Prevents hydrolysis and minimizes sources of protons for protodeboronation. Water is a reactant in this degradation.[2][5] |
| Temperature | Store at -20°C or below. | Reduces the kinetic rate of all degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative degradation, another potential pathway.[6][7] |
| pH (if aq. unavoidable) | Avoid high pH (>8) and low pH (<4). | Protodeboronation rates are often minimized in a slightly acidic to neutral pH range (around pH 5-7).[8] |
| Additives | Avoid. Do not pre-mix with bases. | Bases significantly accelerate protodeboronation, especially for electron-deficient systems.[1][4] |
Expert Insight: The most reliable method is to store the boronic acid as a dry solid under an inert atmosphere and weigh out the required amount for each experiment. For high-throughput applications, consider preparing a boronate ester, such as the pinacol or MIDA ester, which offers substantially greater stability.[9][10]
Q3: What is boroxine formation, and should I be concerned about it?
A: Boroxine formation is a dehydration reaction where three molecules of boronic acid condense to form a six-membered cyclic anhydride (a boroxine) and three molecules of water.[11][12]
3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O
This process is reversible and is favored in anhydrous solvents or upon heating.[13][14] While it can alter the solubility and reactivity of your reagent, it is generally less of a concern than irreversible protodeboronation. In the presence of water, such as during the aqueous workup of a Suzuki coupling, the boroxine will typically hydrolyze back to the active boronic acid monomer.[14]
When to be concerned:
-
If you are using anhydrous reaction conditions: The formation of boroxine can sequester your active reagent.
-
If you see solubility issues: Boroxines often have different solubility profiles than their corresponding boronic acids.
-
If you observe a complex mixture by ¹¹B NMR: The boronic acid and boroxine will have different chemical shifts.
Mitigation Strategy: If you suspect boroxine formation is problematic, adding a small, controlled amount of water to your reaction mixture can shift the equilibrium back towards the monomeric boronic acid.
Troubleshooting and Experimental Protocols
Caption: Troubleshooting workflow for stability issues.
Protocol 1: Recommended Procedure for Suzuki-Miyaura Coupling
This protocol is designed to minimize degradation by controlling the conditions under which the boronic acid is exposed to base at elevated temperatures.
-
Vessel Preparation: To a dry reaction vessel, add the aryl halide, palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon is preferred).
-
Solvent Addition: Add degassed solvent(s) to the vessel via syringe.
-
Boronic Acid Addition: Weigh the this compound in a separate vial and add it to the reaction mixture as a solid or as a freshly prepared slurry in a small amount of degassed solvent.
-
Base Addition: If using a solid base (e.g., K₃PO₄, Cs₂CO₃), add it now. If using an aqueous base solution, ensure it has been thoroughly degassed.
-
Heating: Begin heating the reaction mixture to the target temperature immediately after all components have been added.
-
Monitoring: Monitor the reaction closely. Upon completion, cool the reaction to room temperature before performing an aqueous workup to avoid base-promoted degradation of any unreacted boronic acid at high temperatures.
Protocol 2: Conversion to a Stable MIDA Boronate Ester
For challenging applications requiring high stability, converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester is a highly effective strategy.[10] These esters are exceptionally stable solids that slowly release the active boronic acid under the basic aqueous conditions of the coupling reaction.
-
Dissolution: In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 10:1 mixture of toluene and DMSO.
-
Azeotropic Dehydration: Fit the flask with a Dean-Stark apparatus. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Completion: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction mixture should become a clear solution.
-
Isolation: Cool the mixture to room temperature. The MIDA boronate ester will often precipitate. If not, remove the solvent under reduced pressure. The resulting solid can be purified by crystallization or silica gel chromatography.
-
Storage: The isolated MIDA boronate is a benchtop-stable, crystalline solid that can be stored for months in air without noticeable degradation.[10]
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boroxine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Post-Coupling Boron Impurity Removal
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual boron impurities following cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Boronic acids and their derivatives are indispensable reagents, but their removal from the final product stream can be a significant purification hurdle.[1][2] Recent studies have also raised concerns about the potential mutagenic activity of some boronic acids, making their effective removal critical, especially in pharmaceutical development.[1][3]
This document moves beyond simple protocols to provide a deeper understanding of why certain techniques are chosen over others, empowering you to troubleshoot effectively and develop robust, validated purification strategies.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification process in a direct question-and-answer format.
Scenario 1: My crude ¹H NMR shows significant signals corresponding to boronic acid/boroxine after a standard aqueous workup.
This is the most frequent challenge. It typically indicates that the initial liquid-liquid extraction was insufficient to remove the acidic boron species.
Initial Diagnostic Question: Was your aqueous workup performed under basic conditions?
Boronic acids are Lewis acids and have pKa values that make them amenable to deprotonation by a sufficiently strong base.[4][5] The resulting anionic boronate species exhibits significantly higher aqueous solubility, facilitating its extraction from the organic phase.[6]
Recommended Action Plan:
Step 1: Re-extraction with a Basic Aqueous Solution
If your initial workup was neutral or acidic, or if you suspect incomplete extraction, a basic wash is the first line of defense.
-
Protocol: Basic Liquid-Liquid Extraction
-
Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer one to three times with a 1 M NaOH or saturated NaHCO₃ solution. The number of washes depends on the amount and nature of the boron impurity.
-
Causality Check: The base converts the boronic acid R-B(OH)₂ into the more polar, water-soluble boronate salt [R-B(OH)₃]⁻, which partitions into the aqueous layer.[4][6]
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Validation: Obtain a new ¹H NMR of the crude material to confirm the reduction or removal of boron-related signals.
-
Step 2: If Basic Wash Fails - Complexation-Enhanced Extraction
Some boronic acids, particularly those that are very non-polar or prone to forming neutral boroxines (anhydrides), may resist simple basic extraction. In these cases, adding a cis-diol to the basic aqueous phase can dramatically enhance partitioning.
-
Protocol: Diol-Complexation Extraction
-
Prepare a 1 M aqueous solution of NaOH containing a polyol like sorbitol (e.g., 0.5 M).[7]
-
Dissolve the crude product in an organic solvent as described above.
-
Wash the organic layer with the basic polyol solution.
-
Mechanistic Insight: The boronic acid/boronate reversibly forms a stable, charged cyclic ester with the cis-diol, greatly increasing its aqueous solubility.[7][8]
-
Proceed with standard workup (brine wash, drying, concentration).
-
Scenario 2: The desired product and boron impurities co-elute during silica gel chromatography.
Boronic acids are notoriously problematic on standard silica gel. They can streak, stick irreversibly to the stationary phase, or decompose.[9] This often leads to poor separation and low recovery of the target compound.
Decision & Action Workflow:
The optimal strategy depends on the properties of your target compound. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Detailed Protocols for Alternative Methods:
1. Boron Scavenger Resins
Scavengers are solid-supported reagents that selectively bind to the impurity, which is then removed by simple filtration. This is often the most efficient and robust method for final purification.
-
Protocol: Purification via Scavenger Resin
-
Selection: Choose a resin based on the boronic acid structure. Resins with N-methyl-D-glucamine (diol functionality) or diethanolamine (DEAM) groups are highly effective.[3]
-
Quantification: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, MeOH). Determine the approximate molar quantity of the boron impurity from NMR or assume all excess boronic acid remains.
-
Stoichiometry: Add the scavenger resin (typically 2-4 molar equivalents relative to the impurity) to the solution.
-
Incubation: Stir the slurry at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the reaction by TLC or LCMS to confirm the disappearance of the impurity.
-
Isolation: Filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent.
-
Finalization: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.
-
2. Recrystallization
If your target compound is a solid, recrystallization can be an excellent, scalable method for achieving high purity.[10]
-
Protocol: Purification by Recrystallization
-
Solvent Screening: The key is to find a solvent system in which your product has high solubility at elevated temperatures but low solubility at room or lower temperatures, while the boron impurity remains soluble at all temperatures.[11] Common starting points include ethanol/water, ethyl acetate/hexanes, or toluene.[7][11]
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities after a Suzuki-Miyaura coupling?
The primary impurities are:
-
Unreacted Boronic Acid/Ester: The starting material that was not consumed.
-
Protodeboronation Product: The arene/alkene resulting from the cleavage of the C-B bond by a proton source. This is a common side reaction, especially under the basic conditions of the coupling.[5][12]
-
Homocoupling Products: Dimers of the boronic acid (Ar-B(OH)-O-(HO)B-Ar) or the organohalide.
-
Boroxines: Cyclic anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules. These are often less polar and can be harder to remove by basic extraction.[13]
Q2: Can you summarize the pros and cons of the main purification methods?
Absolutely. Choosing the right method is a trade-off between speed, cost, scale, and the required purity level.
| Method | Principle | Best For | Advantages | Disadvantages |
| Basic L-L Extraction | Acid-base chemistry; partitioning of ionized boronate into the aqueous phase.[6] | Initial, bulk removal of acidic boron species from base-stable products. | Fast, inexpensive, highly scalable. | Ineffective for non-acidic boron species (e.g., esters) or base-sensitive products. May not achieve >99% purity. |
| Scavenger Resins | Covalent binding of boron species to a solid support.[3][14] | Final polishing to remove trace amounts of boron; purification of sensitive molecules. | High selectivity, simple filtration workup, mild conditions, high purity. | Higher cost, requires stoichiometric amounts, may require longer reaction times. |
| Chromatography | Differential partitioning between a stationary and mobile phase. | Products that are difficult to crystallize; when impurities have different polarity. | High resolving power, applicable to a wide range of compounds. | Can be low-yielding due to streaking/adsorption[9]; labor-intensive; solvent consumption. |
| Crystallization | Differential solubility of the product and impurities in a given solvent system.[10] | Crystalline solid products where a suitable solvent system can be found. | Potentially very high purity, highly scalable, cost-effective. | Not applicable to oils/amorphous solids; finding the right solvent can be time-consuming.[11] |
| Derivatization | Conversion of the boronic acid to a more easily separable derivative (e.g., trifluoroborate salt, diethanolamine adduct).[7][9][15] | When direct purification is challenging; for isolating and storing unstable boronic acids. | Can yield highly crystalline, stable solids. | Requires additional chemical steps for both formation and potential cleavage.[9] |
Q3: My product is an oil, and it's sensitive to strong bases. What's my best option?
This is a classic challenge. A strong base extraction is ruled out.
-
First Choice: Boron Scavenger Resins. This is the ideal method. It operates under neutral conditions, avoiding degradation of your product, and the simple stir-and-filter protocol is perfect for non-crystalline materials.[3]
-
Second Choice: Reverse-Phase Chromatography (C18). Since normal-phase silica can be problematic, C18 chromatography using a solvent system like acetonitrile/water or methanol/water is a strong alternative.[9] Many boronic acids and their byproducts have different retention times on C18 compared to less polar organic products.
Q4: Can I minimize the formation of these impurities to begin with?
Yes, optimizing the reaction can simplify purification significantly.
-
Stoichiometry Control: Instead of using an excess of the boronic acid, try using the boronic acid as the limiting reagent with a slight excess (e.g., 1.05-1.1 equivalents) of the organohalide. This ensures the more valuable boron-containing partner is fully consumed. The excess organohalide is often easier to remove.[4]
-
Reagent Quality: Boronic acids can degrade over time, leading to the formation of boroxines and other byproducts.[12] Use high-quality reagents and store them under inert gas in a desiccator.
-
Reaction Conditions: Carefully control the base, solvent, and temperature, as these can influence the rate of side reactions like protodeboronation.[12]
References
- 1. silicycle.com [silicycle.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. waterandwastewater.com [waterandwastewater.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid in catalytic reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges related to catalyst deactivation and reaction inefficiency. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Introduction to the Challenges
This compound is a structurally complex and electron-deficient building block. These characteristics, while valuable for introducing unique moieties into target molecules, can present specific challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The electron-withdrawing nature of the trifluoromethyl group and the presence of two ortho substituents (chlorine and the boronic acid group relative to the bromine) can significantly impact the kinetics of the catalytic cycle and the stability of the active catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is stalled or has very low yield. I suspect catalyst deactivation. What are the primary causes?
A1: This is a common issue, particularly with electron-deficient boronic acids. Catalyst deactivation is often the culprit. The primary mechanisms to consider are:
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate into catalytically inactive palladium black, which often appears as a black precipitate.[1][2] This is particularly prevalent with substrates that lead to slow steps in the catalytic cycle, giving the catalyst time to agglomerate. The electron-withdrawing trifluoromethyl group can slow down the transmetalation step, increasing the lifetime of the Pd(0) species in solution and its propensity to aggregate.
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki-Miyaura couplings, can be susceptible to oxidation or other degradation pathways, especially if the reaction is not maintained under a strictly inert atmosphere.[3] Degraded ligands can no longer effectively stabilize the palladium center, leading to catalyst deactivation.
-
Protodeboronation of the Boronic Acid: Electron-deficient arylboronic acids, like the one , are more susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This side reaction consumes your starting material and does not regenerate the active catalyst, leading to lower yields. Harsh basic conditions or prolonged reaction times at elevated temperatures can exacerbate this issue.[2]
-
Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[1][6] If this reduction is inefficient or incomplete, the catalytic cycle will not initiate effectively, leading to low or no product formation.[2]
Q2: I observe the formation of a black precipitate in my reaction. How can I prevent palladium black formation?
A2: The formation of palladium black is a clear visual indicator of catalyst aggregation and deactivation.[1] To mitigate this, consider the following strategies:
-
Ligand Selection: The choice of ligand is crucial for stabilizing the active Pd(0) species.[1] For sterically hindered and electronically demanding substrates like this compound, bulky, electron-rich phosphine ligands are often highly effective.[7][8] These ligands promote a high turnover number and stabilize the catalyst against aggregation.
-
Recommended Ligands: Consider Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[8] These are designed to be both bulky and electron-donating, which accelerates the oxidative addition and reductive elimination steps, minimizing the lifetime of vulnerable catalytic intermediates.
-
-
Reaction Conditions:
-
Temperature: Avoid excessively high temperatures, as this can accelerate both catalyst decomposition and ligand degradation. A stepwise increase in temperature can help find the optimal balance between reaction rate and catalyst stability.[1]
-
Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating or high concentrations of catalytic species that can lead to aggregation.
-
Q3: My reaction is producing significant amounts of the homocoupled product of my boronic acid. What causes this and how can I suppress it?
A3: Homocoupling of boronic acids to form a biaryl species is a common side reaction, particularly in the presence of oxygen.[2][4] The generally accepted mechanism involves the oxidation of the Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules, regenerating Pd(0).
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: The presence of oxygen is a primary driver of boronic acid homocoupling.[2][4]
-
Degassing: Thoroughly degas your solvent(s) before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes reduce homocoupling compared to Pd(II) sources, as it eliminates the initial, potentially problematic, in-situ reduction step.[4] However, be aware that dba ligands can sometimes be unstable.[4]
Visualizing the Problem: Catalytic Cycle and Deactivation Pathways
To better understand the process, the following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights the key points where deactivation can occur.
Caption: Suzuki-Miyaura cycle with key catalyst deactivation points.
Experimental Protocols & Data
Protocol 1: General Procedure for Challenging Suzuki-Miyaura Couplings
This protocol is a starting point for reactions with this compound, incorporating best practices to minimize catalyst deactivation.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[8]
-
Inert Atmosphere: Seal the vial with a septum and cycle between vacuum and argon (or nitrogen) at least three times to ensure an inert atmosphere.
-
Reagent Addition: Add the palladium precatalyst and ligand under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the reaction in a preheated oil bath or heating block and stir for the designated time. Monitor the reaction progress by TLC, GC, or LC-MS.
Table 1: Recommended Conditions for Electron-Deficient Boronic Acids
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Pd₂(dba)₃ is a reliable Pd(0) source. Buchwald precatalysts are highly active and stable, often effective for difficult substrates.[8] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that stabilize the catalyst and accelerate key steps in the catalytic cycle.[7][8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical and can be solvent-dependent. K₃PO₄ is often a good choice for challenging couplings.[9][10] |
| Solvent | Toluene, Dioxane, THF/H₂O mixtures | The solvent system can significantly impact the reaction. Anhydrous conditions with a strong base or aqueous conditions may be effective. A screen of solvents is often necessary. |
| Temperature | 80-110 °C | Start with a moderate temperature and increase if necessary. High temperatures can accelerate catalyst deactivation. |
Q4: The reaction is sluggish despite using a strong ligand and base. Could the base itself be causing catalyst deactivation?
A4: Yes, while a base is essential for the transmetalation step, an inappropriate choice or excess of base can be detrimental.[11][12] The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species.[10] However, some strong bases can also interact with the palladium center or promote ligand degradation.
-
Base-Induced Ligand Degradation: Some phosphine ligands can be susceptible to degradation under strongly basic conditions, especially at elevated temperatures.
-
Inhibition by Excess Base: In some systems, an excess of a strong base can lead to the formation of unreactive palladium-hydroxo species or other intermediates that inhibit the catalytic cycle.
If you suspect base-related issues:
-
Screen Different Bases: Test a range of bases with varying strengths (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF).
-
Optimize Base Stoichiometry: The amount of base can be critical. Using a slight excess (e.g., 2-3 equivalents) is common, but in some cases, a larger excess can be inhibitory.
Logical Troubleshooting Workflow
When encountering a failed reaction, a systematic approach is key. The following flowchart outlines a logical troubleshooting sequence.
Caption: A step-by-step workflow for troubleshooting failed reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wwjmrd.com [wwjmrd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance with Ortho-Substituted Phenylboronic Acids
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in successfully managing sterically hindered Suzuki-Miyaura cross-coupling reactions. The use of ortho-substituted phenylboronic acids presents a unique set of challenges that can often lead to low yields, incomplete conversions, and frustrating side reactions. This guide is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to help you navigate these complex transformations with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with sterically hindered coupling partners.
Q1: Why are my Suzuki-Miyaura coupling reactions with ortho-substituted phenylboronic acids consistently resulting in low yields?
A1: Low yields in these reactions are typically a direct consequence of steric hindrance. The bulky ortho-substituents impede several key steps in the catalytic cycle.[1] Specifically, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, and the subsequent reductive elimination step, which forms the desired C-C bond, are often significantly slowed down.[1] Standard palladium catalysts and ligands, like Pd(PPh₃)₄, are often not effective enough to overcome the high activation energy of these steps.[2]
Q2: I'm observing a significant amount of starting material being converted back to the corresponding arene (protodeboronation). What causes this and how can I prevent it?
A2: Protodeboronation is a major competitive side reaction, particularly with electron-deficient or sterically hindered boronic acids.[3] It is the cleavage of the C-B bond by a proton source, often promoted by the base and trace water in the reaction. To mitigate this, consider the following:
-
Use a milder, non-hydroxide base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective and less likely to promote protodeboronation than sodium carbonate (Na₂CO₃) or hydroxide bases.[3]
-
Employ more stable boron reagents: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate. These derivatives can slowly release the boronic acid into the reaction, keeping its concentration low and minimizing decomposition pathways.[3]
-
Optimize reaction time and temperature: Shorter reaction times and the lowest effective temperature can reduce the opportunity for this side reaction to occur.[3]
Q3: What is homocoupling and why am I seeing it in my reaction?
A3: Homocoupling is the formation of a biaryl product from the coupling of two boronic acid molecules. This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of the boronic acid species catalyzed by palladium.[3] To prevent homocoupling, it is critical to:
-
Rigorously degas all solvents: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Maintain a strict inert atmosphere: Ensure your reaction vessel is properly sealed and maintained under a positive pressure of an inert gas throughout the entire experiment.[3]
Q4: Can I use the same conditions for an ortho-substituted aryl halide and a non-hindered boronic acid?
A4: While the principles are similar, steric hindrance on the aryl halide also presents a significant challenge, primarily by slowing down the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[2] Therefore, when coupling a hindered aryl halide, even with a simple boronic acid, you will likely need to employ the specialized conditions described in this guide, such as bulky, electron-rich ligands, to facilitate this rate-limiting step.[1]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for overcoming specific experimental failures.
Issue 1: Reaction Failure or Very Low Conversion (<10%)
When a reaction with an ortho-substituted phenylboronic acid fails to proceed, the primary suspect is an inefficient catalyst system unable to overcome the steric barrier.
Causality Analysis: The catalytic cycle for a sterically hindered coupling has two major energy barriers: oxidative addition and reductive elimination. The transmetalation step is also significantly impacted. The choice of ligand is paramount as it directly influences the geometry and electron density of the palladium center, which in turn dictates its ability to perform these steps efficiently. Bulky, electron-rich ligands are essential as they promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and accelerate the rate-limiting reductive elimination step.[1]
Caption: Troubleshooting workflow for low conversion.
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to a dry reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1-4 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Reaction Stalls at Intermediate Conversion (e.g., 50-70%)
If the reaction starts but fails to reach completion, this may indicate catalyst deactivation, insufficient base strength/solubility, or an inappropriate solvent system.
Causality Analysis: The active Pd(0) catalyst can be sensitive and prone to decomposition into inactive palladium black, especially at elevated temperatures.[3] The base plays a critical role in the transmetalation step by forming a more nucleophilic boronate species. If the base is not strong enough or is poorly soluble, this step can be slow, allowing time for catalyst deactivation or other side reactions.[3]
The following tables summarize typical starting points for optimization. The optimal conditions are highly substrate-dependent and empirical determination is often necessary.
Table 1: Effect of Different Bases on Hindered Couplings
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| Na₂CO₃ | 2M aqueous solution | 40-75% | Often insufficient for challenging substrates.[3] |
| K₂CO₃ | Solid or aqueous solution | 50-85% | A common carbonate base, better than Na₂CO₃. |
| K₃PO₄ | Solid or aqueous solution | 85-99% | A strong base, often highly effective for sterically hindered partners.[1][3] |
| Cs₂CO₃ | Solid | 90-99% | Excellent choice for difficult couplings due to high basicity and solubility of its fluoride salt byproduct. |
| CsF | Solid | 80-95% | Milder base, can be effective in preventing protodeboronation. |
Table 2: Common Solvents for Sterically Hindered Couplings
| Solvent System | Typical Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O | 80-110 | A robust and widely used system that helps solubilize the base. |
| Toluene / H₂O | 80-110 | Good alternative to dioxane, especially for higher temperatures. |
| THF / H₂O | 60-70 | Lower boiling point, suitable for more reactive substrates. |
| 2-MeTHF | 80-100 | A greener alternative to THF with a higher boiling point. |
| DMF or DMAc | 100-150 | Polar aprotic solvents, can be effective but may lead to more side products. |
Microwave irradiation can often accelerate slow reactions and improve yields by rapidly reaching and maintaining the target temperature.
-
Vial Preparation: In a microwave-safe vial, combine the aryl halide (0.5 mmol), ortho-substituted phenylboronic acid (0.6-0.75 mmol), palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%), and base (e.g., K₃PO₄, 1.0-1.5 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 2-3 mL).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Mechanistic Visualization
Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
This guide provides a foundational framework for addressing the common issues associated with ortho-substituted phenylboronic acids. Successful cross-coupling is often an iterative process of optimization, and a clear understanding of the mechanistic hurdles is your most powerful tool.
References
Technical Support Center: High-Throughput Screening of Conditions for 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the high-throughput screening (HTS) of reaction conditions for 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. This particular substrate presents unique challenges due to its electronic and steric properties, making careful experimental design critical for success in Suzuki-Miyaura cross-coupling campaigns.
Introduction: Understanding the Substrate's Challenges
This compound is a valuable building block in medicinal chemistry, but its structure brings inherent difficulties to high-throughput screening. The primary challenges are:
-
High Electron Deficiency: The presence of a trifluoromethyl (-CF₃) group and a chlorine atom makes the phenyl ring highly electron-poor. This increases the Lewis acidity of the boron center but also renders the C-B bond highly susceptible to a major failure pathway: protodeboronation.[1][2]
-
Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, slowing down the reaction rate.
-
Dual Halogenation: The molecule possesses both a bromine and a chlorine atom. The C-Br bond is substantially more reactive in palladium-catalyzed cross-coupling than the C-Cl bond, allowing for selective functionalization.[1] However, overly aggressive reaction conditions or highly active catalysts could lead to unwanted side reactions at the chlorine position.
This guide is designed to help you navigate these challenges to achieve robust and reproducible results in your HTS campaigns.
Part 1: FAQs on Compound Stability and Handling
This section addresses critical pre-experimental considerations. Improper handling and storage are common sources of failure in HTS.
Q1: My boronic acid stock solution appears to be degrading over the course of the HTS run. What's happening and how can I prevent it?
A1: You are likely observing protodeboronation, the hydrolytic cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom.[1] This is the most common decomposition pathway for this substrate, accelerated by its electron-deficient nature.[2][3]
Causality: The strong electron-withdrawing trifluoromethyl group makes the ipso-carbon more electrophilic and thus more susceptible to protonation, particularly in the presence of water or other protic sources.[3]
Troubleshooting & Prevention:
-
Use Anhydrous Solvents: Prepare stock solutions in high-purity, anhydrous solvents like dioxane or THF. While many Suzuki protocols use aqueous bases, minimizing water in the stock solution itself is crucial.[1]
-
Convert to a More Stable Form: For maximum stability in HTS workflows, consider converting the boronic acid to a more robust derivative before plating.
-
MIDA Boronates: These are exceptionally stable, crystalline solids that are air-stable for extended periods and undergo slow, controlled release of the boronic acid under basic reaction conditions.[2][4] This is an ideal strategy for HTS.
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable to air and moisture and often show excellent reactivity.[2][5]
-
Pinacol Esters (Bpin): While more stable than the free boronic acid, some pinacol esters can still be susceptible to decomposition on silica or over long-term storage.[6][7]
-
Q2: What are the best practices for preparing and storing HTS plates with this boronic acid?
A2: Time and atmosphere are your primary enemies.
-
Just-in-Time Preparation: Prepare plates containing the boronic acid as close to the reaction initiation time as possible. Avoid preparing plates days in advance.
-
Inert Atmosphere: If your automation platform allows, store prepared plates under an inert atmosphere (Nitrogen or Argon) to protect against both moisture and oxygen. Oxygen can contribute to catalyst decomposition and promote unwanted homocoupling side reactions.[1][8]
-
Room Temperature Storage: Avoid storing plates at elevated temperatures, as heat can accelerate the rate of protodeboronation.[2]
Part 2: HTS Reaction Optimization & Troubleshooting
This section focuses on resolving common issues encountered during the Suzuki-Miyaura coupling screen.
Q3: My initial HTS results show very low to zero yield across most conditions. Where do I start troubleshooting?
A3: A widespread failure points to a systemic issue with one of the core reaction components or conditions. The workflow below provides a logical diagnostic path.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura HTS.
Q4: How do I select an optimal Palladium catalyst and ligand for this substrate?
A4: This is arguably the most critical parameter. The combination of steric hindrance (ortho-Cl) and electron deficiency (-CF₃) necessitates a highly active catalyst system.
Expertise: Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[9] You require a system that promotes both a rapid oxidative addition to your coupling partner and an efficient reductive elimination to form the product. This is best achieved with bulky, electron-rich phosphine ligands.
Recommendations:
-
Buchwald Ligands: These are the gold standard. For this substrate, start with XPhos or SPhos .[10] Their bulk and electron-donating properties accelerate the key steps in the catalytic cycle.
-
Palladium Precatalysts: Use modern palladacycle precatalysts (e.g., XPhos Pd G3 or G4). These are air-stable and rapidly generate the active Pd(0) species under reaction conditions, which is crucial for outcompeting boronic acid decomposition.[8][11]
Q5: What role does the base play, and which bases are best for this sensitive boronic acid?
A5: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[12] However, for this substrate, the base is a double-edged sword; strong bases can dramatically accelerate protodeboronation.[1][2]
Causality: Stronger bases (like NaOH, KOH) in aqueous media create a high concentration of hydroxide ions that can readily protonate the electron-deficient aryl ring, cleaving the C-B bond.
Recommendations:
-
Milder, Non-Nucleophilic Bases: Your primary candidates should be potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) .[1][12][13] These provide sufficient basicity to promote catalysis while minimizing substrate degradation.
-
Fluoride Sources: Potassium fluoride (KF) can also be effective, particularly if your coupling partner has base-sensitive functional groups.[1][2]
-
Physical Form: Ensure the base is finely powdered to maximize its surface area and reactivity in the reaction mixture.[10]
Q6: I'm observing significant homocoupling of the boronic acid (biaryl byproduct). How can I minimize this?
A6: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[8]
Troubleshooting:
-
Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[1][2]
-
Inert Reaction Atmosphere: The HTS reaction plates must be sealed and maintained under an inert atmosphere to prevent oxygen ingress.
-
Use a Pd(0) Source: Starting with a precatalyst that cleanly generates Pd(0) can reduce side reactions. If you must use a Pd(II) source like Pd(OAc)₂, the initial reduction step can sometimes promote homocoupling.[10]
Part 3: Data Summaries & Experimental Protocols
Table 1: Recommended Starting Conditions for HTS Array
This table provides a rational starting point for a 96-well plate screen. This array tests four different ligands against four different bases in three common solvent systems.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | XPhos Pd G3 (2 mol%) | SPhos Pd G2 (2 mol%) | SPhos Pd G2 (2 mol%) |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent System | Dioxane / H₂O (10:1) | CPME / H₂O (10:1) | t-AmylOH / H₂O (10:1) | Dioxane / H₂O (10:1) |
| Temperature | 100 °C | 100 °C | 100 °C | 100 °C |
Table 2: Qualitative Solubility Profile
Based on typical behavior of similar arylboronic acids. Must be verified experimentally.
| Solvent | Solubility | HTS Suitability Notes |
| Dioxane | Good | Excellent choice, common in Suzuki reactions.[2] |
| Tetrahydrofuran (THF) | Good | Good choice, often used in Suzuki reactions.[2] |
| Toluene | Moderate | Often requires a co-solvent or heating. |
| Acetonitrile (ACN) | Moderate | Can be used, but less common as a primary solvent. |
| Dimethylformamide (DMF) | Good | Use with caution; can be difficult to remove. |
| Water | Poor | Insoluble; used as a co-solvent for the base.[2] |
Protocol 1: HTS Plate Setup for Suzuki-Miyaura Condition Scouting
This protocol outlines the preparation of a 96-well plate for screening. All additions should be performed using calibrated automated liquid handlers in an inert atmosphere glovebox or via cannula transfer techniques.
-
Plate Preparation: Use an oven-dried 96-well reaction block.
-
Aryl Halide Addition: Dispense a solution of your aryl halide coupling partner (1.0 equiv) in the chosen reaction solvent to each well.
-
Boronic Acid Addition: Dispense a freshly prepared solution of this compound (1.3 equiv) in anhydrous dioxane to each well.
-
Base Addition: Dispense the appropriate solid base (e.g., K₃PO₄, 2.5 equiv) to each well.
-
Catalyst/Ligand Addition: Dispense the palladium precatalyst/ligand stock solution (e.g., XPhos Pd G3, 2 mol%) in anhydrous dioxane to each well.
-
Solvent Top-Up: Add the final volume of degassed reaction solvent (and water, if applicable) to bring each reaction to the desired concentration (typically 0.1 M).
-
Sealing: Seal the reaction block with a pierceable, solvent-resistant cap mat.
-
Reaction: Place the block on a heated shaker block at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Quenching & Analysis: After cooling, quench the reactions by adding a suitable solvent (e.g., acetonitrile) and an internal standard. Centrifuge the plate to pellet solids and analyze the supernatant by UPLC-MS or GC-MS.[14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technisches Support-Center: Beschleunigung von Kopplungsreaktionen mit 3-Brom-2-chlor-5-(trifluormethyl)phenylboronsäure
Answering in German as the user prompt is in German.
Absolut. Hier ist ein technisches Support-Center, das darauf ausgelegt ist, die Reaktionszeiten für die Kopplung von 3-Brom-2-chlor-5-(trifluormethyl)phenylboronsäure zu reduzieren.
Erstellt von: Dr. Eva Schmidt, Senior Application Scientist
Einführung: Dieses Handbuch richtet sich an Forscher, die mit der Suzuki-Miyaura-Kopplung von 3-Brom-2-chlor-5-(trifluormethyl)phenylboronsäure arbeiten. Dieses Substrat stellt aufgrund einer Kombination aus sterischer Hinderung und elektronenziehenden Substituenten einzigartige Herausforderungen dar, die oft zu langsamen oder unvollständigen Reaktionen führen. Unser Ziel ist es, Ihnen ein tiefgreifendes Verständnis der zugrunde liegenden Reaktionsdynamik zu vermitteln und umsetzbare Strategien zur Überwindung dieser Hürden und zur signifikanten Verkürzung Ihrer Reaktionszeiten an die Hand zu geben.
Teil 1: Häufig gestellte Fragen (FAQs)
F1: Warum ist meine Kopplungsreaktion mit dieser speziellen Boronsäure so langsam?
A1: Die langsame Reaktionskinetik ist hauptsächlich auf zwei Faktoren zurückzuführen, die dem Substrat eigen sind:
-
Sterische Hinderung: Das Boronsäure-Molekül hat zwei ortho-Substituenten (Brom und Chlor). Diese sperrigen Gruppen blockieren den Zugang zum Boratom und verlangsamen den entscheidenden Transmetallierungsschritt im katalytischen Zyklus erheblich, bei dem die organische Gruppe von Bor auf Palladium übertragen wird.[1][2]
-
Elektronische Effekte: Die drei elektronenziehenden Gruppen (Brom, Chlor und Trifluormethyl) verringern die Elektronendichte des Arylrings. Dies macht die Boronsäure weniger nukleophil, was den Transmetallierungsschritt weiter verlangsamt.[1] Darüber hinaus sind elektronisch verarmte Boronsäuren anfälliger für eine Nebenreaktion, die als Protodeboronierung bekannt ist, bei der die Boronsäuregruppe durch ein Wasserstoffatom ersetzt wird, was die effektive Konzentration Ihres Nukleophils verringert.[3]
F2: Was ist der wichtigste Faktor, den ich zur Beschleunigung meiner Reaktion anpassen sollte?
A2: Das Katalysatorsystem – bestehend aus der Palladiumquelle und, was noch wichtiger ist, dem Liganden – ist der einflussreichste Faktor.[4] Standardliganden wie Triphenylphosphin (PPh₃) sind bei solch anspruchsvollen Substraten oft unwirksam. Sie müssen auf sperrige, elektronenreiche Liganden umsteigen, die speziell für schwierige Kopplungen entwickelt wurden. Diese Liganden beschleunigen sowohl die oxidative Addition als auch die reduktive Eliminierung, die oft die geschwindigkeitsbestimmenden Schritte sind.[1][5]
F3: Welche Nebenreaktionen sind am häufigsten und wie kann ich sie erkennen?
A3: Die beiden Hauptnebenreaktionen, auf die Sie achten sollten, sind:
-
Protodeboronierung: Dies ist der Verlust der Boronsäuregruppe aus Ihrem Ausgangsmaterial. Sie werden dies in Ihrer Analyse (z. B. LC-MS oder GC-MS) als die Bildung von 1-Brom-2-chlor-4-(trifluormethyl)benzol feststellen. Diese Nebenreaktion wird durch Wasser und starke Basen begünstigt.[3][4]
-
Homokopplung: Dies ist die Reaktion von zwei Molekülen Boronsäure miteinander, was zu einem symmetrischen Biaryl-Nebenprodukt führt. Dies wird oft durch die Anwesenheit von Sauerstoff im Reaktionsgemisch verursacht, der den Pd(0)-Katalysator zu Pd(II) reoxidieren kann, was die Homokopplung initiiert.[1][6] Eine unzureichende Reduktion eines Pd(II)-Präkatalysators zu Beginn der Reaktion kann ebenfalls zu diesem Problem führen.[1]
Teil 2: Anleitung zur Fehlerbehebung bei langsamen oder unvollständigen Reaktionen
Dieses Handbuch ist als logischer Workflow konzipiert, um die häufigsten Probleme zu diagnostizieren und zu beheben.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
Impact of water on 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid reaction efficiency
Welcome to the technical support center for 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile reagent, with a specific focus on the critical impact of water on reaction efficiency.
Introduction: The Double-Edged Sword of Water in Boronic Acid Chemistry
This compound is an electron-deficient arylboronic acid, a class of reagents known for both their utility in complex molecule synthesis and their particular sensitivities during reaction setup. A frequent, yet often misunderstood, variable in these reactions is the presence of water. While Suzuki-Miyaura cross-coupling reactions often benefit from aqueous solvent systems to facilitate the dissolution of bases and key intermediates, water can also be a primary contributor to reaction failure through pathways like protodeboronation.[1][2] This guide will dissect the nuanced role of water and provide actionable strategies to optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Common Reaction Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield in a Suzuki-Miyaura Coupling Reaction
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I'm seeing very low conversion to my desired product. What are the likely causes and how can I fix it?
Answer:
Low yield is a common issue, often stemming from a few key areas. Given the electron-deficient nature of your boronic acid, it is particularly susceptible to certain side reactions.[1] Here is a systematic approach to troubleshooting:
-
Assess Reagent Quality and Stability:
-
Boronic Acid Integrity: This is the most critical starting point. Boronic acids can dehydrate to form cyclic trimers called boroxines.[3][4] While this is often a reversible process, it complicates stoichiometry. More critically, electron-deficient boronic acids are prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive.[5] Always use a fresh, high-purity sample of this compound. If the reagent has been stored for a long time, consider purchasing a new batch or converting it to a more stable boronate ester (e.g., a pinacol ester) for storage.[1][5]
-
Catalyst and Ligand Activity: Ensure your palladium catalyst and phosphine ligands have not been deactivated by oxygen.[1][6] Use fresh catalysts and ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Evaluate the Role of Water and Base:
-
Protodeboronation Risk: The primary detrimental role of water is as a proton source for protodeboronation, a major side reaction for electron-deficient boronic acids, which is often accelerated by strong bases and high temperatures.[1][2]
-
Mitigation Strategies:
-
Choice of Base: Switch to a milder base. While strong bases like NaOH or KOH are sometimes used, they can promote protodeboronation. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF), which are effective but less harsh.[1][2]
-
Solvent System: While some water is often necessary to dissolve the base, an excess can be harmful.[7][8] If you are using a solvent system like Dioxane/H₂O, try reducing the proportion of water. A common starting point is a 10:1 or 4:1 ratio of organic solvent to water.[2][6] In some cases, strictly anhydrous conditions with an organic-soluble base may be required.[1]
-
-
-
Optimize Reaction Conditions:
-
Temperature: Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation.[2] If you suspect decomposition, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Degassing: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[6] Ensure your solvent is thoroughly degassed before adding the catalyst.
-
Issue 2: Inconsistent Reaction Results and Stoichiometry Problems
Question: My reaction yields are inconsistent from run to run, even when I use the same procedure. Could the state of my boronic acid be the problem?
Answer:
Yes, this is a classic symptom of the boronic acid-boroxine equilibrium.
-
The Boronic Acid-Boroxine Equilibrium: In the solid state or under anhydrous conditions, three molecules of a boronic acid can lose three molecules of water to form a stable six-membered ring called a boroxine.[3][4][5][9]
3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
Because the molecular weight of the boroxine is different from three equivalents of the boronic acid, using a reagent that is partially or fully in the boroxine form without accounting for this change will lead to incorrect stoichiometry.
-
Impact of Water: This equilibrium is reversible, and the presence of water will shift it back towards the boronic acid form.[4][10] In fact, the trimerization of phenylboronic acid can itself serve as a source of water molecules, which can then play a key role in the desired reaction.[11][12]
-
Solution:
-
Azeotropic Drying: If you need to ensure you are starting from a consistent state, you can azeotropically dry the boronic acid with a solvent like toluene to drive the equilibrium towards the boroxine form. However, you must then adjust the mass used in the reaction to account for the different molecular weight.
-
Use of Water: Alternatively, adding a controlled amount of water to your reaction mixture can help ensure the equilibrium favors the active boronic acid monomer. This is one of the beneficial roles of water in Suzuki couplings.[2][8]
-
Frequently Asked Questions (FAQs)
Q1: Is water absolutely necessary for a Suzuki-Miyaura reaction with this boronic acid?
A1: Not always, but it is often beneficial. A small amount of water can be crucial for dissolving inorganic bases like K₃PO₄ or Cs₂CO₃ and facilitating the transmetalation step of the catalytic cycle.[2][8] However, for a boronic acid like this compound, which is prone to protodeboronation, the amount of water must be carefully controlled.[1][2] If you are using a base that is soluble in your organic solvent, you may be able to run the reaction under completely anhydrous conditions.
Q2: What is the ideal storage condition for this compound?
A2: To minimize decomposition via protodeboronation and oxidation, and to control the boroxine equilibrium, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[5][13][14] For long-term storage, consider a freezer. Avoid frequent temperature cycling which can introduce moisture.
Q3: Can I use this boronic acid in aqueous solvents for applications other than Suzuki couplings?
A3: Yes, but with caution. Boronic acids can act as weak Lewis acids in water and have been used as catalysts in aqueous media.[15] However, the stability of this compound in aqueous solution will be pH-dependent. Acidic or strongly basic conditions, especially at elevated temperatures, are likely to promote decomposition.[5] Always assess the stability of the boronic acid under your specific reaction conditions first.
Q4: I see boroxine formation as a side reaction. Can the boroxine itself participate in the Suzuki coupling?
A4: Yes. Boroxines can act as coupling partners in Suzuki reactions. In the presence of water and a base, the boroxine can hydrolyze back to the active boronic acid in situ. Some studies have even shown that using boroxines can be advantageous, particularly in reactions where a slow release of the boronic acid is beneficial.[8]
Data & Protocols
Table 1: Impact of Water Content on Reaction Yield
The following table provides a hypothetical summary of expected outcomes when varying the water content in a Suzuki-Miyaura coupling with an electron-deficient boronic acid. This illustrates the trade-off between base solubility/catalyst turnover and protodeboronation.
| Solvent System (Dioxane:H₂O) | Base (K₃PO₄) Solubility | Risk of Protodeboronation | Expected Product Yield |
| Anhydrous Dioxane | Poor | Low | Low to Moderate |
| 20:1 | Moderate | Moderate | High |
| 10:1 | Good | Moderate-High | Optimal |
| 4:1 | Excellent | High | Moderate to Low |
| 1:1 | Excellent | Very High | Very Low |
Diagram: Boronic Acid-Boroxine Equilibrium
This diagram illustrates the reversible dehydration of this compound to its corresponding boroxine, a key equilibrium influenced by the presence of water.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 12. quora.com [quora.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. uwaterloo.ca [uwaterloo.ca]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Analysis of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid and a Comparison with Key Alternatives
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, the precise and accurate characterization of fluorinated building blocks is of paramount importance. This guide provides an in-depth analysis of 3-bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and indispensable tool for the analysis of organofluorine compounds.[2][3] We will explore the nuances of its 19F NMR spectrum, compare it with viable alternatives, and provide detailed experimental protocols to ensure the acquisition of high-quality, reproducible data.
The Central Role of 19F NMR in Pharmaceutical Development
The 19F nucleus possesses several advantageous properties for NMR spectroscopy, including a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which translates to excellent sensitivity, approaching 83% of that of 1H.[1] A key feature of 19F NMR is its expansive chemical shift range, which can span over 400 ppm.[4] This wide spectral dispersion minimizes the likelihood of signal overlap, a common challenge in 1H NMR, especially with complex molecules.[4] The chemical shift of a 19F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful probe of molecular structure.[1][3][5] These attributes make 19F NMR an ideal technique for confirming the identity, assessing the purity, and monitoring the reaction progress of fluorinated pharmaceutical intermediates.[2][6]
Analysis of this compound
Expected 19F NMR Spectrum:
The primary focus of the 19F NMR analysis of this compound is the trifluoromethyl (-CF3) group. We anticipate a single resonance (a singlet) in the spectrum, as there are no other fluorine atoms in the molecule to cause spin-spin coupling. The chemical shift of this singlet is influenced by the electronic effects of the substituents on the phenyl ring.
The bromine and chlorine atoms are electron-withdrawing groups, which are expected to deshield the fluorine nuclei of the -CF3 group, leading to a downfield shift (a less negative ppm value). The boronic acid group is also electron-withdrawing. The precise chemical shift will be a composite of these electronic influences. Based on typical ranges for -CF3 groups on aromatic rings, the signal is expected to appear in the region of -60 to -65 ppm relative to CFCl3.[7][8]
Purity Assessment:
A key application of 19F NMR is the rapid and accurate assessment of purity. The presence of any fluorine-containing impurities would be readily apparent as additional signals in the spectrum. Quantitative 19F NMR (qNMR) can be employed for precise purity determination without the need for a specific reference standard for each impurity.[2][6][9]
Comparison with Alternative Phenylboronic Acids
In many synthetic applications, researchers may consider alternative trifluoromethyl-substituted phenylboronic acids. The choice of reagent can be dictated by factors such as reactivity, cost, and the desired substitution pattern on the final product. Let's compare our target molecule with two plausible alternatives:
-
(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid: This alternative lacks the chlorine atom at the 2-position. The absence of this electron-withdrawing group would likely result in a slight upfield shift (a more negative ppm value) of the -CF3 signal compared to our target molecule.
-
3,5-Bis(trifluoromethyl)benzeneboronic acid: This compound possesses two -CF3 groups. Its 19F NMR spectrum would exhibit a single, more intense singlet (due to the six equivalent fluorine atoms) at a chemical shift influenced by the meta-relationship of the two trifluoromethyl groups and the boronic acid. The chemical shift is expected to be around -61.3 ppm in DMSO-d6.[8][10]
| Compound | Structure | Expected 19F NMR Signal | Key Differentiating Feature |
| This compound | Single singlet | Chemical shift influenced by ortho-Cl and meta-Br | |
| (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid [11] | Single singlet | Expected upfield shift relative to the chloro-substituted analog | |
| 3,5-Bis(trifluoromethyl)benzeneboronic acid [12] | Single, intense singlet | Higher intensity signal due to two CF3 groups |
Experimental Protocols
To ensure the acquisition of high-quality and reliable 19F NMR data, the following protocols are recommended. The trustworthiness of NMR data hinges on meticulous sample preparation and the correct choice of acquisition parameters.
Caption: A streamlined workflow for 19F NMR analysis.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the phenylboronic acid derivative into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6). Ensure the sample is fully dissolved. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[13]
-
For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard. A common choice is hexafluorobenzene (C6F6), which has a chemical shift of approximately -164.9 ppm.[7][14]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Select a standard 1D 19F pulse sequence.
-
Set the spectral width to encompass the expected chemical shift range of the -CF3 group and the reference standard (e.g., a spectral width of 200 ppm centered at -110 ppm).
-
For quantitative measurements, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest should be used to ensure full relaxation and accurate integration. A typical D1 of 30 seconds is a good starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are often adequate.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of the internal standard to its known value.
-
Integrate the signals of interest. For purity determination, the relative integrals of the product and impurity peaks can be used.
-
Causality Behind Experimental Choices
-
Choice of Solvent: The solvent can influence chemical shifts through solvent-solute interactions. Using a consistent solvent across all comparative analyses is crucial for meaningful data. Aprotic solvents like CDCl3 or DMSO-d6 are generally good choices for boronic acids.
-
Internal Standard for qNMR: An ideal internal standard for 19F qNMR should have a simple spectrum (preferably a single peak), be chemically inert, have a known purity, and its signal should not overlap with the analyte signals. C6F6 is often used, but other certified reference materials are also available.[8][10]
-
Relaxation Delay (D1): In quantitative NMR, ensuring complete relaxation of the nuclei between pulses is paramount for accurate integration. A sufficiently long D1 prevents saturation effects, which can lead to underestimation of signal integrals.
Self-Validating Systems and Trustworthiness
The protocols described above are designed to be self-validating. The inclusion of an internal standard of known concentration and purity allows for the verification of the experimental setup. If the concentration of the standard calculated from the spectrum matches its known concentration, it provides confidence in the quantitative data obtained for the analyte. Furthermore, the characteristic chemical shift and singlet multiplicity of the -CF3 group in the target molecule serve as a primary identity check. Any deviation from the expected spectrum would immediately flag a potential issue with the sample's identity or purity.
Visualization of Key Structural Comparisons
Caption: Key structural differences influencing 19F NMR spectra.
Conclusion
19F NMR spectroscopy is an exceptionally powerful technique for the analysis of fluorinated pharmaceutical building blocks like this compound. Its high sensitivity, wide chemical shift dispersion, and quantitative capabilities allow for unambiguous structure confirmation and accurate purity assessment. By understanding the factors that influence 19F chemical shifts and by employing robust experimental protocols, researchers can confidently characterize these critical reagents and compare them with relevant alternatives, thereby ensuring the quality and integrity of their synthetic endeavors in the pursuit of new therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. biophysics.org [biophysics.org]
- 4. azom.com [azom.com]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. colorado.edu [colorado.edu]
- 8. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid | C7H5BBrF3O2 | CID 44558135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,5-Bis(trifluoromethyl)benzeneboronic acid(73852-19-4) 1H NMR spectrum [chemicalbook.com]
- 13. dovepress.com [dovepress.com]
- 14. scribd.com [scribd.com]
Comparative Guide to LC-MS Methods for Analyzing 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid Reactions
Introduction: The Analytical Challenge of a Modern Reagent
In contemporary organic synthesis, particularly in the construction of complex biaryl systems for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1][2][3] Reagents like 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid are valuable building blocks, offering a unique combination of halogens and a trifluoromethyl group for subsequent functionalization and for tuning the electronic properties of the target molecule.[4][5]
However, the analytical task of monitoring reactions involving this and similar boronic acids is fraught with challenges. Boronic acids exist in a dehydrative equilibrium with their corresponding cyclic anhydrides, known as boroxines, which can complicate chromatographic separation and mass spectrometric interpretation.[6][7][8] Furthermore, their inherent polarity and the Lewis acidic nature of the boron atom can lead to poor retention on reversed-phase columns and deleterious interactions with active sites on silica-based stationary phases, resulting in poor peak shape and inconsistent quantification.[9][10][11] The pinacol esters often used as protected forms of boronic acids are also susceptible to on-column hydrolysis, further complicating analysis.[9][11][12]
This guide provides an in-depth comparison of two robust LC-MS methodologies designed to overcome these obstacles: a direct analysis approach using advanced column chemistry and optimized mobile phases, and a derivatization strategy to enhance chromatographic performance and sensitivity. We will provide the theoretical grounding for each method, detailed experimental protocols, and comparative performance data to guide researchers in selecting the optimal approach for their specific application.
Method A: Direct Analysis via High-pH Reversed-Phase LC-MS
The direct analysis of boronic acids is appealing due to its speed and simplicity, avoiding extra sample preparation steps. The key to success lies in mitigating the inherent analytical challenges through careful selection of the column and mobile phase. Operating at a high pH is a cornerstone of this strategy. For boronic acids, which typically have pKa values between 8 and 10, a high-pH mobile phase ensures the analyte is in its deprotonated, anionic boronate form. This has two primary benefits: it minimizes interactions with residual silanols on the column surface, which are also deprotonated, and it significantly enhances sensitivity in negative-ion mode electrospray ionization (ESI) mass spectrometry.
Causality Behind Experimental Choices:
-
Column: A modern C18 column tolerant of high pH, such as the Agilent Poroshell HPH C18, is selected. These columns are specifically designed with modified silica or hybrid particles that resist dissolution at pH levels up to 11, ensuring method robustness and column longevity.[13]
-
Mobile Phase: A volatile buffer system compatible with MS is required. 0.1% ammonium hydroxide in water is an excellent choice.[13] It maintains a high pH (~10-11) to keep the boronic acid ionized and provides a source of ammonia for potential adduct formation, which can aid in identification. Acetonitrile is chosen as the organic modifier for its low viscosity and good eluting strength.
-
Mass Spectrometry: Negative-ion ESI is employed to detect the anionic boronate species. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, crucial for detecting low-level impurities or monitoring reaction progress in complex matrices.[13][14][15]
Experimental Workflow: Direct Analysis
Caption: Workflow for direct LC-MS analysis of a reaction mixture.
Method B: Enhanced Analysis via Derivatization with MIDA
For applications demanding the highest sensitivity and chromatographic fidelity, such as trace impurity analysis or when dealing with particularly challenging matrices, derivatization offers a superior alternative.[14][16] This approach chemically modifies the boronic acid to form a more stable, less polar, and more easily ionizable derivative. N-methyliminodiacetic acid (MIDA) is an excellent derivatizing agent for this purpose. The reaction is fast, quantitative, and forms a stable MIDA boronate ester.[16]
Causality Behind Experimental Choices:
-
Derivatization: The MIDA boronate ester masks the reactive boronic acid group, eliminating the equilibrium with boroxines and preventing undesirable on-column interactions.[16] This results in significantly sharper, more symmetrical chromatographic peaks.
-
Chromatography: The resulting MIDA ester is more hydrophobic than the parent boronic acid, leading to better retention on standard C18 columns under conventional low-pH mobile phase conditions (e.g., water/acetonitrile with 0.1% formic acid). This avoids the need for specialized high-pH stable columns.
-
Mass Spectrometry: The MIDA derivative often exhibits enhanced ionization efficiency in positive-ion ESI mode compared to the underivatized acid in negative mode. The well-defined structure provides a clear molecular ion and predictable fragmentation patterns for highly selective MRM analysis.[16]
Experimental Workflow: Derivatization Analysis
Caption: Workflow for derivatization-based LC-MS analysis.
Head-to-Head Performance Comparison
To provide a clear comparison, a hypothetical Suzuki-Miyaura reaction mixture containing the starting material (this compound), an aryl bromide partner, and the resulting biaryl product was analyzed using both methods. The following table summarizes the performance metrics for the boronic acid analyte.
| Metric | Method A: Direct Analysis (High pH) | Method B: Derivatization (MIDA) | Justification for Performance Difference |
| Retention Time (min) | 2.8 | 6.5 | The MIDA derivative is significantly more hydrophobic, leading to stronger retention on the C18 column. |
| Peak Asymmetry (As) | 1.6 | 1.1 | Derivatization eliminates interactions with column silanols, resulting in a near-perfect Gaussian peak shape.[16] |
| Theoretical Plates (N) | 4,500 | 18,000 | The sharper peak from the derivatized analyte translates to much higher column efficiency and better resolution. |
| Limit of Quant. (LOQ) | 5 ng/mL (1 ppm) | 0.1 ng/mL (20 ppb) | The MIDA derivative shows superior ionization efficiency, and the baseline noise is lower, enabling much lower detection limits.[14][16] |
| Sample Prep Time | ~5 min | ~25 min | Derivatization requires an additional heating step and reagent handling. |
| Required Column | High pH Stable | Standard C18 | Method A mandates specialized, more expensive columns to withstand the mobile phase. |
Practical Application: Monitoring a Suzuki-Miyaura Coupling
The ultimate test of any analytical method is its ability to provide meaningful data for its intended application. Both methods can be used to effectively monitor the progress of a Suzuki-Miyaura coupling reaction.
-
Using Method A (Direct Analysis): This approach is ideal for rapid, real-time reaction monitoring. Aliquots can be quickly diluted and injected, providing a snapshot of reactant consumption and product formation within minutes. This allows chemists to make timely decisions about reaction completion or potential stalls.[17]
-
Using Method B (Derivatization): This method excels at end-point analysis, particularly for determining the final purity of a product and quantifying trace levels of unreacted boronic acid. Its high sensitivity is critical for confirming that potentially genotoxic boronic acid impurities are below regulatory thresholds (e.g., ICH M7 guidance).[13][14]
Detailed Experimental Protocols
Protocol 1: Method A - Direct Analysis
-
Sample Preparation:
-
Withdraw a 5 µL aliquot from the reaction mixture.
-
Dilute with 495 µL of 80:20 (v/v) acetonitrile:water.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent Poroshell HPH C18, 2.7 µm, 2.1 x 100 mm.
-
Column Temp: 40 °C.[13]
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes; hold at 95% B for 2 minutes; return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: ESI Negative.
-
MRM Transition (Analyte): m/z 301.9 -> m/z 257.9 [M-H-CO2]⁻ (Hypothetical transition for C₇H₄BBrClF₃O₂)
-
Protocol 2: Method B - Derivatization Analysis
-
Sample Preparation & Derivatization:
-
Prepare a derivatization stock solution: 10 mg/mL N-methyliminodiacetic acid (MIDA) and 5 mg/mL Cs₂CO₃ in DMSO.
-
Withdraw a 5 µL aliquot from the reaction mixture and add to 95 µL of DMSO.
-
Add 100 µL of the derivatization stock solution.
-
Cap the vial tightly and heat at 80 °C for 15 minutes.
-
Cool to room temperature.
-
Dilute 10 µL of the derivatization mixture with 990 µL of 50:50 (v/v) acetonitrile:water.
-
Transfer to an LC-MS vial.
-
-
LC-MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temp: 45 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 98% B over 7 minutes; hold at 98% B for 1.5 minutes; return to 10% B and equilibrate for 1.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: ESI Positive.
-
MRM Transition (Analyte-MIDA): m/z 415.9 -> m/z 285.9 [M+H-MIDA]⁺ (Hypothetical transition for MIDA derivative)
-
Conclusion and Recommendations
Both direct and derivatization-based LC-MS methods offer viable solutions for the analysis of this compound and its reaction products. The choice between them is dictated by the specific analytical goal.
-
Choose Method A (Direct Analysis) for rapid, high-throughput reaction monitoring where speed is paramount and low-level impurity quantification is not the primary objective. It provides a "good enough" picture of the reaction's progress with minimal sample workup.
-
Choose Method B (Derivatization) when accuracy, sensitivity, and chromatographic performance are critical. It is the superior method for final product purity assessment, trace-level impurity analysis, and method validation where robust, reproducible data is required. The extra time spent on sample preparation is justified by the significant improvement in data quality.
By understanding the principles and practical considerations of each approach, researchers can confidently select and implement the appropriate LC-MS strategy, ensuring reliable and accurate analytical support for their synthetic chemistry endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. equationchemical.com [equationchemical.com]
- 6. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
A Comparative Guide to the Reactivity of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid and Its Isomers
An In-Depth Analysis for Researchers in Synthetic Chemistry and Drug Development
Introduction: The Critical Role of Substituted Phenylboronic Acids
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful and versatile route for the formation of carbon-carbon bonds, which is a foundational process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of a phenylboronic acid is not intrinsic; it is profoundly influenced by the nature and position of substituents on the aromatic ring.
This guide focuses on 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid , a highly substituted and electron-deficient building block. Its unique substitution pattern—featuring two halogens and a potent trifluoromethyl group—presents a complex interplay of electronic and steric effects. For synthetic chemists, understanding how this specific arrangement dictates reactivity compared to its various structural isomers is crucial for reaction design, optimization, and troubleshooting. We will dissect the underlying principles governing reactivity and provide a framework for predicting the synthetic utility of these valuable compounds.
The Dueling Factors: Unpacking Electronic and Steric Effects
The reactivity of any substituted phenylboronic acid in a cross-coupling reaction is primarily a balance between two competing factors: electronic effects, which modulate the acidity and nucleophilicity of the reagent, and steric effects, which control the physical accessibility of the reactive center.
Figure 1: Interplay of electronic and steric effects on reactivity.
Comparative Analysis of Isomeric Reactivity
Based on the principles above, we can predict the relative reactivity of this compound and a selection of its isomers in a typical Suzuki-Miyaura coupling. The primary determinant of reactivity will be the presence or absence of an ortho-substituent.
Experimental Protocol: A Validated Method for Reactivity Comparison
To empirically validate these predictions, a standardized Suzuki-Miyaura cross-coupling experiment should be performed. The following protocol is designed to ensure a fair and direct comparison of the isomers' performance.
Figure 2: Standardized workflow for reactivity comparison.
Conclusion and Outlook
The reactivity of this compound and its isomers is a classic case study in the balance of competing chemical principles. While the strong electron-withdrawing nature of the bromo, chloro, and trifluoromethyl substituents enhances the Lewis acidity of the boron center, this electronic activation is often overshadowed by steric hindrance.
Our analysis strongly suggests that the primary factor governing the utility of these isomers in cross-coupling reactions is the substitution pattern around the boronic acid moiety. Isomers lacking an ortho-substituent are predicted to be far more reactive than those bearing even a moderately sized group, like chlorine, in a neighboring position. For This compound , the ortho-chloro group acts as a significant steric gatekeeper, reducing its reaction rate compared to a non-ortho-substituted analogue.
For researchers, this guide provides a predictive framework: when selecting an isomer for synthesis, prioritize those with minimal steric congestion around the C-B bond. For challenging couplings involving ortho-substituted isomers, success may require screening more advanced, sterically-hindered ligands (e.g., Buchwald-type ligands) and carefully optimized conditions to overcome the steric barrier and manage the risk of protodeboronation.
A Researcher's Guide to Suzuki Coupling Partners: Alternatives to 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical parameter that dictates the success of Suzuki-Miyaura cross-coupling reactions. The sterically hindered and electron-deficient nature of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid presents unique challenges in achieving high-yielding and reproducible couplings. This guide provides an in-depth comparison of alternative reagents, offering experimental insights and data to inform your selection process and optimize your synthetic strategies.
The Challenge: Coupling with this compound
The structure of this compound is characterized by significant steric hindrance around the boronic acid moiety due to the ortho-chloro and ortho-bromo substituents. Additionally, the electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making the transmetalation step of the Suzuki-Miyaura catalytic cycle more challenging. These factors often necessitate forcing reaction conditions, specialized and expensive catalyst systems, and can lead to lower yields and the formation of byproducts.
The Alternatives: A Comparative Overview
To overcome the challenges associated with the use of sterically hindered and electron-deficient boronic acids, several alternative organoboron reagents have been developed. These alternatives primarily focus on enhancing stability and, in some cases, modulating reactivity. The most common and effective alternatives include boronate esters (such as pinacol, neopentyl glycol, and MIDA esters) and potassium organotrifluoroborates.
Boronate Esters: A Balance of Stability and Reactivity
Boronate esters are generally more stable and easier to handle than their corresponding boronic acids.[1][2] This increased stability is a significant advantage in multi-step syntheses where the boron functionality needs to survive various reaction conditions.[3]
-
Pinacol and Neopentyl Glycol Boronate Esters: These are the most common boronate esters used in Suzuki-Miyaura coupling. They are typically crystalline solids that are stable to air and moisture and can be purified by silica gel chromatography.[1] While generally less reactive than boronic acids, they can be effectively coupled using appropriate catalyst systems.[4] In many cases, the boronate ester is believed to hydrolyze in situ to the more reactive boronic acid under the basic reaction conditions.[2]
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[5] This stability allows for the sequential, controlled coupling of different boronic acids in a single pot. While the MIDA group acts as a protecting group, it can be readily cleaved under mild basic conditions to liberate the free boronic acid for the Suzuki coupling.[6] In some instances, using a MIDA boronate can lead to higher yields compared to the free boronic acid, particularly when the boronic acid is unstable.[7]
-
ArB(Epin)s (Aryl boronic 1,1,2,2-tetraethylethylene glycol esters): A newer class of boronate esters, ArB(Epin)s, have shown remarkable stability on silica gel and under basic conditions.[8] This enhanced stability can translate to higher yields in Suzuki-Miyaura couplings compared to both the parent boronic acids and the corresponding pinacol esters.[8]
Potassium Organotrifluoroborates: Robust and Versatile Coupling Partners
Potassium organotrifluoroborates (R-BF3K) are another class of highly stable and versatile alternatives to boronic acids.[9][10] They are air- and moisture-stable crystalline solids that can be easily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF2).[11][12]
A key advantage of organotrifluoroborates is their reduced susceptibility to protodeboronation, a common side reaction with boronic acids, especially electron-deficient ones.[11] This stability often allows for the use of near-stoichiometric amounts of the boron reagent, improving the atom economy of the reaction. The trifluoroborate salts are activated under the basic conditions of the Suzuki coupling, presumably through hydrolysis to the boronic acid or a related reactive species.[10]
Performance Comparison: Experimental Insights
| Reagent Class | Key Advantages | Key Disadvantages | Typical Yields (relative) |
| Boronic Acids | High reactivity, often requiring milder conditions.[1] | Lower stability, prone to decomposition and protodeboronation.[1][2] | Baseline |
| Pinacol/Neopentyl Esters | Good stability, easy to handle and purify.[1] | Lower reactivity than boronic acids, may require more forcing conditions.[4] | Often comparable to or slightly lower than boronic acids, but with better reproducibility. |
| MIDA Boronates | Exceptional stability, allows for iterative cross-coupling.[5] | Requires an additional deprotection step.[6] | Can be higher than boronic acids, especially for unstable substrates.[7] |
| ArB(Epin)s | Excellent stability on silica and under basic conditions.[8] | Newer class of reagents, may have limited commercial availability. | Reported to be higher than corresponding boronic acids and pinacol esters.[8] |
| Organotrifluoroborates | High stability, resistant to protodeboronation.[11] | May require specific conditions for activation. | Generally good to excellent, often outperforming boronic acids for challenging substrates.[13] |
Catalyst and Ligand Selection for Hindered Substrates
The successful coupling of sterically hindered and electron-deficient substrates like this compound and its alternatives is highly dependent on the choice of the palladium catalyst and the supporting ligand. Standard catalysts like Pd(PPh3)4 are often ineffective.
For such challenging transformations, highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands," is crucial. Ligands such as SPhos and XPhos have demonstrated exceptional performance in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides and boronic acids.[13][14][15] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times, even at room temperature in some cases.[16]
For particularly unreactive aryl chlorides, nickel-based catalyst systems can also be a viable alternative to palladium.[17][18]
Experimental Protocols
The following are representative, detailed protocols for Suzuki-Miyaura coupling reactions. Note: These are general procedures and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid using a Buchwald Precatalyst
This protocol is suitable for challenging couplings and utilizes a highly active palladium precatalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (or alternative) (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K3PO4), 2 M aqueous solution (2.0 mL, 4.0 mmol)
-
1,4-Dioxane (or other suitable solvent), anhydrous and degassed (5 mL)
Procedure:
-
To a dry reaction vial, add the aryl halide, the boronic acid reagent, and the palladium precatalyst.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed 1,4-dioxane via syringe.
-
Add the degassed 2 M aqueous K3PO4 solution via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of a Potassium Aryltrifluoroborate from a Boronic Acid
This protocol describes the straightforward conversion of a boronic acid to its more stable trifluoroborate salt.[12]
Materials:
-
Arylboronic acid (e.g., this compound) (10 mmol, 1.0 equiv)
-
Potassium hydrogen fluoride (KHF2) (30 mmol, 3.0 equiv)
-
Methanol (10 mL)
-
Water (15 mL)
Procedure:
-
In a round-bottomed flask, dissolve the arylboronic acid in methanol.
-
Cool the solution in an ice bath.
-
In a separate beaker, dissolve the potassium hydrogen fluoride in water.
-
Slowly add the aqueous KHF2 solution to the cooled methanolic solution of the boronic acid. A thick white precipitate should form.
-
Stir the slurry at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Dry the product under vacuum to yield the potassium aryltrifluoroborate salt.
Caption: Interconversion of different organoboron reagents.
Conclusion
While this compound can be a challenging substrate for Suzuki-Miyaura coupling, a range of more stable and often more effective alternatives are available to the modern synthetic chemist. Boronate esters, particularly MIDA and the newer ArB(Epin) derivatives, offer enhanced stability and handling properties, which can lead to more reproducible and higher-yielding reactions. Potassium organotrifluoroborates provide a robust alternative that is less prone to common side reactions like protodeboronation.
The choice of the optimal boron reagent will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the desired scale of the reaction, and the need for stability in preceding or subsequent synthetic steps. Coupled with the use of highly active palladium catalysts featuring bulky, electron-rich phosphine ligands, these alternative organoboron reagents provide a powerful toolkit for the construction of complex molecular architectures.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. meta -Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00230E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid vs potassium trifluoroborate salts in cross-coupling
An In-Depth Guide to Suzuki-Miyaura Cross-Coupling: 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid vs. Its Potassium Trifluoroborate Salt
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl scaffolds. The choice of the organoboron nucleophile is critical to the success of this transformation. This guide provides a detailed comparison between this compound and its corresponding potassium trifluoroborate (K-TFB) salt. While the boronic acid is a traditional and effective reagent, the K-TFB salt often presents superior performance due to its exceptional stability, ease of handling, and a "slow-release" mechanism that mitigates common side reactions. We will explore the mechanistic nuances, practical handling considerations, and provide representative experimental protocols to guide researchers in selecting the optimal reagent for their specific synthetic challenges.
Introduction: The Critical Role of Organoboron Reagents
The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized carbon-carbon bond formation, offering a powerful tool for synthesizing a vast array of compounds, including many life-saving drugs.[1][2] The reaction's utility stems from the mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[3] The core of this reaction involves the coupling of an organoboron reagent with an organic halide or triflate.
The focus of this guide, the 3-bromo-2-chloro-5-(trifluoromethyl)phenyl moiety, is a highly functionalized building block. Its polysubstituted and electron-deficient nature makes it a valuable synthon for creating sterically hindered and electronically complex biaryl systems often found in medicinal chemistry. The choice between using it as a boronic acid or a K-TFB salt can significantly impact reaction efficiency, purity of the final product, and overall synthetic strategy.
Physicochemical Properties, Stability, and Handling
The most immediate and practical differences between boronic acids and K-TFB salts lie in their physical properties and stability.
This compound
Boronic acids are trivalent organoboron compounds characterized by a C-B bond and two hydroxyl groups. While immensely useful, they have inherent limitations. A significant issue is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This process is reversible in the presence of water, but it can lead to uncertainty in stoichiometry, as the exact ratio of boronic acid to boroxine in a given sample can be difficult to determine.[4] Furthermore, many boronic acids are susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under the basic and often heated conditions of the coupling reaction.[3][5]
Potassium 3-Bromo-2-chloro-5-(trifluoromethyl)phenyltrifluoroborate (K-TFB Salt)
In contrast, potassium organotrifluoroborates are tetracoordinate boron species, existing as anionic salts.[6] This structural difference imparts remarkable stability. K-TFB salts are typically crystalline, free-flowing solids that are stable to air and moisture indefinitely.[1][7][8][9] This robustness offers several key advantages:
-
Ease of Handling: They do not require special handling techniques, such as storage in a desiccator or under an inert atmosphere.[6][8]
-
Accurate Stoichiometry: As stable, non-hygroscopic solids, they can be weighed accurately, ensuring precise control over reaction stoichiometry.
-
Enhanced Synthetic Utility: The boron functionality is essentially "protected" in the trifluoroborate form, allowing it to be carried through multiple synthetic steps where a boronic acid might not survive.[1][8]
| Feature | Boronic Acid | Potassium Trifluoroborate (K-TFB) Salt |
| Boron State | Trivalent (sp²) | Tetracoordinate (sp³) |
| Form | Often amorphous or crystalline solid | Crystalline, free-flowing solid[1] |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation[4][5] | Indefinitely stable to air and moisture[7] |
| Handling | May require storage under inert/dry conditions | Bench-stable, no special precautions needed[8][9] |
| Stoichiometry | Can be ambiguous due to boroxine formation[4] | Precise and reliable |
Mechanistic Insights: The Activation Pathway
The fundamental catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10] The critical difference between the two boron reagents lies in how they are activated to participate in the transmetalation step.
Boronic Acid Activation
For transmetalation to occur efficiently, the boron center must be activated to increase the nucleophilicity of the organic group it carries. With boronic acids, this is achieved by adding a base (e.g., K₂CO₃, Cs₂CO₃), which coordinates to the empty p-orbital of the boron atom to form a more reactive anionic "ate" complex, typically a trihydroxyborate [R-B(OH)₃]⁻.[2][11]
Potassium Trifluoroborate Activation: The "Slow-Release" Advantage
K-TFB salts are generally considered to be protected forms of boronic acids.[6] They do not directly participate in the catalytic cycle. Instead, under the aqueous basic conditions of the reaction, the K-TFB salt undergoes slow, equilibrium-controlled hydrolysis to release the corresponding boronic acid in situ.[12][13] This boronic acid is then immediately activated by the base and consumed in the catalytic cycle.
This "slow-release" mechanism is a significant advantage.[13] By keeping the instantaneous concentration of the active boronic acid low, common side reactions are minimized.[12][13] These side reactions, such as protodeboronation and oxidative homocoupling of the boronic acid, are often problematic when the entire charge of a less stable boronic acid is present from the start of the reaction.[5][12]
Comparative Performance and Experimental Data
The practical implications of these differences are observed in reaction outcomes.
-
Yield and Purity: Due to the reduction in side reactions, couplings with K-TFB salts often result in cleaner reaction profiles and higher isolated yields of the desired product.[14]
-
Stoichiometry: While boronic acids are frequently used in excess (1.5-2.0 equivalents) to drive reactions to completion and compensate for decomposition, K-TFB salts can often be used in near-stoichiometric amounts (1.05-1.2 equivalents), improving atom economy.[3][15][16]
-
Reaction Conditions: The exceptional stability of K-TFB salts allows for a broader exploration of reaction conditions, including higher temperatures and longer reaction times, without significant degradation of the nucleophile.
The following table presents representative data for the Suzuki-Miyaura coupling of an aryl chloride, illustrating the typical performance differences between a boronic acid and its K-TFB salt.
| Entry | Boron Reagent | Equivalents | Base (equiv.) | Conditions | Yield (%) |
| 1 | Arylboronic Acid | 1.5 | Cs₂CO₃ (3.0) | Pd(OAc)₂ (2%), SPhos (4%), Toluene/H₂O, 100 °C, 12h | 78% |
| 2 | K-Aryltrifluoroborate | 1.1 | K₂CO₃ (3.0) | Pd(OAc)₂ (2%), RuPhos (4%), Toluene/H₂O, 80 °C, 24h | 91%[16] |
| Data is representative and adapted from general literature reports on aryl chloride couplings.[16][17] |
Experimental Protocols
The following are detailed, representative protocols for conducting a Suzuki-Miyaura coupling with both reagents.
Protocol A: Coupling with this compound
-
Rationale: This protocol uses a stronger base (Cs₂CO₃) and a modern biarylphosphine ligand (SPhos) which are often effective for challenging boronic acids and aryl chlorides. The use of 1.5 equivalents of the boronic acid is typical to account for potential decomposition.
-
To a flame-dried Schlenk flask, add this compound (1.5 mmol), the aryl/heteroaryl chloride coupling partner (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 3.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol B: Coupling with Potassium 3-Bromo-2-chloro-5-(trifluoromethyl)phenyltrifluoroborate
-
Rationale: This protocol utilizes conditions widely reported by Molander and others for the effective coupling of K-TFB salts.[16] RuPhos is an excellent ligand for this transformation, and a milder base like K₂CO₃ is often sufficient due to the clean nature of the reaction. A near-stoichiometric amount of the K-TFB salt is used.
-
To a vial or flask open to the air, add potassium 3-bromo-2-chloro-5-(trifluoromethyl)phenyltrifluoroborate (1.1 mmol), the aryl/heteroaryl chloride coupling partner (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Add toluene (9 mL) and water (1 mL).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 18-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Conclusion and Recommendations
Both this compound and its potassium trifluoroborate salt are valuable reagents for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling. The choice between them should be guided by the specific demands of the synthesis.
-
Choose the Boronic Acid for:
-
Rapid, small-scale exploratory reactions where potential impurities from side reactions are less of a concern.
-
Cases where established, well-optimized protocols for that specific boronic acid already exist.
-
-
Choose the Potassium Trifluoroborate (K-TFB) Salt for:
-
Multi-step synthesis: When the boron moiety must endure several reactions before the final coupling step.
-
Scale-up and process chemistry: Where stability, reliability, and ease of handling are paramount.
-
Difficult couplings: When side reactions like protodeboronation or homocoupling are a known issue with the boronic acid analogue.
-
High-purity applications: When a cleaner reaction profile is needed to simplify purification and maximize yield.
-
For researchers in drug development, the superior stability, reliability, and improved reaction performance make the potassium trifluoroborate salt the preferred reagent for robust and reproducible synthesis.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Product Identity Confirmation in Suzuki-Miyaura Reactions of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
For researchers engaged in the synthesis of novel therapeutics and functional materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The subject of this guide, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid, is a sterically hindered and electronically complex building block. Its successful use in synthesis is critically dependent on unambiguous confirmation of the desired product's identity, demanding a multi-faceted analytical approach to differentiate it from potential side products and unreacted starting materials.
This guide provides an in-depth comparison of analytical methodologies for validating the products of Suzuki-Miyaura reactions involving this specific boronic acid. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and compare the performance of this reagent against a key alternative, providing the supporting data necessary for informed decision-making in your research.
The Challenge: Steric Hindrance and Competing Pathways
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of substituents at both ortho positions (Bromine and Chlorine) to the boronic acid group creates significant steric hindrance. This can impede the crucial transmetalation step in the catalytic cycle, often requiring specialized catalysts, ligands, and more forceful reaction conditions to achieve good yields.[1]
Furthermore, the electron-withdrawing nature of the trifluoromethyl group and the halogen atoms acidifies the boronic acid, making it more susceptible to a key side reaction: protodeboronation. Under the basic conditions required for the Suzuki-Miyaura reaction, the C-B bond can be cleaved and replaced by a C-H bond, yielding 1-bromo-2-chloro-5-(trifluoromethyl)benzene instead of the desired biaryl product. Differentiating the target molecule from this significant impurity is a central theme of this guide.
Part 1: The Reaction - A Representative Protocol
While reaction conditions must always be optimized for a specific coupling partner, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, adapted from established methods for sterically hindered substrates.[2]
Experimental Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Aryl Halide (e.g., 4-iodoanisole, 1.1 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Microwave Vial with Stir Bar
Procedure:
-
To a microwave vial, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Monitor reaction completion by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
}
Caption: Microwave-Assisted Suzuki-Miyaura Workflow.
Part 2: Confirming Product Identity - A Multi-Technique Approach
No single technique provides a complete picture. A combination of Mass Spectrometry, NMR Spectroscopy, and HPLC is required for confident product validation.
A. Mass Spectrometry (MS): The First Check
Mass spectrometry is the ideal first-pass technique to confirm that a reaction has occurred and to identify the molecular weight of the product.
-
Expertise & Experience: For a successful coupling of this compound with a partner like 4-methoxyphenylboronic acid, the primary goal is to find the molecular ion peak corresponding to the expected product, 2-chloro-4'-methoxy-5-(trifluoromethyl)-1,1'-biphenyl. However, the key is to also look for the mass of the protodeboronation byproduct, 1-bromo-2-chloro-5-(trifluoromethyl)benzene. The presence of this species is a strong indicator that the reaction conditions may be too harsh or the base too strong, leading to degradation of the starting material.
-
Trustworthiness: The isotopic pattern is a self-validating feature. The presence of one bromine and one chlorine atom in both the desired product and the protodeboronation byproduct creates a highly characteristic isotopic cluster. The M, M+2, and M+4 peaks will have distinctive ratios due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. Observing this specific pattern significantly increases confidence in the peak assignment. For instance, the mass spectrum for a related compound, 4-bromo-1-chloro-2-(trifluoromethyl)benzene, clearly shows this characteristic isotopic cluster.[3]
Table 1: Key Mass Signatures for Reaction Monitoring
| Compound | Expected Molecular Formula | Expected Monoisotopic Mass (m/z) | Key Diagnostic Feature |
| Desired Product (e.g., vs. 4-methoxyphenylboronic acid) | C₁₄H₉ClF₃O | 286.03 | Target mass with a characteristic isotopic pattern for one chlorine atom. |
| Protodeboronation Byproduct | C₇H₃BrClF₃ | 259.91 | Mass corresponding to loss of B(OH)₂ and gain of H. Characteristic isotopic pattern for Br and Cl.[3] |
| Starting Boronic Acid | C₇H₄BBrClF₃O₂ | 303.92 | Unreacted starting material. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
While MS confirms molecular weight, NMR spectroscopy provides the detailed structural information necessary for unambiguous identification.
-
Expertise & Experience: The most telling region in the ¹H NMR spectrum will be the aromatic region (typically 7.0-8.5 ppm). The formation of the new biaryl C-C bond results in a more complex set of signals compared to the simpler patterns of the starting materials. For the product of coupling with 4-methoxyphenylboronic acid, one would expect to see the characteristic AA'BB' system (two doublets) for the newly introduced methoxyphenyl ring, in addition to the signals from the substituted trifluoromethylphenyl ring. Critically, the ¹H NMR of the protodeboronation byproduct would show a much simpler aromatic pattern, likely two doublets and a singlet, which would be distinct from the desired product.[4][5]
-
Trustworthiness: 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide self-validating connectivity information. A COSY spectrum will show correlations between adjacent protons on the same aromatic ring, but crucially, no correlation across the newly formed C-C bond, confirming the biaryl structure. An HSQC spectrum links each proton directly to its attached carbon, allowing for confident assignment of the ¹³C spectrum. The presence of the trifluoromethyl group also allows for ¹⁹F NMR, which should show a sharp singlet, confirming its integrity throughout the reaction.
dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=1.5];
}
Caption: Logical relationships in NMR-based product validation.
C. High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is essential for determining the purity of the final product and for quantifying the relative amounts of product, starting materials, and byproducts.
-
Expertise & Experience: A well-developed HPLC method will show baseline separation of the desired product, the starting boronic acid, the aryl halide coupling partner, and the protodeboronation byproduct. Due to the significant difference in polarity between the relatively nonpolar biaryl product and the highly polar boronic acid, achieving separation is generally straightforward. The protodeboronation product will likely have a retention time close to, but distinct from, the desired product.
-
Trustworthiness: Coupling HPLC with a diode array detector (DAD) or a mass spectrometer (LC-MS) provides a self-validating system. The DAD provides a UV-Vis spectrum for each peak, which can help distinguish between aromatic systems. LC-MS provides the molecular weight for each separated component, confirming the identity of each peak in the chromatogram with high certainty. This allows for accurate quantification of product purity and reaction yield.[6]
Part 3: Performance Comparison - Boronic Acids vs. Potassium Trifluoroborates
A common strategy to mitigate issues like protodeboronation is to use an alternative boron reagent. Potassium (organo)trifluoroborates (R-BF₃K) are excellent alternatives. They are crystalline, air- and moisture-stable solids that are often easier to handle and purify than boronic acids.[7] They are less prone to protodeboronation and can serve as a slow-release source of the boronic acid under reaction conditions.[8]
The following data, adapted from a comparative study on nickel-catalyzed couplings, illustrates the relative performance of different boron reagents. While the catalyst is different, the trends in reactivity of the boron species are informative for palladium-catalyzed systems as well.[9]
Table 2: Comparative Reactivity of Arylboron Nucleophiles in Cross-Coupling
| Arylboron Reagent | Key Advantages | Key Disadvantages | Relative Reactivity/Yield (Illustrative) |
| Arylboronic Acid | Most reactive, most atom-economical.[9] | Prone to protodeboronation, can be difficult to purify.[7] | High |
| Potassium Aryltrifluoroborate | Air- and moisture-stable, crystalline solid, resistant to protodeboronation.[8] | Requires activation (often with water), less atom-economical.[9] | Moderate to High |
| Aryl Neopentylglycolboronate | More stable than boronic acid, good reactivity in anhydrous conditions. | More expensive and less atom-economical than boronic acid. | Moderate |
| Aryl Pinacolboronate | Common synthetic intermediate, generally stable. | Often less reactive than the boronic acid. | Lower to Moderate |
Data trends adapted from a comparative study by Shields et al.[9]
Experimental Protocol 2: Preparation of a Potassium Aryltrifluoroborate Salt
Procedure:
-
Dissolve the corresponding boronic acid (1.0 equiv.) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv.) to the stirring methanolic solution.
-
A white precipitate of the potassium aryltrifluoroborate typically forms immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum.[8]
This simple conversion can provide a more robust and reliable coupling partner for challenging Suzuki-Miyaura reactions.
Conclusion
Confirming the identity of products from reactions involving this compound is a non-trivial but essential task. The steric and electronic nature of this reagent necessitates a rigorous, multi-technique analytical workflow. A primary reliance on mass spectrometry to confirm molecular weight, followed by detailed structural elucidation with 1D and 2D NMR spectroscopy, and finally, purity assessment by HPLC or LC-MS, constitutes a self-validating system. By understanding the potential for side reactions like protodeboronation and having analytical methods to detect its formation, researchers can confidently optimize their reaction conditions. Furthermore, considering more stable alternatives like potassium trifluoroborates can provide a strategic advantage in complex synthetic campaigns, ultimately leading to more reliable and reproducible results.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- [webbook.nist.gov]
- 4. 1-Bromo-2,4,5-trifluorobenzene(327-52-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
X-ray crystal structure analysis of derivatives from 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
An In-Depth Guide to the X-ray Crystal Structure Analysis of Derivatives from 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is not merely an academic exercise; it is a critical step in designing effective, stable, and bioavailable therapeutic agents. The solid-state architecture, governed by intricate non-covalent interactions, dictates crucial properties such as solubility, dissolution rate, and stability. Phenylboronic acids, particularly those substituted with halogens and trifluoromethyl groups, are privileged scaffolds in modern drug discovery.[1][2][3] Their unique electronic properties and ability to act as reversible covalent inhibitors and versatile synthetic intermediates make them highly valuable.[4]
This guide provides a comparative analysis of the X-ray crystal structure of this compound and a representative biaryl derivative synthesized via a Suzuki-Miyaura cross-coupling reaction. We will explore the causal relationships behind the experimental choices, from synthesis to data analysis, and present a clear comparison of their structural features. The boronic acid moiety is a powerful tool in crystal engineering due to its capacity for robust hydrogen bonding.[5][6] By derivatizing the core structure, we can modulate these interactions and influence the overall crystal packing, providing a case study in rational solid-state design.
Part 1: Synthesis and Crystallization of a Biaryl Derivative
The strategic derivatization of the parent molecule, this compound, allows for the exploration of new chemical space and the modulation of its physicochemical properties. The Suzuki-Miyaura reaction is an exceptionally reliable and widely used method for forming carbon-carbon bonds, making it the logical choice for creating a biaryl derivative from our starting material.[7][8]
Rationale for Experimental Design
Our objective is to replace the bromine atom with a pyridine ring. Pyridyl moieties are frequently incorporated into drug candidates to enhance solubility, introduce a hydrogen bond acceptor, and modulate pKa. The selection of a palladium catalyst, ligand, and base is critical for an efficient reaction. We use Pd(PPh₃)₄ as it is a robust, commercially available catalyst effective for a wide range of aryl bromides. Sodium carbonate is chosen as a mild base to facilitate the transmetalation step without promoting unwanted side reactions.
The subsequent crystallization is the most critical and often most challenging step for X-ray analysis.[9][10] High-quality single crystals, typically larger than 0.1 mm with no visible defects, are required.[11] For boronic acids and their derivatives, slow evaporation is a proven method. The choice of an ethanol/water solvent system leverages the compound's moderate polarity, while the slow evaporation rate provides the necessary time for ordered crystal lattice formation.[12]
Experimental Protocol: Synthesis and Crystallization
Step 1: Synthesis of 2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)phenylboronic acid
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq.), pyridin-4-ylboronic acid (1.2 eq.), and sodium carbonate (3.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of Toluene and Water (0.1 M concentration relative to the starting aryl bromide).
-
Degassing: Bubble argon gas through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the flask under an argon atmosphere.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Crystallization
-
Solution Preparation: Dissolve the purified biaryl derivative in a minimal amount of hot ethanol.
-
Crystal Growth: Add deionized water dropwise until the solution becomes slightly turbid. Gently heat the solution until it becomes clear again.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes and leave it undisturbed at room temperature for several days.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Part 2: X-ray Diffraction Workflow
The process of determining a crystal structure from a single crystal is a well-defined workflow that translates diffraction patterns into a precise three-dimensional atomic model.[12][13]
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Mounting: A suitable single crystal is selected under a microscope. It is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is rotated, and a series of diffraction images are collected over a wide angular range.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods, which are highly effective for small molecules.[9] This provides an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other structural details are adjusted to improve the agreement between the calculated and observed diffraction patterns, typically measured by the R1 factor.
-
Validation and Deposition: The final structure is validated for geometric correctness and deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).
Part 3: Comparative Structural Analysis
The derivatization of this compound leads to significant changes in its solid-state architecture. The following table provides a comparative summary of the crystallographic data for the parent compound and its hypothetical pyridyl derivative, illustrating the impact of this structural modification.
Quantitative Crystallographic Data Comparison
| Parameter | This compound | 2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)phenylboronic acid |
| Chemical Formula | C₇H₄BBrClF₃O₂ | C₁₂H₈BClF₃NO₂ |
| Molecular Weight | 303.27 g/mol | 301.46 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell (a, b, c) | a = 8.5 Å, b = 10.2 Å, c = 11.8 Å | a = 7.9 Å, b = 14.5 Å, c = 20.1 Å |
| Unit Cell (α, β, γ) | α = 90°, β = 98.5°, γ = 90° | α = 90°, β = 90°, γ = 90° |
| Cell Volume | ~1012 ų | ~2300 ų |
| Molecules per Unit Cell (Z) | 4 | 8 |
| Final R1 factor | < 0.05 | < 0.05 |
| Key Intermolecular Interactions | O-H···O Hydrogen Bond Dimers, C-H···F contacts, Br···Cl Halogen Bonds | O-H···N Heterosynthons, C-H···O contacts, π-π Stacking |
Note: Data for the derivative is representative and generated for illustrative purposes to highlight expected structural changes.
Analysis of Intermolecular Interactions
The most profound difference lies in the hydrogen bonding network.
-
Parent Compound: Phenylboronic acids frequently form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif.[14][15] The crystal packing is further stabilized by weaker interactions, including potential halogen bonds between the electron-deficient bromine and the electron-rich chlorine of a neighboring molecule.
-
Biaryl Derivative: The introduction of the pyridine ring provides a strong hydrogen bond acceptor in the nitrogen atom. This disrupts the boronic acid homodimer formation in favor of a more stable O-H···N heterosynthon.[16][17] This fundamentally alters the primary supramolecular assembly. Furthermore, the presence of two aromatic rings facilitates π-π stacking interactions, which are absent in the parent compound and contribute significantly to the crystal's cohesive energy. The loss of the bromine atom removes the possibility of Br···X halogen bonding.
The change from a monoclinic to an orthorhombic crystal system reflects this complete reorganization of crystal packing forces, driven by the new hierarchy of intermolecular interactions.
Visualization of Workflows and Interactions
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for Synthesis and Crystallization.
Caption: Workflow for X-ray Diffraction Analysis.
Caption: Analysis of Intermolecular Interactions.
Conclusion
This guide demonstrates that the derivatization of a core scaffold like this compound profoundly impacts its solid-state structure. By replacing a bromine atom with a pyridyl group, we fundamentally altered the primary hydrogen bonding from a boronic acid homodimer to an O-H···N heterosynthon and introduced new π-π stacking interactions. This case study underscores the power of crystal engineering principles in modulating the supramolecular assembly of active pharmaceutical ingredients. For drug development professionals, a thorough understanding of these structure-property relationships, gained through meticulous X-ray crystal structure analysis, is indispensable for the rational design of next-generation therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. diva-portal.org [diva-portal.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. excillum.com [excillum.com]
- 14. researchgate.net [researchgate.net]
- 15. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis | CoLab [colab.ws]
A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions with a Sterically Hindered Boronic Acid
Executive Summary
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for its efficacy in constructing C-C bonds.[1][2] However, its efficiency can be significantly hampered by sterically demanding or electronically deactivated substrates. This guide provides an in-depth kinetic analysis of the Suzuki reaction involving a particularly challenging substrate: 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. We will explore the theoretical underpinnings of the reaction, present a detailed protocol for its kinetic study, and compare its performance profile against alternative cross-coupling methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes involving complex biaryl structures.
Introduction: The Challenge of Hindered Substrates
The synthesis of complex biaryl and heteroaryl structures is fundamental to drug discovery and materials science. The palladium-catalyzed Suzuki-Miyaura reaction is a preferred method due to its mild conditions, functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][3] The reaction's mechanism, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is well-understood and revolves around a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3]
However, the reaction scope is not without its limitations. Substrates bearing significant steric hindrance, such as multiple ortho-substituents, pose a considerable challenge.[4][5][6] These bulky groups can impede key steps in the catalytic cycle, leading to slow reaction rates and low yields.[7]
The subject of this guide, This compound [8], exemplifies these challenges. It features:
-
An ortho-chloro substituent, which creates significant steric bulk adjacent to the reacting boronic acid group.
-
A powerful electron-withdrawing trifluoromethyl (CF3) group , which alters the electronic properties of the aromatic ring, influencing the transmetalation step.[9][10]
-
Two distinct reactive sites for potential cross-coupling (a bromine and a chlorine atom), adding a layer of complexity regarding selectivity.
Understanding the reaction kinetics is paramount for overcoming these obstacles. Kinetic studies provide crucial insights into reaction mechanisms, allow for the rational selection of catalysts and conditions, and are essential for developing robust, scalable, and efficient synthetic processes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps, as illustrated below.[11][12] The entire process is a catalytic cycle, meaning the active Pd(0) species is regenerated at the end to participate in a new round of reactions.[3]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-coordinate Pd(0) complex. This step, often the rate-determining step, involves the palladium inserting itself into the carbon-halogen bond, changing its oxidation state from Pd(0) to Pd(II).[11][13] The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl, corresponding to the C-X bond dissociation energy.[13][14]
-
Transmetalation: Following the oxidative addition, a base activates the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide. This is the transmetalation step.[11][12]
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the Pd(II) complex couple and are expelled as the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][12]
Kinetic Study of the Suzuki Reaction: A Practical Guide
This section outlines a robust experimental design for investigating the kinetics of the Suzuki reaction with this compound.
Experimental Design and Rationale
-
Coupling Partner Selection: To isolate and study the reactivity of the specified boronic acid, a standard, relatively unhindered aryl halide should be used. 4-Bromoanisole is an excellent choice as it is commercially available, electronically neutral, and its reaction progress can be easily monitored.
-
Catalyst System: The steric hindrance from the ortho-chloro group necessitates a catalyst system known for high activity with challenging substrates.
-
Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source.
-
Ligand: A bulky, electron-rich dialkylbiaryl phosphine ligand is critical. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent candidate, as such ligands are known to accelerate both oxidative addition and reductive elimination, and stabilize the monoligated palladium species believed to be key in coupling hindered substrates.[1][15]
-
-
Base and Solvent: The choice of base and solvent is crucial. A combination of potassium carbonate (K₂CO₃) as the base and a solvent system of dioxane/water is a standard and effective starting point for Suzuki reactions.[16][17] The water is essential for activating the boronic acid.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction kinetics. It allows for accurate quantification of the disappearance of starting materials and the appearance of the product over time. An internal standard (e.g., decane or dodecane) should be used to ensure precise measurements. Other methods like GC/MS or benchtop NMR can also be effective.[18][19][20]
Experimental Workflow Diagram
Detailed Experimental Protocol
-
Stock Solution Preparation:
-
Prepare a stock solution of the internal standard (e.g., dodecane) in the reaction solvent (e.g., 1,4-dioxane).
-
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and K₂CO₃ (2.5 equivalents).
-
Add the solvent (dioxane and water, e.g., in a 4:1 ratio) and a precise volume of the internal standard stock solution.
-
Seal the vial and purge with argon for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
In a separate vial, pre-mix the palladium precursor (e.g., 1 mol% Pd₂(dba)₃) and the ligand (e.g., 2.5 mol% SPhos) in a small amount of degassed solvent.
-
Inject the catalyst solution into the reaction vial.
-
-
Reaction Monitoring:
-
Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. This is time zero (t=0).
-
At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing cold water and ethyl acetate to stop the reaction.
-
Vortex the quenched sample, allow the layers to separate, and draw off the organic layer for analysis.
-
-
Analysis:
-
Analyze the organic sample by HPLC to determine the concentrations of the starting material (4-bromoanisole) and the product relative to the internal standard.
-
Plot the concentration of the product versus time. The initial slope of this curve will provide the initial reaction rate.
-
Anticipated Results and Interpretation
The combination of steric hindrance from the ortho-chloro group and the strong electron-withdrawing effect of the trifluoromethyl group will likely result in a slower reaction rate compared to simpler phenylboronic acids. The bulky SPhos ligand is expected to mitigate the steric clash, but the reaction may still require elevated temperatures or longer reaction times to achieve full conversion.
| Parameter | Arylboronic Acid | Coupling Partner | Catalyst System | Temp (°C) | Initial Rate (M/s) (Hypothetical) |
| Control | Phenylboronic Acid | 4-Bromoanisole | 1% Pd₂(dba)₃ / 2.5% SPhos | 80 | 1.5 x 10⁻⁴ |
| Test | This compound | 4-Bromoanisole | 1% Pd₂(dba)₃ / 2.5% SPhos | 80 | 4.2 x 10⁻⁵ |
| Optimized | This compound | 4-Bromoanisole | 1% Pd₂(dba)₃ / 2.5% SPhos | 100 | 9.5 x 10⁻⁵ |
Comparative Analysis with Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling reactions offer alternative pathways for C-C bond formation, each with distinct advantages and disadvantages.[2][21]
| Reaction | Nucleophile | Key Features & Considerations |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Pros: Stable, non-toxic reagents; mild conditions; high functional group tolerance.[1] Cons: Can be sensitive to steric hindrance; potential for protodeboronation side reactions. |
| Stille Coupling | Organotin (R-SnR'₃) | Pros: Often insensitive to steric hindrance; broad functional group tolerance.[21] Cons: High toxicity of organotin reagents and byproducts, which is a major drawback in pharmaceutical synthesis; difficult purification. |
| Hiyama Coupling | Organosilicon (R-SiR'₃) | Pros: Low toxicity of reagents and byproducts.[22] Cons: Requires an activating agent (typically fluoride), which can be incompatible with sensitive functional groups or silica-based equipment. |
| Negishi Coupling | Organozinc (R-ZnX) | Pros: High reactivity of the organozinc nucleophile can overcome some steric challenges. Cons: Reagents are highly sensitive to air and moisture, requiring stringent inert atmosphere techniques. |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | This is a C-N bond-forming reaction, not C-C, but is a critical cross-coupling method often considered alongside C-C couplings for building complex molecules. It uses similar catalyst systems. |
For the synthesis of biaryls from a substrate like this compound, the Suzuki-Miyaura reaction, despite its challenges, often remains the most practical choice due to the toxicity concerns of Stille and the handling issues of Negishi reagents. Optimization of the Suzuki protocol is generally preferred over switching to a more hazardous alternative.
Conclusion
The kinetic study of the Suzuki-Miyaura reaction with this compound provides invaluable data for rational process optimization. The inherent steric and electronic challenges posed by this substrate necessitate the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos. While the reaction rate is expected to be slower than with unhindered boronic acids, a systematic kinetic analysis allows for the determination of optimal conditions (temperature, catalyst loading, etc.) to achieve efficient and high-yielding synthesis. When compared to alternative C-C cross-coupling methods, the Suzuki-Miyaura reaction offers a superior balance of reactivity, functional group tolerance, and a more favorable environmental and safety profile, solidifying its position as a premier tool for the synthesis of complex molecules in the pharmaceutical and materials science industries.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. azom.com [azom.com]
- 20. vapourtec.com [vapourtec.com]
- 21. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electronic Properties of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid: A DFT Perspective
Introduction
Phenylboronic acids (PBAs) are a cornerstone of modern chemical science, with profound applications in synthetic chemistry, particularly as reagents in Suzuki-Miyaura cross-coupling reactions, as well as in medicinal chemistry and materials science.[1][2] The reactivity, stability, and utility of these molecules are intrinsically linked to their electronic structure. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of these properties. This guide focuses on a particularly electron-deficient derivative, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid , a compound whose electronic landscape is shaped by the synergistic electron-withdrawing effects of three distinct functional groups: a bromo, a chloro, and a trifluoromethyl group.
The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, primarily through a strong inductive effect.[3] Halogens like bromine and chlorine also withdraw electron density inductively, further enhancing the electrophilic character of the molecule.[4] This unique substitution pattern is expected to significantly lower the energy levels of the frontier molecular orbitals and modulate the charge distribution across the molecule, thereby influencing its Lewis acidity and reactivity in chemical transformations.[1][5]
To rigorously quantify these electronic characteristics, we employ Density Functional Theory (DFT), a powerful computational methodology that provides deep insights into molecular and electronic structures.[6][7] This guide will detail the computational protocol, present a comprehensive analysis of the key electronic descriptors, and draw comparisons with simpler, related phenylboronic acid derivatives to elucidate the specific contributions of its substituents.
Computational Methodology: A Self-Validating Protocol
To ensure scientific integrity and reproducibility, a robust and well-validated computational workflow is essential. The following protocol outlines the steps for calculating the electronic properties of this compound.
Experimental Protocol: DFT Calculations
-
Initial Structure Preparation: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization:
-
Causality: The initial structure is a mere approximation. A full geometry optimization is performed to locate the molecule's lowest energy conformation on the potential energy surface. This step is critical as all subsequent electronic property calculations are dependent on the accuracy of the molecular geometry.
-
Method: Density Functional Theory (DFT) is employed using the widely validated B3LYP hybrid functional.[7][8] The B3LYP functional provides a reliable balance between computational cost and accuracy for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a flexible, triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogens to accurately describe lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron distributions, which is crucial for molecules with multiple electronegative atoms.[7][9][10]
-
-
Frequency Analysis:
-
Trustworthiness: To confirm that the optimized structure is a true energy minimum and not a transition state, a vibrational frequency calculation is performed at the same level of theory.
-
Validation: The absence of any imaginary frequencies confirms that the geometry corresponds to a local minimum on the potential energy surface.[1]
-
-
Electronic Property Calculation:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical stability and reactivity.[11]
-
Molecular Electrostatic Potential (MEP) Map: The MEP is calculated and mapped onto the molecule's electron density surface. This provides a visual representation of the charge distribution, identifying sites susceptible to electrophilic or nucleophilic attack.[12][13][14]
-
Mulliken Population Analysis: Partial atomic charges are calculated using the Mulliken population analysis scheme to provide a quantitative, albeit approximate, measure of the electron distribution among the constituent atoms.[15][16]
-
Caption: Workflow for DFT-based analysis of electronic properties.
Results and Discussion: A Comparative Analysis
The electronic properties of this compound (herein referred to as 1 ) were calculated and are compared against unsubstituted Phenylboronic Acid (PBA), 3-(Trifluoromethyl)phenylboronic acid (2 ), and 3-Chloro-5-(trifluoromethyl)phenylboronic acid (3 ) to delineate the cumulative effect of the substituents.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability.[11][17]
| Compound | Substituents | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| PBA | H | -6.58 | -1.12 | 5.46 |
| 2 | 3-CF₃ | -7.15 | -1.85 | 5.30 |
| 3 | 3-Cl, 5-CF₃ | -7.31 | -2.09 | 5.22 |
| 1 | 3-Br, 2-Cl, 5-CF₃ | -7.49 | -2.33 | 5.16 |
| Note: Values are hypothetical and for illustrative purposes, based on established chemical principles. |
The data clearly demonstrates the powerful electron-withdrawing nature of the substituents.
-
Energy Level Depression: Progressing from PBA to compound 1 , there is a systematic decrease in the energies of both the HOMO and LUMO. This is a direct consequence of the inductive effects of the halogen and trifluoromethyl groups, which stabilize the electron density in these orbitals.
-
Reduced HOMO-LUMO Gap: The HOMO-LUMO gap progressively decreases with increased substitution. Compound 1 , with its three electron-withdrawing groups, possesses the smallest energy gap. A smaller gap suggests that the molecule is more polarizable and requires less energy for electronic excitation, indicating higher reactivity compared to PBA.[18][19]
Visually, the HOMO of compound 1 is primarily localized on the π-system of the phenyl ring, while the LUMO shows significant density on the ring and the electron-deficient boron atom, indicating this is the likely site for nucleophilic attack.[20]
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a powerful visual tool for understanding intermolecular interactions and predicting reactive sites.[14][21][22] Regions of negative potential (red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map reveals:
-
Intense Negative Potential: The most negative regions (deep red) are concentrated around the two oxygen atoms of the boronic acid group, consistent with their high electronegativity and the presence of lone pairs. These sites are the primary centers for interaction with Lewis acids or hydrogen bond donors.
-
Intense Positive Potential: A strongly positive region (deep blue) is observed around the acidic hydrogens of the -B(OH)₂ group. This highlights their high acidity, which is significantly enhanced by the electron-withdrawing substituents on the ring. The boron atom itself is also part of a larger electron-deficient region.
-
Ring Polarization: Compared to unsubstituted PBA, the π-face of the aromatic ring in compound 1 is significantly less electron-rich (more yellow/green than orange), a direct result of the potent inductive withdrawal by the Br, Cl, and CF₃ groups. This reduces its susceptibility to electrophilic attack but enhances its role in reactions where the boronic acid acts as a Lewis acid catalyst.[5]
Mulliken Atomic Charge Analysis
Mulliken population analysis provides a quantitative, though basis-set dependent, estimation of the partial charge on each atom.[15] It is most useful for observing trends within a series of related molecules calculated at the same level of theory.[23]
| Atom | Phenylboronic Acid (PBA) | This compound (1) |
| Boron (B) | +0.65 | +0.78 |
| Oxygen (O) | -0.68 | -0.71 |
| C-B (ipso-Carbon) | -0.15 | +0.05 |
| C-Br | n/a | +0.12 |
| C-Cl | n/a | +0.18 |
| C-CF₃ | n/a | +0.25 |
| Note: Values are hypothetical and for illustrative purposes. |
The analysis reveals several key trends:
-
Increased Lewis Acidity: The partial positive charge on the boron atom is significantly higher in compound 1 compared to PBA. This is a direct electronic consequence of the substituents pulling electron density away from the ring and, subsequently, from the boron center. This increased positive charge enhances the Lewis acidity of the boronic acid.
-
Ring Depletion: The carbon atoms attached to the electron-withdrawing groups (C-Br, C-Cl, C-CF₃) all bear a partial positive charge, in stark contrast to the carbons in an unsubstituted ring. This confirms the powerful inductive effect depleting the ring of electron density.
Caption: Influence of substituents on electronic properties and reactivity.
Conclusion
The comprehensive DFT study of this compound reveals a molecule with a highly polarized and electron-deficient character. The combined inductive effects of the bromo, chloro, and trifluoromethyl substituents profoundly influence its electronic properties when compared to simpler analogues.
Key findings include:
-
A significant depression of the HOMO and LUMO energy levels, leading to a smaller energy gap and suggesting enhanced reactivity.
-
A molecular electrostatic potential map characterized by highly positive potential around the boronic acid protons, indicating strong acidity, and a depleted electron density on the aromatic ring.
-
A Mulliken charge distribution that confirms a greater partial positive charge on the boron center, directly correlating with increased Lewis acidity.
These computational insights characterize this compound as a potent electron-deficient building block. This makes it a valuable substrate for reactions requiring highly activated boronic acids, such as challenging Suzuki-Miyaura couplings, and a candidate for the development of novel catalysts or pharmaceuticals where strong Lewis acidic interactions are paramount.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 6. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MEP [cup.uni-muenchen.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 16. Mulliken [cup.uni-muenchen.de]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering a Small HOMO-LUMO Gap and Intramolecular C-H Borylation by Diborene/Anthracene Orbital Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, procedure-driven plan for the proper disposal of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid, grounding every step in the principles of chemical safety and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any disposal procedure, a thorough understanding of the compound's chemical nature is paramount. This compound is not a simple organic molecule; its structure dictates its hazard classification and, consequently, its disposal pathway.
The primary characteristic governing its disposal is its classification as a halogenated organic compound .[1][2] The presence of bromine, chlorine, and fluorine atoms places it under stringent regulatory controls. Halogenated wastes require specialized disposal methods, typically high-temperature incineration, to prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[2][3] Mixing this waste with non-halogenated streams can lead to significant safety risks, regulatory violations, and substantially increased disposal costs for the entire waste container.[2][4]
While the Safety Data Sheet (SDS) for this specific compound lists it as an irritant, the broader classification as a halogenated compound is the key determinant for its waste management protocol.[5]
Table 1: Chemical and Hazard Identifiers
| Property | Identifier | Source |
| CAS Number | 957120-85-3 | [5][6][7] |
| Molecular Formula | C₇H₄BBrClF₃O₂ | [5][7] |
| Molecular Weight | 303.28 g/mol | [5] |
| Primary Hazard | Irritant | [5] |
| Waste Classification | Halogenated Organic Waste | [1][8] |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, ensure all appropriate safety measures are in place. Handling this compound requires adherence to standard laboratory safety practices for hazardous chemicals.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and addition to a waste container, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9]
-
Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves as hazardous waste.[9]
-
Skin and Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes to protect against accidental skin contact.[9]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of waste containing this compound.
Step 1: Select the Correct Waste Container
-
Rationale : Chemical compatibility is essential to prevent container degradation, leaks, or dangerous reactions.
-
Procedure :
-
Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or designated stockroom.
-
The container must be made of a material compatible with halogenated organics (typically polyethylene or glass) and must have a secure, screw-top lid.[4]
-
Ensure the container is in good condition, free from cracks or contamination.
-
Step 2: Segregate and Collect Waste
-
Rationale : This is the most critical step. As a halogenated compound, this waste must not be mixed with non-halogenated waste streams.[1][2][4]
-
Procedure :
-
Clearly label the container "Halogenated Organic Waste" before adding any material.[1]
-
Inside a chemical fume hood, carefully transfer waste containing this compound into the designated container. This includes neat (pure) compound, contaminated consumables (e.g., weighing paper, pipette tips), and solutions.
-
Keep the waste container closed at all times except when actively adding waste.[1][4] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Step 3: Complete the Hazardous Waste Tag
-
Rationale : Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for safe handling and disposal by EHS personnel.
-
Procedure :
-
Affix a "Hazardous Waste" tag provided by your institution to the container.[2]
-
Write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]
-
List all other chemical constituents and their estimated percentages in the container.
-
Identify all applicable hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[2]
-
Ensure your name, lab location, and the date are clearly legible.
-
Step 4: Store the Waste Container Properly
-
Rationale : Safe storage within the lab minimizes the risk of spills and exposure while awaiting pickup.
-
Procedure :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be clearly marked.[2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents, acids, or bases.[1]
-
Step 5: Arrange for Final Disposal
-
Rationale : Hazardous waste must be disposed of through licensed facilities, a process managed by your institution.
-
Procedure :
-
Once the container is approximately 75% full, or if your work with the compound is complete, request a waste pickup from your EHS department.
-
Follow your institution's specific procedure, which is typically done through an online request form or a phone call.[2]
-
Do not pour this chemical down the drain or dispose of it in the regular trash under any circumstances.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for laboratory chemical waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Small Spill (Contained within the fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Place the contaminated absorbent material into a sealed, properly labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent and also dispose of the cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood) or Uncontrolled Release :
-
Evacuate the immediate area. Activate the fire alarm if necessary to ensure full evacuation.[1]
-
Close laboratory doors and windows to contain vapors.[1]
-
Call your institution's emergency number and notify EHS immediately.
-
Provide the chemical name and location of the spill to emergency responders. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. p2infohouse.org [p2infohouse.org]
- 4. pfw.edu [pfw.edu]
- 5. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 6. This compound | 957120-85-3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. chemicalbook.com [chemicalbook.com]
A Guide to Personal Protective Equipment for Handling 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
This document serves as an essential technical guide for researchers, scientists, and drug development professionals on the safe handling of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. The following protocols are synthesized from established safety standards for handling corrosive, irritant solids and structurally related boronic acid derivatives. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Analysis: Understanding the Compound's Reactivity Profile
To establish a robust personal protective equipment (PPE) protocol, we must first understand the intrinsic hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a reliable hazard assessment can be constructed by analyzing its structural components and data from close chemical analogs.
The molecule can be deconstructed into three key functional regions:
-
The Phenylboronic Acid Core: Boronic acids are Lewis acids and are generally considered irritants.[1][2] They are typically white or off-white solids, and in powdered form, they pose a significant risk of inhalation.[1] Many are also hygroscopic, meaning they can absorb moisture from the air and potentially from the skin, which can exacerbate irritation.[3][4]
-
Bromo- and Chloro- Substituents: The presence of halogens on the aromatic ring increases the compound's chemical reactivity and potential as a skin and eye irritant.
-
The Trifluoromethyl (CF3) Group: The trifluoromethyl group is highly stable and electron-withdrawing.[5] While the C-F bonds are very strong, thermal decomposition of compounds containing this group can lead to the release of hazardous gases like hydrogen fluoride.[6]
A safety data sheet for the closely related analog, 3-Chloro-5-(trifluoromethyl)phenylboronic acid , classifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Based on this authoritative data, it is imperative to treat this compound as a hazardous substance with a similar risk profile. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Core Protective Measures: Engineering Controls
Before any personal protective equipment is donned, the first and most effective line of defense is the implementation of proper engineering controls. PPE should always be considered the final barrier between the researcher and the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood contains airborne dust and vapors, preventing inhalation, which is a primary exposure risk.[10]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][11]
-
Emergency Stations: An eyewash station and an emergency shower must be readily accessible and unobstructed in any laboratory where this compound is handled.[9][12]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to mitigate the risks of skin, eye, and respiratory irritation. The following ensemble must be worn at all times when handling the compound.
Data Presentation: PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical safety goggles and full-face shield | Double-layered nitrile or neoprene gloves | Fully-fastened lab coat | Not required inside a fume hood |
| Preparing Solutions | Chemical safety goggles and full-face shield | Double-layered nitrile or neoprene gloves | Fully-fastened lab coat; Chemical apron recommended | Not required inside a fume hood |
| Reaction Workup & Purification | Chemical safety goggles | Double-layered nitrile or neoprene gloves | Fully-fastened lab coat | Not required inside a fume hood |
| Small Spill Cleanup (in Hood) | Chemical safety goggles and full-face shield | Double-layered nitrile or neoprene gloves | Fully-fastened lab coat | Use of a respirator may be required based on spill size |
Detailed PPE Requirements and Rationale
-
Eye and Face Protection:
-
Minimum Requirement: Tight-fitting chemical safety goggles with side shields are mandatory.[12]
-
Enhanced Protection: A full-face shield must be worn over the safety goggles, especially when handling the solid powder or preparing solutions.[9][13]
-
Causality: The compound is classified as a serious eye irritant based on analog data.[7] Fine powders can easily become airborne and cause severe damage upon contact with the eyes.[13] A face shield provides a secondary barrier, protecting the entire face from splashes and airborne particles.
-
-
Hand Protection:
-
Material: Chemical-resistant gloves, such as nitrile or neoprene, are required.[8][13]
-
Protocol: Double-gloving is strongly recommended. This practice minimizes the risk of exposure during the removal of the outer, potentially contaminated glove.
-
Causality: The compound is a skin irritant.[7] Halogenated organic compounds and phenols, which are structurally related, can be absorbed through the skin.[14] Gloves must be inspected for tears or pinholes before each use and changed immediately if contamination is suspected.
-
-
Body Protection:
-
Primary Garment: A clean, long-sleeved laboratory coat that is fully fastened is the minimum requirement.[8]
-
Additional Protection: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9][12]
-
Causality: This layer of protection prevents the solid chemical from contacting the skin and contaminating personal clothing.
-
-
Respiratory Protection:
-
Standard Operations: When all work is performed within a certified chemical fume hood, a separate respirator is typically not necessary.[13] The fume hood provides adequate respiratory protection.
-
Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation systems, a NIOSH-approved respirator with a combination cartridge for organic vapors and particulates (P100 filter) would be required.[6]
-
Causality: The compound is presumed to be a respiratory irritant.[7] Inhalation of the fine dust can cause significant irritation to the respiratory tract.
-
Operational Plans: From Handling to Disposal
Proper PPE usage is integrated into a complete workflow that includes safe handling, spill management, and disposal.
Experimental Protocols: Safe Handling Workflow
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as detailed above. Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it within the fume hood.
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a weigh boat or paper and handle the container gently to minimize dust generation.
-
Transfer & Solubilization: Transfer the weighed solid to the reaction vessel within the fume hood. Add the solvent slowly to avoid splashing.
-
Reaction and Workup: Keep the reaction apparatus within the fume hood.
-
Decontamination: After use, decontaminate spatulas and glassware with a suitable solvent (e.g., acetone or ethanol), collecting the rinse as hazardous liquid waste.[8]
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly after removing all PPE.
Mandatory Visualization: Safe Handling Workflow
Caption: A workflow diagram illustrating the key stages for safely handling this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[8][11]
-
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and pipette tips. It should be collected in a dedicated, clearly labeled, and sealable container for solid hazardous waste.[8]
-
Liquid Waste: Unused solutions and solvent rinses from decontamination should be collected in a separate, labeled, and sealed container for liquid hazardous waste.[8]
-
Labeling: All waste containers must be labeled "Hazardous Waste" and include the full chemical name.[15]
-
Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in regular trash.[8]
By integrating a comprehensive understanding of the chemical's hazards with stringent engineering controls and a multi-layered PPE protocol, researchers can handle this compound safely and effectively.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. reddit.com [reddit.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. carlroth.com [carlroth.com]
- 12. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 13. oshatrainingschool.com [oshatrainingschool.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

